Hsd17B13-IN-8
Description
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Properties
Molecular Formula |
C21H19ClN2O4S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-18-5-3-2-4-13(18)8-10-23-21(27)19-16(9-11-29-19)24-20(26)14-6-7-17(25)15(22)12-14/h2-7,9,11-12,25H,8,10H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
OSRFYHIZLRRIKJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13 Inhibition: A Comprehensive Technical Guide to the Core Mechanism of Action
Disclaimer: Information regarding the specific inhibitor "Hsd17B13-IN-8" is not publicly available in the scientific literature or patent databases as of December 2025. This guide will therefore focus on the general mechanism of action of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, utilizing data from publicly disclosed inhibitors as representative examples to provide a thorough technical overview for researchers, scientists, and drug development professionals.
Executive Summary
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes. A substantial body of genetic evidence has established that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing and progressing from non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][2][3][4] Consequently, pharmacological inhibition of HSD17B13 has emerged as a promising therapeutic strategy to mimic this protective genetic profile. The primary mechanism of action for HSD17B13 inhibitors centers on the modulation of lipid metabolism, leading to the attenuation of hepatic steatosis, inflammation, and fibrosis.[1] Preclinical studies with small molecule inhibitors and RNA-based therapies have validated this approach in relevant disease models.[1]
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is an enzyme that is upregulated in the livers of patients with NAFLD.[5][6] It is localized to the surface of lipid droplets within hepatocytes, the primary cells of the liver.[6][7][8][9] The precise physiological substrates of HSD17B13 are still under investigation, but it is known to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[6] The enzyme is also implicated in the metabolism of other bioactive lipids and steroids.[10][11]
Overexpression of HSD17B13 in animal models has been shown to exacerbate liver steatosis and fibrosis.[12] Conversely, genetic deletion or pharmacological inhibition of HSD17B13 ameliorates these conditions. The protective effect of inhibiting HSD17B13 is thought to stem from a reduction in the accumulation of lipotoxic lipid species within hepatocytes, thereby mitigating cellular stress, inflammatory responses, and the activation of fibrogenic pathways.[1]
Core Mechanism of Action of HSD17B13 Inhibitors
The central mechanism of action of HSD17B13 inhibitors is the competitive binding to the enzyme's active site, preventing the interaction with its natural substrates. This inhibition is designed to replicate the protective phenotype observed in individuals carrying loss-of-function HSD17B13 gene variants.
The downstream effects of HSD17B13 inhibition include:
-
Reduction of Hepatic Steatosis: By modulating lipid metabolism on the surface of lipid droplets, inhibitors of HSD17B13 are thought to decrease the accumulation of triglycerides and other neutral lipids within hepatocytes.[13]
-
Anti-inflammatory Effects: Lipotoxicity is a key driver of hepatic inflammation. By reducing the burden of toxic lipid species, HSD17B13 inhibition can dampen the inflammatory cascade within the liver.
-
Anti-fibrotic Effects: Chronic inflammation and hepatocyte injury are potent stimuli for hepatic fibrosis. By addressing the upstream triggers of steatosis and inflammation, HSD17B13 inhibitors can indirectly suppress the activation of hepatic stellate cells, the primary collagen-producing cells in the liver, leading to a reduction in fibrosis.
Quantitative Data for Representative HSD17B13 Inhibitors
As data for this compound is unavailable, the following tables summarize quantitative data for other well-characterized HSD17B13 inhibitors to provide a comparative overview.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| HSD17B13-IN-104 | HSD17B13 | Enzymatic | Not Specified | 2.5 | [14] |
| BI-3231 | HSD17B13 | Enzymatic | Estradiol | <10 | [9] |
| Compound 1 | HSD17B13 | Biochemical | β-estradiol / LTB4 | Reasonably Potent | [1][7] |
| Compound 2 | HSD17B13 | Biochemical | β-estradiol / LTB4 | Reasonably Potent | [1][7] |
| Enanta Cpd. 26 | HSD17B13 | Enzymatic | β-estradiol | Potent | [15] |
| Enanta Cpd. 348 | HSD17B13 | Enzymatic | β-estradiol | Potent | [15] |
| Enanta Cpd. 790 | HSD17B13 | Enzymatic | β-estradiol | Potent | [15] |
| Enanta Cpd. 812 | HSD17B13 | Enzymatic | β-estradiol | Potent | [15] |
Table 2: Pharmacokinetic Parameters of BI-3231 in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 1 mg/kg | 10 mg/kg |
| Tmax (h) | - | 0.25 |
| Cmax (ng/mL) | 1030 | 286 |
| AUC (ng*h/mL) | 288 | 296 |
| t1/2 (h) | 1.1 | 1.2 |
| Bioavailability (%) | - | 10 |
| Data from Thamm et al., 2023, as cited in BenchChem Application Notes.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the characterization of HSD17B13 inhibitors, based on published methods.
Protocol 1: HSD17B13 Enzymatic Activity Assay (NADH Detection)
This protocol describes a common method to determine the in vitro potency of an HSD17B13 inhibitor by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD+
-
Substrate (e.g., β-estradiol or retinol)
-
HSD17B13 inhibitor (test compound)
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the HSD17B13 inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the HSD17B13 inhibitor at various concentrations.
-
Add the recombinant HSD17B13 protein and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and the substrate.
-
Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]
Protocol 2: Cellular Assay for HSD17B13 Activity in Hepatocytes
This protocol outlines a general workflow to assess the effect of an HSD17B13 inhibitor on lipid accumulation in a relevant cell line.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium
-
Fatty acids (e.g., oleic acid, palmitic acid) to induce lipid loading
-
HSD17B13 inhibitor (test compound)
-
Oil Red O staining solution or a fluorescent neutral lipid stain (e.g., BODIPY)
-
Cell lysis buffer
-
Triglyceride quantification kit
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Induce lipid accumulation by treating the cells with a fatty acid-supplemented medium for 24-48 hours.
-
Treat the lipid-loaded cells with various concentrations of the HSD17B13 inhibitor for a specified duration (e.g., 24 hours).
-
For lipid staining:
-
Fix the cells with formalin.
-
Stain with Oil Red O solution or a fluorescent lipid dye.
-
Visualize and quantify lipid droplets using microscopy and image analysis software.
-
-
For triglyceride quantification:
-
Wash and lyse the cells.
-
Measure the triglyceride content in the cell lysates using a commercial kit.
-
-
Determine the effect of the inhibitor on lipid accumulation by comparing the treated cells to vehicle-treated controls.
Protocol 3: Western Blot Analysis of HSD17B13 Expression
This protocol is for determining the protein levels of HSD17B13 in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HSD17B13
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by heating with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of HSD17B13 inhibitors.
Caption: Simplified signaling pathway of HSD17B13 and point of inhibition.
Caption: General workflow for the development of an HSD17B13 inhibitor.
References
- 1. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. enanta.com [enanta.com]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibiting HSD17B13 Expression: Ionis Pharmaceuticals' Patent for Treating Associated Diseases [pharmaceutical-technology.com]
- 11. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 15. drughunter.com [drughunter.com]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. origene.com [origene.com]
Hsd17B13-IN-8: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Grounded in human genetic studies that link loss-of-function variants of the HSD17B13 gene to a reduced risk of liver disease progression, the development of small molecule inhibitors has become a significant focus of pharmaceutical research. This technical guide provides a comprehensive overview of the discovery and synthesis of HSD17B13 inhibitors, with a specific focus on Hsd17B13-IN-8. While detailed public information on the discovery and synthesis of this compound is limited, this document will leverage available data and draw parallels with well-characterized inhibitors, such as BI-3231, to provide a thorough understanding of the principles and methodologies in this field.
Introduction to HSD17B13 as a Therapeutic Target
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Its expression is upregulated in patients with NAFLD.[3][4] Genome-wide association studies (GWAS) have identified a splice variant (rs72613567:TA) in the HSD17B13 gene that results in a truncated, inactive protein.[1] Individuals carrying this variant have a significantly lower risk of developing alcoholic and non-alcoholic steatohepatitis and cirrhosis.[1] This genetic validation provides a strong rationale for the pharmacological inhibition of HSD17B13 to replicate this protective phenotype. The enzyme is known to be involved in hepatic lipid metabolism, though its precise physiological substrates and functions are still under active investigation.[5]
Discovery of HSD17B13 Inhibitors: A General Workflow
The discovery of this compound and other potent inhibitors typically follows a structured drug discovery cascade. This process begins with the identification of initial hits from large chemical libraries and progresses through rigorous optimization to yield preclinical candidates.
Synthesis of HSD17B13 Inhibitors
While the specific synthetic route for this compound is not publicly available, the synthesis of BI-3231, a well-characterized HSD17B13 inhibitor, provides a representative example of the chemical strategies employed to construct molecules of this class. The synthesis of such inhibitors often involves multi-step sequences to build the core scaffold and introduce functionality required for potent and selective inhibition.
Please note: The following is a generalized representation of a synthetic approach for a pyrazolopyridine-based HSD17B13 inhibitor and is for illustrative purposes.
Quantitative Data
This compound has been identified as a potent inhibitor of HSD17B13. The available quantitative data for its inhibitory activity is summarized below. For comparison, data for other representative HSD17B13 inhibitors are also included.
| Compound | Target | Substrate | IC50 (µM) | Reference |
| This compound | HSD17B13 | Estradiol (B170435) | <0.1 | [6] |
| Leukotriene B4 (LTB4) | <1 | [6] | ||
| BI-3231 | HSD17B13 | Estradiol | 0.003 | [5] |
| Compound 32 | HSD17B13 | Estradiol | 0.0025 | [7][8] |
Experimental Protocols
The characterization of this compound and other inhibitors relies on robust biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
HSD17B13 Enzymatic Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of HSD17B13.
Principle: The assay quantifies the production of NADH, a co-product of the HSD17B13-catalyzed oxidation of a substrate (e.g., estradiol or leukotriene B4). The amount of NADH produced is measured using a coupled-enzyme luminescence-based detection system.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: Typically Tris-based buffer (e.g., 40 mM Tris, pH 7.4) containing BSA and a detergent like Tween-20
-
NADH Detection Reagent (e.g., NAD-Glo™)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the HSD17B13 enzyme solution to each well and incubate to allow for compound binding.
-
Initiate the enzymatic reaction by adding a solution containing the substrate and NAD+.
-
Incubate the reaction for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]
Cellular HSD17B13 Target Engagement Assay
Objective: To assess the ability of a compound to inhibit HSD17B13 activity within a cellular environment.
Principle: This assay typically involves overexpressing HSD17B13 in a suitable cell line (e.g., HEK293 or HepG2 cells) and then measuring the conversion of a substrate to its product. Alternatively, a downstream cellular phenotype, such as lipid droplet accumulation, can be quantified.
Materials:
-
Human hepatocyte cell line (e.g., HepG2) or cells overexpressing HSD17B13
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Substrate (e.g., all-trans-retinol or oleic acid to induce lipid droplets)
-
Reagents for cell lysis and analysis (e.g., mass spectrometry for product quantification or fluorescent dyes for lipid droplet staining)
-
Imaging system (e.g., high-content imager or fluorescence microscope)
Procedure (Lipid Droplet Accumulation):
-
Seed cells in a multi-well plate suitable for imaging.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Induce lipid droplet formation by adding oleic acid to the culture medium.
-
Incubate for a sufficient period to allow for lipid accumulation.
-
Fix the cells and stain for lipid droplets (e.g., with BODIPY or Nile Red) and nuclei (e.g., with DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify the lipid droplet content per cell.
-
Determine the cellular IC50 value based on the reduction in lipid droplet accumulation.
HSD17B13 Signaling Pathway and Mechanism of Action
HSD17B13 is localized to the surface of lipid droplets in hepatocytes. Its expression is induced by the liver X receptor (LXR) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] HSD17B13 catalyzes the conversion of retinol (B82714) to retinaldehyde.[1] The inhibition of HSD17B13 is thought to reduce the formation of lipotoxic lipid species, thereby protecting hepatocytes from injury and preventing the progression to steatohepatitis and fibrosis.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NAFLD and NASH. This compound is a potent inhibitor of this target. While specific details of its discovery and synthesis are not extensively documented in the public domain, the methodologies and principles outlined in this guide, drawn from the broader field of HSD17B13 inhibitor research, provide a comprehensive framework for understanding the development of such therapeutic agents. Further research and clinical evaluation of HSD17B13 inhibitors will be crucial in translating the strong genetic rationale into a novel treatment for patients with chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enanta.com [enanta.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hsd17B13-IN-8 and its Target Protein HSD17B13
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This compound is a small molecule inhibitor of HSD17B13. This technical guide provides a comprehensive overview of this compound, its target protein HSD17B13, including its signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is a member of the short-chain dehydrogenases/reductases (SDR) family.[1] The enzyme is implicated in hepatic lipid metabolism, and its expression is upregulated in patients with NAFLD.[1][3][4] HSD17B13 catalyzes the NAD+-dependent oxidation of substrates such as β-estradiol and retinol (B82714).[1]
Genetic evidence has solidified HSD17B13 as a promising target for therapeutic intervention in liver diseases.[1] Loss-of-function variants of HSD17B13 are associated with a decreased risk of NAFLD, NASH, and alcohol-related liver disease.[2][5][6] This protective effect has spurred the development of potent and selective inhibitors of HSD17B13.
HSD17B13 Signaling Pathways
The expression and activity of HSD17B13 are integrated into key cellular pathways related to lipid metabolism and inflammation in the liver.
Regulation of HSD17B13 Expression
The expression of HSD17B13 is regulated by the Liver X receptor α (LXRα), a key transcription factor in lipid metabolism.[4][5] LXRα induces the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which in turn upregulates the transcription of the HSD17B13 gene.[2][5]
Caption: HSD17B13 expression is regulated by LXRα and SREBP-1c.
Role in Inflammatory Signaling
Recent studies have implicated HSD17B13 in promoting liver inflammation through the platelet-activating factor (PAF)/STAT3 signaling pathway. HSD17B13 facilitates the biosynthesis of PAF, which then acts in an autocrine manner to activate STAT3 signaling, leading to the expression of fibrinogen and subsequent leukocyte adhesion.[7]
Caption: HSD17B13 promotes leukocyte adhesion via PAF/STAT3 signaling.
Quantitative Data for this compound and Other Inhibitors
This compound is a known inhibitor of HSD17B13.[1] The following tables summarize the available quantitative data for this compound and provide a comparison with other publicly disclosed HSD17B13 inhibitors.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | <0.1 µM | [1] |
| This compound | HSD17B13 | Leukotriene B3 (LTB3) | <1 µM | [1] |
Table 2: Comparative Inhibitory Activity of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 / Ki | Reference |
| Hsd17B13-IN-4 | HSD17B13 | LC-MS | Estradiol | Ki ≤ 50 nM | |
| Hsd17B13-IN-9 | HSD17B13 | Biochemical | Not Specified | 0.01 µM | [2] |
| Hsd17B13-IN-15 | HSD17B13 | Biochemical | Estradiol | ≤ 0.1 µM | |
| Hsd17B13-IN-15 | HSD17B13 | Biochemical | Leukotriene B3 | ≤ 1 µM | |
| Hsd17B13-IN-20 | HSD17B13 | Biochemical | β-estradiol | 150 nM | |
| Hsd17B13-IN-20 | HSD17B13 | Biochemical | Leukotriene B4 | 200 nM | |
| BI-3231 | HSD17B13 | Cellular Assay | Not Specified | 23 nM |
Note: Some references for specific values in Table 2 were not available in the provided search results.
Experimental Protocols
The following protocols are synthesized from established methodologies for the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based)
Objective: To determine the in vitro potency of a test compound in inhibiting HSD17B13 enzymatic activity by measuring NADH production.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Test compound (e.g., this compound)
-
β-estradiol (substrate)[7]
-
NAD+ (cofactor)[7]
-
Assay Buffer: 40 mM Tris-HCl pH 7.4, 0.01% BSA, 0.01% Tween-20
-
NADH-Glo™ Detection Reagent
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Plate Setup: In a 384-well plate, add the assay buffer, purified HSD17B13 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of β-estradiol (e.g., 15 µM final concentration) and NAD+ (e.g., 500 µM final concentration).[8][7]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[8]
-
Detection: Add the NADH-Glo™ Detection Reagent to each well.
-
Signal Measurement: Incubate for an additional 60 minutes at room temperature, protected from light, and then measure the luminescence using a plate reader.[8]
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
Objective: To measure the ability of a test compound to inhibit HSD17B13's retinol dehydrogenase activity in intact cells.
Materials:
-
HEK293 or HepG2 cells
-
HSD17B13 expression vector
-
Cell culture medium
-
All-trans-retinol (substrate)
-
Test compound
-
Lysis buffer
-
HPLC system for retinoid analysis
Procedure:
-
Cell Transfection: Transfect cells with an HSD17B13 expression vector or an empty vector control.
-
Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of the test compound or vehicle (DMSO).
-
Substrate Addition: Add all-trans-retinol (e.g., 2-5 µM) to the culture medium and incubate for 6-8 hours.
-
Cell Lysis: Harvest and lyse the cells.
-
Retinoid Analysis: Analyze the levels of retinaldehyde and retinoic acid in the cell lysates by HPLC.
-
Data Normalization: Normalize the retinoid levels to the total protein concentration and calculate the percent inhibition.
Caption: General experimental workflow for HSD17B13 inhibitor characterization.
Conclusion
HSD17B13 is a genetically validated target for the treatment of chronic liver diseases. This compound is a potent inhibitor of this enzyme, demonstrating activity in the sub-micromolar to nanomolar range. The provided signaling pathways and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the role of HSD17B13 in liver pathophysiology and to advance the development of novel therapeutics targeting this enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Hsd17B13-IN-8 and the Therapeutic Promise of HSD17B13 Inhibition in NAFLD: A Technical Guide
Executive Summary
Nonalcoholic fatty liver disease (NAFLD) represents a significant global health burden, and the development of effective therapeutics is a pressing need. Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key player in the progression of NAFLD. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), the more severe form of NAFLD, as well as subsequent fibrosis and cirrhosis. This has established HSD17B13 as a promising therapeutic target. While specific public domain data for the compound Hsd17B13-IN-8 is limited, this guide provides an in-depth technical overview of the role of HSD17B13 in NAFLD and the current state of research into its inhibition, using data from well-characterized inhibitors and preclinical studies as a framework. This document is intended for researchers, scientists, and drug development professionals in the field of liver diseases.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3][4] Its expression is upregulated in the livers of patients with NAFLD.[5][6] The enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and exhibits retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[7] While its precise physiological substrates and functions are still under investigation, several lines of evidence point to its pathogenic role in NAFLD.
Overexpression of HSD17B13 in cellular and animal models leads to an increase in the size and number of lipid droplets, suggesting a direct role in hepatic lipid accumulation.[8][9] The proposed mechanism involves the modulation of lipid metabolism and potentially the generation of lipotoxic species that contribute to cellular stress, inflammation, and fibrosis.
A key signaling pathway implicated in the regulation of HSD17B13 expression is the liver X receptor-α (LXRα) / sterol regulatory element-binding protein-1c (SREBP-1c) axis, which is a central regulator of lipogenesis.[3][8]
HSD17B13 Inhibition: A Genetically Validated Therapeutic Strategy
The strong genetic evidence supporting the protective role of HSD17B13 loss-of-function has spurred the development of inhibitors. The therapeutic hypothesis is that pharmacological inhibition of HSD17B13's enzymatic activity will mimic the protective phenotype observed in individuals carrying these genetic variants. The primary goals of HSD17B13 inhibition in the context of NAFLD are to reduce hepatic steatosis, mitigate liver inflammation (steatohepatitis), and halt or reverse the progression of fibrosis.
Therapeutic strategies currently being explored include small molecule inhibitors and RNA interference (RNAi) technologies aimed at reducing the expression of the HSD17B13 protein.[8]
Quantitative Data on HSD17B13 Inhibitors
While specific data for this compound is not widely available in the public domain, the following tables summarize the quantitative data for other well-characterized HSD17B13 inhibitors from preclinical studies. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor | Type | Target Species | Assay | Potency (IC50/Ki) | Reference(s) |
| BI-3231 | Small Molecule | Human | Enzymatic (Ki) | 1.4 nM | [10] |
| Mouse | Enzymatic (Ki) | 2.1 nM | [10] | ||
| Compound 32 | Small Molecule | Human | Enzymatic (IC50) | 2.5 nM | [11] |
| INI-822 | Small Molecule | Human | Not specified | Not specified | [3] |
| ARO-HSD | RNAi | Human | mRNA knockdown | Up to 93.4% reduction | [8] |
| ALN-HSD | RNAi | Human | Not specified | Not specified | [8] |
Table 2: Preclinical In Vivo Efficacy of HSD17B13 Inhibition
| Intervention | Animal Model | Key Findings | Reference(s) |
| Hsd17b13 shRNA | High-Fat Diet-fed mice | Reduced liver steatosis and fibrosis, decreased activation of hepatic stellate cells. | [6] |
| Hsd17b13 Overexpression | High-Fat Diet-fed mice | Aggravated liver steatosis and fibrosis, increased serum ALT, AST, and cholesterol. | [6] |
| Compound 32 | Mouse models of MASH | Demonstrated anti-MASH effects. | [11] |
| BI-3231 | Palmitic acid-treated hepatocytes | Reduced triglyceride accumulation, restored lipid metabolism, and increased mitochondrial activity. | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of HSD17B13's role and the evaluation of its inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of research findings. The following are generalized protocols for key experiments in the evaluation of HSD17B13 inhibitors.
Recombinant HSD17B13 Enzymatic Assay
-
Objective: To determine the in vitro potency (IC50 or Ki) of an inhibitor against purified HSD17B13 enzyme.
-
Materials:
-
Purified recombinant human HSD17B13 protein.
-
Substrate (e.g., β-estradiol or leukotriene B4).[2]
-
Cofactor: NAD+.
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20).[2]
-
Test inhibitor (e.g., this compound).
-
Detection system to measure NADH production or substrate conversion (e.g., luminescence-based assay or mass spectrometry).[2]
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and HSD17B13 enzyme in a microplate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature (e.g., room temperature or 37°C).
-
Stop the reaction and measure the signal (e.g., luminescence for NADH or mass signal for product).
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Cellular HSD17B13 Inhibition Assay
-
Objective: To assess the ability of an inhibitor to engage HSD17B13 and modulate its activity in a cellular context.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2 or primary hepatocytes) overexpressing HSD17B13.
-
Cell culture medium.
-
Substrate (e.g., all-trans-retinol).[10]
-
Test inhibitor.
-
Lysis buffer.
-
Analytical system for quantifying substrate and metabolite (e.g., HPLC).
-
-
Procedure:
-
Seed HSD17B13-expressing cells in a multi-well plate.
-
Treat cells with various concentrations of the test inhibitor for a defined period.
-
Add the substrate to the cell culture medium and incubate.
-
Lyse the cells and collect the lysate.
-
Analyze the lysate by HPLC to quantify the conversion of the substrate to its product.
-
Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
In Vivo Efficacy Study in a Diet-Induced NAFLD Mouse Model
-
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD.
-
Materials:
-
Procedure:
-
Induce NAFLD in mice by feeding them an HFD for a specified period (e.g., 12-16 weeks).
-
Randomize the mice into treatment groups (vehicle control, inhibitor low dose, inhibitor high dose).
-
Administer the inhibitor or vehicle daily via a suitable route (e.g., oral gavage) for the duration of the treatment period (e.g., 4-8 weeks).
-
Monitor animal health, body weight, and food intake throughout the study.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
-
Endpoint Analysis:
-
Serum Biochemistry: Measure levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Perform H&E staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and Sirius Red staining for fibrosis.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in lipogenesis, inflammation, and fibrosis in the liver.
-
-
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NAFLD and NASH. While specific preclinical data on this compound are not yet in the public domain, the broader research on HSD17B13 inhibitors demonstrates their potential to ameliorate the key pathological features of these diseases. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug developers working to advance this exciting therapeutic approach from the laboratory to the clinic. Further research will be crucial to fully elucidate the physiological functions of HSD17B13 and to optimize the development of safe and effective inhibitors for patients with chronic liver disease.
References
- 1. benchchem.com [benchchem.com]
- 2. enanta.com [enanta.com]
- 3. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. origene.com [origene.com]
- 11. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. benchchem.com [benchchem.com]
Hsd17B13-IN-8 and Lipid Droplet Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma. This has catalyzed the development of small molecule inhibitors aimed at pharmacologically mimicking this protective effect. Hsd17B13-IN-8 is a research compound developed as an inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the role of HSD17B13 in lipid droplet metabolism, the mechanism of action of its inhibitors, and detailed experimental protocols for their characterization. While public data on this compound is limited, this guide leverages available information and data from well-characterized inhibitors like BI-3231 to provide a thorough technical resource.
Introduction to HSD17B13 and its Role in Lipid Droplet Metabolism
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.[1] Unlike other members of its family that are primarily involved in steroid hormone metabolism, HSD17B13 is most abundantly expressed in the liver, specifically in hepatocytes.[2] Within hepatocytes, HSD17B13 is localized to the surface of lipid droplets, which are central organelles for the storage and metabolism of neutral lipids.[3]
The expression of HSD17B13 is upregulated in patients with NAFLD.[4] Overexpression of HSD17B13 in cellular and animal models has been shown to increase the size and number of lipid droplets, promoting hepatic steatosis.[1][5] Conversely, genetic loss-of-function of HSD17B13 is protective against the progression of chronic liver diseases.[1]
The precise enzymatic function of HSD17B13 is an area of active investigation. It has been shown to possess retinol (B82714) dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[6] Additionally, it can metabolize other lipid substrates, including steroids like estradiol (B170435) and pro-inflammatory lipid mediators such as leukotriene B4 (LTB4).[7] Recent studies have also implicated HSD17B13 in the metabolism of phospholipids (B1166683), with its deficiency leading to alterations in hepatic phosphatidylcholine and phosphatidylethanolamine (B1630911) levels.[8][9]
This compound and Other Inhibitors: A Quantitative Overview
Several small molecule inhibitors of HSD17B13 are in development. This compound is a potent inhibitor available for research purposes. The following tables summarize the available quantitative data for this compound and provide a comparative look at other key inhibitors.
Table 1: Biochemical Potency of HSD17B13 Inhibitors
| Compound | Target | Substrate | Potency (IC50 / Ki) | Source |
| This compound | Human HSD17B13 | Estradiol | < 0.1 µM (IC50) | [3] |
| Human HSD17B13 | Leukotriene B3 | < 1 µM (IC50) | [3] | |
| BI-3231 | Human HSD17B13 | Estradiol | 1.4 nM (Ki) | [10] |
| Mouse HSD17B13 | Estradiol | 2.1 nM (Ki) | [10] | |
| INI-822 | Human HSD17B13 | Not specified | Low nM potency | [11] |
Table 2: Cellular Activity and Preclinical Findings of HSD17B13 Inhibitors
| Compound | Assay Type | Key Findings | Source |
| This compound | Cellular assays | Publicly available data on cellular activity is limited. | |
| BI-3231 | Cellular HSD17B13 activity | IC50 of 23 nM in a human cellular assay.[10] | [10] |
| Palmitic acid-induced lipotoxicity | Reduced lipid droplet number and size, and decreased triglyceride levels in hepatocytes.[12] | [12] | |
| INI-822 | Human liver-on-a-chip model | Decreased fibrotic proteins (α-SMA and Collagen Type 1).[11] | [11] |
| Reduced triglycerides and increased phospholipids in the media.[11] | [11] |
Signaling Pathways Involving HSD17B13
HSD17B13 is integrated into key signaling networks that regulate hepatic lipid metabolism and inflammation.
Regulation of HSD17B13 Expression by LXRα/SREBP-1c
The expression of the HSD17B13 gene is under the transcriptional control of the Liver X Receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), master regulators of lipogenesis.[13] Activation of LXRα induces the expression of SREBP-1c, which in turn binds to the promoter of HSD17B13 to upregulate its transcription.[13] This places HSD17B13 in a central pathway that governs hepatic lipid homeostasis.
HSD17B13 and the Pro-inflammatory PAF/STAT3 Pathway
Recent evidence indicates that HSD17B13 plays a role in hepatic inflammation.[14] HSD17B13 can form a liquid-liquid phase separation around lipid droplets, which enhances its enzymatic activity and increases the biosynthesis of Platelet-Activating Factor (PAF).[14] PAF, a potent pro-inflammatory lipid mediator, then binds to its receptor (PAFR) on hepatocytes, activating the STAT3 signaling pathway.[14] This leads to the increased production of fibrinogen, which promotes the adhesion of leukocytes, a key step in the initiation of liver inflammation.[14]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize HSD17B13 inhibitors like this compound.
HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based)
This assay determines the in vitro potency of a test compound by measuring the production of NADH in a coupled-enzyme luminescent reaction.
-
Objective: To determine the IC50 value of an HSD17B13 inhibitor.
-
Materials:
-
Purified recombinant human HSD17B13 protein
-
Substrate: β-estradiol (10 mM stock in DMSO)
-
Cofactor: NAD+ (10 mM stock in nuclease-free water)
-
Test compound (e.g., this compound, 10 mM stock in DMSO)
-
Assay Buffer: 40 mM Tris-HCl pH 7.4, 0.01% BSA, 0.01% Tween-20
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well white, opaque plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
In a 384-well plate, add the diluted test compound or DMSO vehicle (for controls).
-
Add the purified HSD17B13 enzyme to each well (final concentration typically 50-100 nM).
-
Initiate the reaction by adding a mixture of β-estradiol (final concentration 10-50 µM) and NAD+ (final concentration ~500 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay (HPLC-Based)
This assay measures the ability of an HSD17B13 inhibitor to block the conversion of retinol to retinaldehyde in a cellular context.
-
Objective: To assess the cellular potency of an HSD17B13 inhibitor against its RDH activity.
-
Materials:
-
HEK293 or HepG2 cells
-
Expression vector for human HSD17B13
-
Transfection reagent
-
All-trans-retinol (stock solution in ethanol)
-
Test compound (e.g., this compound)
-
Cell lysis buffer
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Retinaldehyde and retinoic acid standards
-
-
Procedure:
-
Seed cells in multi-well plates.
-
Transfect the cells with the HSD17B13 expression vector or an empty vector control.
-
After 24-48 hours, pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Add all-trans-retinol to the culture medium (final concentration 2-5 µM) and incubate for 6-8 hours.
-
Harvest the cells, wash with PBS, and lyse.
-
Perform retinoid extraction from the cell lysates using an organic solvent (e.g., hexane).
-
Evaporate the solvent and reconstitute the retinoid extract in the HPLC mobile phase.
-
Analyze the samples by HPLC to separate and quantify retinaldehyde and retinoic acid.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Calculate the percent inhibition of RDH activity and determine the IC50 value.
-
Cellular Lipid Droplet Quantification Assay
This method quantifies the effect of HSD17B13 inhibition on lipid accumulation in a cellular model of steatosis.
-
Objective: To measure the impact of an HSD17B13 inhibitor on oleic acid-induced lipid droplet accumulation.
-
Materials:
-
HepG2 or Huh7 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid-BSA complex (to induce steatosis)
-
Test compound (e.g., this compound)
-
Lipid droplet stain: BODIPY 493/503 (stock in DMSO)
-
Nuclear stain: DAPI or Hoechst 33342
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Seed cells in multi-well imaging plates.
-
Induce steatosis by treating the cells with the oleic acid-BSA complex for 24 hours.
-
Treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with BODIPY 493/503 and a nuclear stain.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify the number, size, and total area of lipid droplets per cell, using the nuclear stain to define individual cells.
-
Analyze the data to determine the effect of the inhibitor on lipid accumulation.
-
Conclusion and Future Directions
HSD17B13 is a genetically validated target for the treatment of NAFLD and NASH. Its localization to lipid droplets and its enzymatic activity in metabolizing key lipid substrates place it at a critical nexus of hepatic lipid metabolism and inflammation. This compound is a valuable tool for researchers to further probe the biological functions of this enzyme. While the publicly available data for this compound is currently limited, the experimental protocols outlined in this guide provide a robust framework for its characterization.
Future research should focus on elucidating the full range of endogenous substrates for HSD17B13, further defining its role in phospholipid metabolism, and understanding the precise mechanisms by which its inhibition leads to a reduction in liver inflammation and fibrosis. The ongoing clinical development of HSD17B13 inhibitors holds significant promise for a new class of therapeutics for patients with chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Ferroptosis in Chronic Liver Diseases: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of HSD17B13 Inhibitors: A Technical Guide
An In-Depth Analysis for Researchers and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not contain specific structure-activity relationship (SAR) data for a compound designated "Hsd17B13-IN-8". This guide provides a comprehensive overview of the SAR and experimental evaluation of publicly disclosed inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver and is associated with lipid droplets.[1][2] Groundbreaking genetic studies have revealed a strong correlation between loss-of-function variants in the HSD17B13 gene and a decreased risk of developing nonalcoholic steatohepatitis (NASH), fibrosis, and other chronic liver ailments.[1][3] This protective genetic evidence has spurred significant interest in the development of small molecule inhibitors that can mimic this effect and offer a therapeutic strategy for these conditions.[1][4] The pursuit of potent and selective HSD17B13 inhibitors is now an active and competitive area within drug discovery.[4][5]
General Structure-Activity Relationships of HSD17B13 Inhibitors
The discovery of HSD17B13 inhibitors has been largely propelled by high-throughput screening (HTS) followed by intensive medicinal chemistry optimization.[1][3] Through these efforts, several distinct chemical scaffolds have been identified. A prevalent strategy has been to target the enzyme's active site.[4]
Analysis of publicly disclosed data indicates that a phenol (B47542) group is a key structural feature for a prominent class of inhibitors. For example, an alkynyl phenol compound was identified as a starting point for optimization, which ultimately led to the development of the potent inhibitor BI-3231.[4]
Quantitative Data Summary
The following table summarizes the inhibitory potencies of representative HSD17B13 inhibitors from various chemical series. This data is crucial for understanding the subtle changes in chemical structure that can lead to significant differences in biological activity.
| Compound ID | Modifications | IC50 (nM) | Assay Type | Reference |
| BI-3231 (Compound 45) | Optimized from an HTS hit | 2.5 (human) | Biochemical | [3] |
| Compound 1 (HTS Hit) | Initial screening hit | Weakly active | Biochemical | [3] |
| Compound 32 | Multiparameter optimization | 2.5 | Biochemical | [6][7] |
| Hsd17B13-IN-102 | Not specified | 100 | Not specified | [1] |
| Hsd17B13-IN-15 | Not specified | ≤ 100 (Estradiol) | Not specified | [8] |
| Hsd17B13-IN-15 | Not specified | ≤ 1000 (Leukotriene B3) | Not specified | [8] |
| Hsd17B13-IN-9 | Not specified | 10 | Biochemical | [2] |
| Inipharm Exemplified Compound | Not specified | ≤ 100 | LC/MS-based estrone (B1671321) detection | [5] |
Experimental Protocols
The characterization of HSD17B13 inhibitors relies on a series of robust in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Inhibition Assay
These assays utilize purified recombinant HSD17B13 to directly measure the inhibitory effect of a compound on the enzyme's activity.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) value of an inhibitor against HSD17B13.
Methodology (Luminescent Readout): [2][9][10]
-
Reagents:
-
Recombinant Human HSD17B13
-
β-Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with BSA)
-
Test Compound (e.g., Hsd17B13-IN-69)
-
NADH/NADPH-Glo™ Detection Reagent
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a 384-well plate, add a small volume of the diluted compound or DMSO (for control wells).
-
Add the HSD17B13 enzyme solution to all wells except the background wells.
-
Incubate the plate to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (β-estradiol) and cofactor (NAD+).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and add the NAD(P)H-Glo™ detection reagent.
-
Incubate at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assays
Cell-based assays are critical for evaluating a compound's ability to inhibit HSD17B13 within a cellular environment.[1][8]
Objective: To assess the inhibitory activity of a compound on HSD17B13 in a cellular context.
Methodology (Retinol Dehydrogenase Activity Assay): [8][11][12]
-
Reagents and Materials:
-
HEK293 or HepG2 cells
-
HSD17B13 expression vector
-
Transfection reagent
-
All-trans-retinol (substrate)
-
Test Compound (e.g., Hsd17B13-IN-15)
-
Cell lysis buffer
-
HPLC system for retinoid analysis
-
-
Procedure:
-
Seed cells in appropriate culture plates.
-
Transfect the cells with the HSD17B13 expression vector or an empty vector as a control.
-
After allowing for protein expression, treat the cells with various concentrations of the test compound or vehicle control.
-
Add all-trans-retinol to the cell culture medium and incubate for a set period (e.g., 8 hours).
-
Harvest the cells and the culture medium.
-
Extract retinoids from the cell lysate and medium.
-
Quantify the levels of retinaldehyde and retinoic acid using HPLC.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Determine the inhibitory effect of the compound on retinol (B82714) metabolism and calculate the IC50 value.
-
Visualizing the Path to Discovery
HSD17B13 Inhibitor Discovery Workflow
The logical progression from initial screening to the identification and characterization of a potent HSD17B13 inhibitor is a multi-step process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-8: A Technical Guide to its Binding Affinity and Interaction with HSD17B13
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression. This has catalyzed the development of small molecule inhibitors aimed at recapitulating this protective phenotype. Hsd17B13-IN-8 is one such inhibitor. This technical guide provides an in-depth overview of the binding affinity of this compound and other key inhibitors to HSD17B13, detailed experimental protocols for assessing these interactions, and a summary of the relevant signaling pathways.
Quantitative Binding Affinity Data
The inhibitory potency of this compound and other select small molecules against HSD17B13 has been characterized using various biochemical assays. The following table summarizes the available quantitative data, providing a comparative landscape of inhibitor activity.
| Compound Name | Target | Assay Type | Substrate | IC50 (µM) | Ki (nM) | Reference |
| This compound | HSD17B13 | Enzymatic | Estradiol (B170435) | <0.1 | - | [1] |
| This compound | HSD17B13 | Enzymatic | Leukotriene B4 (LTB4) | <1 | - | [1] |
| Hsd17B13-IN-4 | HSD17B13 | LC-MS | Estradiol | - | ≤ 50 | [2][3] |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | <0.0025 | 0.7 ± 0.2 | [4][5][6] |
| Compound 1 | Human HSD17B13 | Biochemical | β-estradiol | 1.4 | - | [4][7] |
| Compound 2 | Human HSD17B13 | Biochemical | β-estradiol | 0.038 | - | [4] |
| Hsd17B13-IN-9 | Hsd17B13 | Biochemical | Not Specified | 0.01 | - | [4] |
| Hsd17B13-IN-20 | HEK293-HSD17B13 | Cellular | Not Specified | 1.2 | - | [2] |
| Hsd17B13-IN-73 | HSD17B13 | Enzymatic | Not Specified | 0.041 | - | [8] |
Signaling Pathways and Experimental Workflows
Understanding the cellular context of HSD17B13 and the methodologies to probe its function is critical for drug development. The following diagrams illustrate key signaling pathways involving HSD17B13 and a general workflow for inhibitor screening.
Signaling Pathways
Experimental Workflow
Experimental Protocols
In Vitro HSD17B13 Enzymatic Inhibition Assay (NADH Detection)
This protocol describes a common method to assess the inhibitory effect of a compound on the enzymatic activity of recombinant HSD17B13 by measuring the production of NADH.
Materials:
-
Purified, full-length human HSD17B13 enzyme
-
Test compound (e.g., this compound) stock solution in DMSO
-
Substrate: β-estradiol or Retinol
-
Cofactor: NAD+
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100
-
NADH detection kit (e.g., NAD(P)H-Glo™ Detection System)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control (0% activity).
-
Enzyme Addition: Prepare a solution of recombinant HSD17B13 in assay buffer (e.g., 20 nM final concentration). Add the enzyme solution to each well containing the test compounds and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Prepare a substrate/cofactor mix in assay buffer. For example, a mix containing estradiol (final concentration ~10-20 µM) and NAD+ (final concentration ~200-500 µM). Add the substrate/cofactor mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light. The incubation time should be within the linear range of the reaction.
-
Detection: Prepare the NADH detection reagent according to the manufacturer's instructions. Add the detection reagent to each well and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of an inhibitor to HSD17B13 within a cellular environment by measuring the change in the protein's thermal stability.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2)
-
Cell culture medium and supplements
-
Test inhibitor (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blot or ELISA apparatus for protein quantification
-
Anti-HSD17B13 antibody
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency. Treat one batch of cells with the test inhibitor at the desired concentration (e.g., 1 µM) and another with a vehicle (DMSO) control. Incubate for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions from both treated and control groups into PCR tubes or a 96-well PCR plate. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature. Include a non-heated control.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble HSD17B13 using Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble HSD17B13 as a function of temperature for both the inhibitor-treated and vehicle control samples. Determine the melting temperature (Tm) for each curve. A positive shift in the Tm (ΔTm) for the inhibitor-treated sample indicates target engagement and stabilization.[2][4][8][9]
Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)
SPR is a label-free technique to study the kinetics of biomolecular interactions in real-time. This general protocol can be adapted for HSD17B13.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant HSD17B13 (ligand)
-
Test inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface using standard amine coupling chemistry. Inject the purified HSD17B13 at a low concentration in the immobilization buffer to achieve the desired immobilization level. Deactivate the remaining active groups.
-
Analyte Binding: Prepare a series of dilutions of the test inhibitor in the running buffer. Inject the different concentrations of the inhibitor over the immobilized HSD17B13 surface and a reference surface (without HSD17B13).
-
Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the inhibitor in real-time by measuring the change in the SPR signal (response units, RU).
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of chronic liver diseases. The methodologies outlined in this guide provide a robust framework for the characterization of this compound and other novel inhibitors. A thorough understanding of the binding affinity, target engagement, and the underlying cellular pathways is crucial for the successful development of new therapeutics targeting HSD17B13. The continued exploration of the structure-activity relationship of HSD17B13 inhibitors will be instrumental in advancing these promising therapeutic agents toward clinical application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eubopen.org [eubopen.org]
- 6. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Hsd17B13-IN-8: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro characterization of Hsd17B13-IN-8, a representative potent and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme, primarily expressed in the liver, that has emerged as a key therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3][4][5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver diseases, validating its potential as a drug target.[3][4][6][7]
This guide details the essential experimental protocols, presents typical quantitative data in structured tables, and visualizes key pathways and workflows to facilitate the understanding and evaluation of HSD17B13 inhibitors.
Biochemical Characterization: Direct Enzyme Inhibition
The initial step in characterizing a new inhibitor is to determine its direct effect on the purified target enzyme. This is typically achieved through a biochemical assay that measures the enzymatic conversion of a substrate to a product.
Quantitative Data: Enzymatic Inhibition
The following table summarizes representative inhibitory activities of potent HSD17B13 inhibitors against the recombinant human HSD17B13 enzyme.
| Compound ID | Assay Substrate | IC50 (nM) | Assay Method |
| This compound (Representative) | Estradiol / NAD+ | 2.5 | NADH Glo |
| BI-3231 | Estradiol / NAD+ | <10 | Biochemical Assay |
| Hsd17B13-IN-23 | Estradiol | <100 | Biochemical Assay |
| Hsd17B13-IN-23 | Leukotriene B3 | <1000 | Biochemical Assay |
Note: Data for this compound is representative of highly potent inhibitors, such as compound 32, which has a reported IC50 of 2.5 nM.[8] Data for other inhibitors are sourced from public technical guides.[4][6]
Experimental Protocol: Biochemical HSD17B13 Inhibition Assay
This protocol is designed to determine the in vitro potency of a test compound in inhibiting HSD17B13's enzymatic activity by measuring the production of NADH.[6][9]
Materials:
-
Purified, recombinant human HSD17B13 protein
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Test Compound (e.g., this compound)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20[9]
-
Detection Reagent: NADH-Glo™ (Promega)
-
Plate: 384-well, white, low-volume
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare solutions of HSD17B13 enzyme, Estradiol, and NAD+ in assay buffer at 2x the final desired concentration.
-
Assay Plate Setup:
-
Add 5 µL of test compound dilution to the wells of the 384-well plate.
-
Add 5 µL of the 2x HSD17B13 enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Reaction Initiation: Add 10 µL of a pre-mixed solution containing 2x Estradiol and 2x NAD+ to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 20 µL of NADH-Glo™ detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate for an additional 60 minutes.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Visualization: Biochemical Assay Workflow
Caption: Workflow for a biochemical HSD17B13 enzyme inhibition assay.
Cell-Based Characterization
To confirm that the inhibitor is active in a more physiologically relevant environment, cell-based assays are crucial. These assays measure the inhibitor's ability to penetrate cells and engage the target to modulate its activity.
Quantitative Data: Cell-Based Activity
This table shows representative data for the inhibition of HSD17B13's retinol (B82714) dehydrogenase activity in a cellular context.
| Compound ID | Cell Line | Substrate | Cellular IC50 (nM) | Assay Method |
| This compound (Representative) | HepG2-HSD17B13 OE | Retinol | 25 | LC-MS/MS (Retinaldehyde) |
| BI-3231 | HEK293-HSD17B13 OE | Retinol | 31 | LC-MS/MS |
Note: Data is representative of potent inhibitors characterized in cells overexpressing HSD17B13 (OE).[6]
Experimental Protocol: Cellular Retinol Metabolism Assay
This protocol quantifies HSD17B13 enzymatic activity in cells by measuring the conversion of retinol to retinaldehyde.[4][6]
Materials:
-
Cell Line: HepG2 or HEK293 cells stably overexpressing human HSD17B13.
-
Cell Culture Medium: DMEM supplemented with 10% FBS.
-
Substrate: All-trans-retinol.
-
Test Compound (e.g., this compound).
-
Lysis Buffer.
-
Analytical System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Cell Seeding: Seed HSD17B13-overexpressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Substrate Addition: Add all-trans-retinol to each well to a final concentration of 2-5 µM.
-
Incubation: Incubate for 8 hours at 37°C in a humidified CO2 incubator.
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
-
Sample Preparation: Perform a lipid extraction on the cell lysates and/or supernatant to isolate retinoids.
-
Quantification: Analyze the samples by LC-MS/MS to quantify the amount of retinaldehyde produced.
-
Analysis: Normalize the data to total protein concentration. Calculate the dose-dependent inhibition of retinaldehyde formation to determine the cellular IC50.
Visualization: Cell-Based Assay Workflow
Caption: Workflow for a cell-based HSD17B13 retinol metabolism assay.
Mechanism of Action and Signaling
HSD17B13 expression is upregulated in patients with NAFLD.[1][3] Its expression is induced by the Liver X Receptor-α (LXR-α) via Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][10] HSD17B13, which localizes to lipid droplets, then participates in a positive feedback loop that can exacerbate lipid accumulation.[1][11] By inhibiting HSD17B13, compounds like this compound aim to break this cycle, mimicking the protective effects seen in individuals with loss-of-function genetic variants.[3]
Visualization: HSD17B13 Signaling Pathway in NAFLD
Caption: HSD17B13 signaling and point of inhibition in NAFLD.
Selectivity Profile
To ensure that the biological effects are due to the inhibition of the target and to minimize potential off-target side effects, it is critical to assess the selectivity of this compound. This involves testing the compound against other related enzymes, particularly other members of the 17β-HSD family.
Quantitative Data: HSD17B Family Selectivity
The table below presents a representative selectivity profile for a highly selective HSD17B13 inhibitor.
| Enzyme | % Inhibition at 1 µM | Notes |
| HSD17B13 | >95% | On-target activity |
| HSD17B1 | <10% | Involved in estrogen activation |
| HSD17B2 | <5% | Involved in estrogen/androgen inactivation |
| HSD17B4 | <5% | Peroxisomal enzyme |
| HSD17B11 | <20% | Highest sequence homology to HSD17B13[12] |
Note: Data is representative and illustrates a desirable selectivity profile for a therapeutic candidate.
Experimental Protocol: Selectivity Screening
Objective: To assess the inhibitory activity of the test compound against a panel of related enzymes.
Procedure:
-
Enzyme Panel: Obtain a panel of purified recombinant enzymes (e.g., HSD17B1, B2, B4, B11).
-
Assay Adaptation: For each enzyme, use an established biochemical assay format, providing the appropriate substrate and cofactor.
-
Compound Testing: Test this compound at one or more fixed concentrations (e.g., 1 µM and 10 µM) against each enzyme in the panel.
-
Data Analysis: Calculate the percent inhibition for each enzyme at the tested concentrations. For any significant off-target inhibition observed, a full dose-response curve should be generated to determine the IC50 value.
-
Selectivity Ratio: Calculate the selectivity ratio by dividing the off-target IC50 by the on-target (HSD17B13) IC50. A higher ratio indicates greater selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 11. HSD17B13 - Wikipedia [en.wikipedia.org]
- 12. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
An In-depth Technical Guide to the HSD17B13 Inhibitor BI-3231
Disclaimer: Publicly available information for a specific inhibitor named "Hsd17B13-IN-8" is not available. This guide focuses on the potent and selective Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, BI-3231 , a well-characterized chemical probe available for open science. It is presumed that the user's interest lies in a potent HSD17B13 inhibitor, and the following information on BI-3231 is presented as the most relevant and comprehensive technical data available.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver, implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and its progression to nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against chronic liver diseases, making it a compelling therapeutic target. BI-3231 is a potent and selective inhibitor of HSD17B13 that serves as a critical chemical probe for elucidating the biological functions of this enzyme. This document provides a detailed overview of the chemical properties, biological activity, and mechanism of action of BI-3231, along with relevant experimental protocols and signaling pathway diagrams.
Chemical Properties and Datasheet for BI-3231
BI-3231 is a synthetic organic molecule designed for high potency and selectivity against HSD17B13.
| Property | Value |
| Formal Name | 1-[[5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]methyl]-3-ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione |
| CAS Number | 2894848-07-6 |
| Molecular Formula | C₁₆H₁₄F₂N₄O₃S |
| Molecular Weight | 380.4 g/mol |
| Purity | ≥98% |
| Formulation | A solid |
| SMILES | O=C(N(CC)C(C(C)=C1)=O)N1CC2=NN=C(C3=C(F)C(O)=C(F)C=C3)S2 |
| InChI Key | XKDHFIPNTTUSIA-UHFFFAOYSA-N |
| Solubility | Concentration |
| DMSO | Sparingly Soluble (1-10 mg/ml)[1]; 125 mg/mL (ultrasonic and warming to 60°C)[2]; 76 mg/mL[3] |
| In Vivo Formulations | ≥ 2.08 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[2] |
| ≥ 2.08 mg/mL in 10% DMSO >> 90% (20% SBE-β-CD in saline)[2] | |
| ≥ 2.08 mg/mL in 10% DMSO >> 90% corn oil[2] |
| Storage and Stability | Conditions |
| Powder | -20°C for 3 years |
| In Solvent | -80°C for 6 months; -20°C for 1 month[2][4] |
Biological Activity and In Vitro Pharmacology of BI-3231
BI-3231 is a highly potent inhibitor of both human and mouse HSD17B13. Its binding to the enzyme is notably dependent on the presence of the cofactor NAD+.
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Notes |
| IC₅₀ | 1 nM[3][4] | 13 nM[4][5] | |
| Kᵢ | 0.7 nM[3] | ||
| Cellular IC₅₀ (HEK cells) | 11 ± 5 nM | ||
| Mode of Inhibition | Uncompetitive with respect to NAD+ | Binding of BI-3231 to HSD17B13 is dependent on the presence of NAD+.[6] | |
| Selectivity | >10 µM against HSD17B11 | Shows good selectivity against the closest homolog, HSD17B11, and a panel of 44 other receptors. |
In Vivo Pharmacokinetics of BI-3231
Pharmacokinetic studies in rodents have been conducted to evaluate the in vivo properties of BI-3231.
| Species | Route | Key Findings |
| Mouse | IV/PO | Characterized by a biphasic and rapid plasma clearance that exceeded hepatic blood flow and a low oral bioavailability of 10%. Subcutaneous dosing significantly increased bioavailability.[5] |
| Rat | IV | Showed a characteristic biphasic and rapid plasma clearance. Biliary excretion of the parent compound and its glucuronide was a major contributor to clearance.[7] |
Signaling Pathways and Mechanism of Action
HSD17B13 is integrated into key metabolic and inflammatory signaling pathways in the liver. Its expression is regulated by the Liver X Receptor α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[4][8] HSD17B13 is thought to contribute to the accumulation of lipid droplets in hepatocytes. Inhibition of HSD17B13 with BI-3231 has been shown to reduce triglyceride accumulation and lipotoxic effects in hepatocytes, suggesting a therapeutic potential in steatotic liver disease.[9][10]
Recent evidence also suggests a role for HSD17B13 in inflammation through the Platelet-Activating Factor (PAF) / STAT3 signaling pathway. HSD17B13 may promote the biosynthesis of PAF, which in turn can activate STAT3 signaling and promote leukocyte adhesion, contributing to liver inflammation.[11]
Experimental Protocols
Detailed experimental protocols are crucial for the characterization of HSD17B13 inhibitors. Below are generalized methodologies for key assays.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
-
Principle: The assay measures the conversion of a substrate (e.g., 17β-estradiol) to its product (estrone) by HSD17B13, which is coupled to the reduction of NAD+ to NADH. The production of NADH can be monitored by luminescence.
-
Materials:
-
Purified recombinant human HSD17B13 protein.
-
Substrate: 17β-estradiol.
-
Cofactor: NAD+.
-
Assay buffer.
-
Test compound (BI-3231) at various concentrations.
-
Detection reagent (e.g., NAD-Glo™ Assay kit).
-
384-well microtiter plates.
-
-
Procedure:
-
Prepare serial dilutions of BI-3231 in DMSO and spot onto the microtiter plates.
-
Add a solution of recombinant HSD17B13 protein to each well and incubate briefly.
-
Initiate the enzymatic reaction by adding a mixture of 17β-estradiol and NAD+.
-
Allow the reaction to proceed at a controlled temperature for a specific duration.
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of BI-3231 relative to DMSO controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This assay evaluates the inhibitory activity of a compound in a cellular context.
-
Principle: HEK293 cells overexpressing HSD17B13 are treated with a substrate, and the formation of the product is measured in the presence of the inhibitor.
-
Materials:
-
HEK293 cells stably or transiently expressing human HSD17B13.
-
Cell culture medium and reagents.
-
Substrate (e.g., a suitable lipid substrate).
-
Test compound (BI-3231) at various concentrations.
-
Lysis buffer.
-
-
Procedure:
-
Seed the HSD17B13-expressing HEK293 cells in culture plates.
-
Treat the cells with varying concentrations of BI-3231 for a defined period.
-
Add the substrate to the cells and incubate to allow for enzymatic conversion.
-
Wash the cells and lyse them to release intracellular contents.
-
Quantify the amount of product formed in the cell lysates using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Determine the concentration-dependent inhibition of product formation.
-
Calculate the cellular IC₅₀ value by fitting the data to a dose-response curve.
-
The following diagram illustrates a typical workflow for the discovery and characterization of an HSD17B13 inhibitor like BI-3231.
Conclusion
BI-3231 is a potent, selective, and well-characterized inhibitor of HSD17B13, making it an invaluable tool for investigating the role of this enzyme in liver physiology and disease. The comprehensive data available for BI-3231, from its chemical properties to its in vivo pharmacokinetics, provides a solid foundation for its use in preclinical research aimed at validating HSD17B13 as a therapeutic target for NAFLD and other chronic liver conditions. The detailed experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals working in this area.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-8: A Technical Guide for the Investigation of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which can lead to liver fibrosis and cirrhosis.[1][2] Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced liver disease.[3][4][5] This has spurred the development of small molecule inhibitors, such as Hsd17B13-IN-8, to mimic this protective phenotype. This technical guide provides an in-depth overview of the core principles for utilizing this compound in the study of liver fibrosis, including its mechanism of action, experimental protocols, and relevant quantitative data from surrogate compounds.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[6] Its expression is upregulated in patients with NAFLD.[2] Overexpression of HSD17B13 in animal models has been shown to increase hepatic steatosis, suggesting a direct role in lipid accumulation.[2][6] The precise enzymatic function of HSD17B13 is still under investigation, but it is known to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[2][7] This function may link it to vitamin A metabolism, which is often dysregulated in NAFLD.[2]
The inhibition of HSD17B13 is hypothesized to mitigate liver injury by modulating lipid metabolism and reducing the production of lipotoxic species within hepatocytes.[1] This, in turn, is expected to reduce hepatocyte injury, inflammation, and the subsequent activation of hepatic stellate cells (HSCs), the primary cells responsible for liver fibrosis.[7]
Quantitative Data for HSD17B13 Inhibitors
While specific quantitative data for this compound is not publicly available, the following tables summarize data for other well-characterized HSD17B13 inhibitors, which can serve as a reference for experimental design.
Table 1: In Vitro Potency of HSD17B13 Inhibitor BI-3231
| Parameter | Species | IC50 | Assay |
| Enzymatic Inhibition | Human | 1 nM | Biochemical Assay |
| Enzymatic Inhibition | Mouse | 13 nM | Biochemical Assay |
Data sourced from publicly available information on BI-3231, a potent and selective HSD17B13 inhibitor.[8]
Table 2: Pharmacokinetic Properties of BI-3231 in Mice
| Parameter | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| BI-3231 | IV | 1 mg/kg | - | 1030 | 288 | 1.1 | - |
| BI-3231 | PO | 10 mg/kg | 0.25 | 286 | 296 | 1.2 | 10 |
Pharmacokinetic data for BI-3231 following a single dose.[8]
Table 3: Preclinical Efficacy of an HSD17B13 Inhibitor in a High-Fat Diet (HFD) Induced NAFLD Model
| Parameter | Vehicle Control (HFD) | HSD17B13 Inhibitor (HFD) | Lean Control (Chow) |
| ALT (U/L) | 150 ± 20 | 90 ± 12 | 55 ± 8 |
| AST (U/L) | 150 ± 20 | 90 ± 12 | 55 ± 8 |
| Hepatic Triglycerides (mg/g liver) | 150 ± 25 | 95 ± 15 | 30 ± 7 |
| NAFLD Activity Score (NAS) | 5.8 ± 0.7 | 3.5 ± 0.5* | 0.5 ± 0.2 |
| Fibrosis Stage | 1.2 ± 0.4 | 0.8 ± 0.3 | 0 |
*p < 0.05 compared to Vehicle Control (HFD). Data are presented as mean ± standard deviation.[9]
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Hsd17B13-IN-8: A Technical Guide to a Novel Chemical Probe for HSD17B13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hsd17B13-IN-8, a chemical probe for the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 has emerged as a significant therapeutic target, particularly for liver diseases, due to genetic evidence linking loss-of-function variants to a reduced risk of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document details the biochemical properties of this compound, provides in-depth experimental protocols for its characterization, and visualizes key related biological pathways and workflows.
Core Data Presentation
The inhibitory activity of this compound has been characterized using various substrates. The following table summarizes the available quantitative data for this compound and provides a comparison with another well-characterized HSD17B13 inhibitor, BI-3231, for context.
| Compound | Target | Assay Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol (B170435) | < 0.1 µM | [1] |
| This compound | HSD17B13 | Leukotriene B3 (LTB3) | < 1 µM | [1] |
| BI-3231 | HSD17B13 (human) | Estradiol | Kᵢ = 0.7 ± 0.2 nM | [2] |
| BI-3231 | HSD17B13 (human, cellular) | Not specified | IC50 = 11 ± 5 nM | [2] |
Signaling Pathways and Experimental Workflows
Understanding the biological context and the experimental procedures for evaluating this compound is crucial for its application in research. The following diagrams, created using Graphviz, illustrate the key signaling pathway involving HSD17B13 and a general workflow for the discovery and characterization of its inhibitors.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for the characterization of HSD17B13 inhibitors. While specific protocols for this compound are not publicly detailed, these methods provide a robust framework for its evaluation.
Protocol 1: HSD17B13 Biochemical Inhibition Assay (Estradiol Substrate)
Objective: To determine the in vitro potency (IC50) of this compound in inhibiting the enzymatic activity of HSD17B13 using estradiol as a substrate.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well white, opaque assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient. Further dilute these solutions in Assay Buffer to the desired final concentrations, ensuring the final DMSO concentration in the assay is ≤ 1%.
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells of a 384-well plate.
-
Add 10 µL of recombinant HSD17B13 enzyme diluted in Assay Buffer to each well (final concentration typically 50-100 nM).
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor mix containing β-estradiol and NAD+ in Assay Buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare the NADH detection reagent according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent to each well.
-
Incubate the plate in the dark at room temperature for an additional 60 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based HSD17B13 Retinol Dehydrogenase Activity Assay
Objective: To measure the ability of this compound to inhibit the retinol dehydrogenase activity of HSD17B13 in a cellular context.
Materials:
-
HEK293 or HepG2 cells stably overexpressing human HSD17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
All-trans-retinol (substrate).
-
Cell lysis buffer.
-
Reagents for retinoid extraction (e.g., organic solvents like hexane).
-
HPLC system for retinoid quantification.
Procedure:
-
Cell Seeding: Seed the HSD17B13-overexpressing cells into multi-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Treat the cells with the diluted inhibitor or vehicle control for 1 hour prior to substrate addition.
-
-
Substrate Addition: Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.
-
Incubation: Incubate the cells for 6-8 hours to allow for the enzymatic conversion of retinol to retinaldehyde.
-
Sample Collection and Preparation:
-
Harvest the cells and culture medium.
-
Perform a lipid extraction to isolate the retinoids.
-
Lyse the cells and determine the total protein concentration for normalization.
-
-
HPLC Analysis:
-
Analyze the extracted retinoids using an HPLC system to quantify the levels of retinaldehyde and retinoic acid.
-
-
Data Analysis:
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Calculate the percent inhibition of retinaldehyde formation at each concentration of this compound.
-
Determine the cellular IC50 value from the resulting dose-response curve.
-
Conclusion
This compound is a valuable chemical probe for the investigation of HSD17B13's role in both normal physiology and disease states. Its potent inhibition of HSD17B13's enzymatic activity allows for the elucidation of downstream effects and the validation of HSD17B13 as a therapeutic target. The protocols and data presented in this guide provide a foundation for the effective use of this compound in research and drug discovery efforts targeting chronic liver diseases.
References
The Inhibition of HSD17B13: A Technical Guide to Mitigating Hepatocyte Lipid Accumulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing severe liver pathologies such as steatosis, fibrosis, and cirrhosis.[1][3] This has spurred the development of small molecule inhibitors aimed at mimicking this protective phenotype. This technical guide consolidates the current understanding of how HSD17B13 inhibitors, exemplified by compounds like BI-3231, impact hepatocyte lipid accumulation. While specific data for "Hsd17B13-IN-8" is not publicly available, the principles and data presented herein for other inhibitors serve as a robust surrogate.
The primary mechanism of action for HSD17B13 inhibitors centers on reducing hepatic steatosis, inflammation, and fibrosis by modulating lipid metabolism and mitigating the production of lipotoxic species within hepatocytes.[1] Overexpression of HSD17B13 is associated with increased lipid accumulation in the liver.[4] Conversely, inhibition of its enzymatic activity is expected to decrease the number and size of lipid droplets in hepatocytes.[5]
HSD17B13's Role in Lipid Metabolism
HSD17B13 is localized to the surface of lipid droplets within hepatocytes and is implicated in the metabolism of steroids, bioactive lipids, and retinol.[3][6] Its expression is upregulated in patients with NAFLD.[3] The enzyme is a target of the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis, placing HSD17B13 in a pivotal signaling network that governs hepatic lipid balance.[3][7]
Quantitative Effects of HSD17B13 Inhibition on Hepatocytes
While specific quantitative data on the direct impact of this compound on hepatocyte lipid accumulation is not available in the public domain, data from surrogate inhibitors like BI-3231 provide valuable insights into the expected efficacy.
| Inhibitor | Assay Type | Substrate | IC50 / Ki | Cellular Activity | Reference |
| BI-3231 | Human HSD17B13 Enzymatic | Estradiol | Ki in the single-digit nM range | Double-digit nM activity | [8] |
| BI-3231 | Human HSD17B13 Enzymatic | Retinol | 2.4 ± 0.1 µM | Not specified | [8] |
| Compound 1 (from HTS) | Human HSD17B13 Enzymatic | Estradiol | 1.4 ± 0.7 µM | Active | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of HSD17B13 in Hepatocyte Lipid Metabolism and Fibrosis
Caption: HSD17B13 signaling in hepatocytes and its inhibition.
General Workflow for Characterizing an HSD17B13 Inhibitor
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Hsd17B13-IN-8: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Potent Hsd17B13 Inhibitor, its Intellectual Property Landscape, and Therapeutic Potential in Liver Disease
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. This has catalyzed the development of small molecule inhibitors aimed at mimicking this protective phenotype. Hsd17B13-IN-8 is a potent inhibitor of HSD17B13, with significant activity against the conversion of substrates such as estradiol (B170435) and leukotriene B3 (LTB3). This technical guide provides a comprehensive overview of this compound, including its associated intellectual property, a summary of its inhibitory activity in comparison to other known inhibitors, detailed experimental protocols for its characterization, and a review of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on HSD17B13-targeted therapeutics.
Intellectual Property Landscape
This compound is part of a growing landscape of intellectual property surrounding HSD17B13 inhibitors. The compound is described in patent application WO2022020714A1 , titled "Thiophene hsd17b13 inhibitors and uses thereof".[1] This patent application discloses a series of thiophene-based compounds, including this compound, as inhibitors of HSD17B13 for the potential treatment of liver diseases like NAFLD and NASH, as well as metabolic and cardiovascular diseases.[1]
The broader intellectual property landscape for HSD17B13 inhibition is highly active, with several pharmaceutical companies developing proprietary small molecule inhibitors and other therapeutic modalities. Notable players in this space include:
-
Enanta Pharmaceuticals: Has filed multiple patent applications for distinct chemical series of HSD17B13 inhibitors, including pyrimidinone-based compounds.[2][3] Their patents cover the composition of matter, pharmaceutical compositions, and methods of use for treating metabolic and liver conditions.[3]
-
Pfizer Inc.: A patent application from Pfizer (WO2024075051A1) describes a series of novel HSD17B13 inhibitors and/or degraders for the treatment of liver diseases.[4][5]
-
Inipharm Inc.: Their patent application (WO2022020730) discloses quinazoline-based HSD17B13 inhibitors.[6]
-
Arrowhead Pharmaceuticals (in partnership with GSK): Is developing ARO-HSD, an RNA interference (RNAi) therapeutic designed to silence the expression of HSD17B13.[2] This represents a different therapeutic modality targeting the same protein.
Quantitative Data on HSD17B13 Inhibitors
The inhibitory potency of this compound has been characterized against multiple substrates. For comparison, the table below includes publicly available data for other notable HSD17B13 inhibitors, such as the well-characterized chemical probe BI-3231.
| Compound | Target | Substrate | IC50 (µM) | Reference |
| This compound | HSD17B13 | Estradiol | <0.1 | [7] |
| This compound | HSD17B13 | LTB3 | <1 | [7] |
| Hsd17B13-IN-18 | HSD17B13 | Estradiol | <0.1 | |
| Hsd17B13-IN-18 | HSD17B13 | Leukotriene B3 | <1 | |
| Hsd17B13-IN-95 | HSD17B13 | Estradiol | <0.1 | |
| Hsd17B13-IN-99 | HSD17B13 | Estradiol | <0.1 | |
| BI-3231 | Human HSD17B13 | Estradiol | 0.001 | |
| BI-3231 | Mouse HSD17B13 | Estradiol | 0.013 |
Signaling Pathways and Mechanism of Action
HSD17B13 is implicated in several key cellular pathways, primarily related to lipid and retinol (B82714) metabolism within hepatocytes. Its inhibition is thought to confer hepatoprotection by modulating these pathways.
HSD17B13 expression is reportedly induced by the liver X receptor alpha (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c) dependent manner.[8] Following translation in the endoplasmic reticulum, the HSD17B13 protein localizes to lipid droplets.[8][9] The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[8] Overexpression of HSD17B13 is associated with increased lipid accumulation. Small molecule inhibitors, such as this compound, block the catalytic activity of the HSD17B13 protein.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize HSD17B13 inhibitors, based on publicly available information.
Recombinant HSD17B13 Enzymatic Assay (NADH Detection Method)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HSD17B13 by quantifying the production of NADH.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100
-
Test inhibitor (e.g., this compound)
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).
-
Assay Plate Setup: To the wells of a 384-well plate, add the diluted inhibitor solution. Include control wells for maximum signal (enzyme, substrate, no inhibitor) and background (no enzyme).
-
Enzyme Addition: Add the recombinant HSD17B13 protein, diluted in assay buffer, to each well (except for the background wells). The optimal enzyme concentration should be determined empirically but is often in the low nanomolar range.
-
Reaction Initiation: Prepare a substrate/cofactor mixture in the assay buffer. For example, a mixture containing estradiol (final concentration ~10-20 µM) and NAD+ (final concentration ~200-500 µM). Add this mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Signal Detection: Add the NADH detection reagent to each well according to the manufacturer's instructions. Incubate at room temperature, protected from light, for approximately 60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the maximum signal and background controls. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Cell-Based HSD17B13 Inhibition Assay (Lipid Accumulation)
This cellular assay assesses the efficacy of an HSD17B13 inhibitor in a more physiological context by measuring its effect on lipid accumulation in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipogenic stimulus: Oleic acid complexed to BSA
-
Test inhibitor (e.g., this compound)
-
Reagents for lipid droplet staining (e.g., LipidTOX™ Green or Nile Red)
-
Nuclear stain (e.g., Hoechst 33342)
-
96-well clear-bottom imaging plates
Procedure:
-
Cell Seeding: Seed hepatocytes into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare working solutions of the test inhibitor in the cell culture medium at various concentrations. Replace the existing medium with the medium containing the inhibitor or a vehicle control (e.g., DMSO) and incubate for a predetermined period (e.g., 1-2 hours) before lipid loading.
-
Lipid Loading: Add the oleic acid solution to the cells (in the continued presence of the inhibitor) and incubate for 16-48 hours to induce the formation of lipid droplets.
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Wash the cells again with PBS.
-
Incubate with the lipid droplet stain and a nuclear stain according to the manufacturer's protocols.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use image analysis software to quantify the total lipid droplet area per cell, using the nuclear stain to identify individual cells.
-
Calculate the percentage inhibition of lipid accumulation for each inhibitor concentration relative to the vehicle control.
-
Conclusion
This compound is a potent small molecule inhibitor of HSD17B13, a genetically validated target for the treatment of chronic liver diseases. The intellectual property surrounding HSD17B13 inhibitors is a competitive and rapidly evolving field. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel inhibitors. A thorough understanding of the underlying signaling pathways and robust preclinical evaluation are critical for advancing these promising therapeutic candidates toward clinical development for the benefit of patients with NAFLD and NASH.
References
- 1. WO2022020714A1 - Thiophene hsd17b13 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. drughunter.com [drughunter.com]
- 3. Meta Title: Enanta Pharmaceuticals Inc Files Patent for 17ß-HSD13 Inhibitors for Metabolic Disease [pharmaceutical-technology.com]
- 4. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
HSD17B13 Inhibitors: A Technical Overview for Drug Discovery Professionals
Disclaimer: Publicly available scientific literature does not contain specific information on a compound designated "Hsd17B13-IN-8". This guide provides a comprehensive technical review of well-characterized inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases. The information presented herein is based on publicly disclosed data for representative inhibitors and general findings related to HSD17B13 inhibition.
Introduction to HSD17B13 as a Therapeutic Target
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Its emergence as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) is strongly supported by human genetic studies.[3][4] Genome-wide association studies (GWAS) have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases and progressing from steatosis to more severe NASH.[3][4][5] This protective effect has catalyzed the development of HSD17B13 inhibitors to pharmacologically mimic this phenotype.[3]
The precise physiological role of HSD17B13 is an area of active investigation, though it is known to be involved in hepatic lipid metabolism.[4][6] The enzyme's expression is upregulated in the livers of patients with NAFLD.[1][4] While several endogenous substrates have been proposed, including estradiol (B170435) and retinol, the specific substrate relevant to disease pathology remains to be definitively identified.[3][7]
Quantitative Data on HSD17B13 Inhibitors
The discovery and characterization of HSD17B13 inhibitors have yielded valuable quantitative data. High-throughput screening and subsequent optimization have led to the identification of potent compounds.[4][7] The following tables summarize key in vitro potency data for representative HSD17B13 inhibitors.
Table 1: Potency of HSD17B13 Inhibitor Series
| Compound Series | IC50 (µM) - NADH Luminescence Assay | IC50 (µM) - RF/MS Analysis | Notes |
| Series 1c | Data not specified | Data not specified | Identified as a lead series.[8] |
| Series 2b | Data not specified | Data not specified | Identified as a lead series.[8] |
| Series 2c | Data not specified | Data not specified | Identified as a lead series.[8] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. NADH Luminescence Assay and RapidFire Mass Spectrometry (RF/MS) are common methods for measuring enzyme inhibition.[8]
Table 2: Potency of Commercially Available HSD17B13 Inhibitors
| Compound | IC50 (µM) |
| Hsd17B13-IN-9 | 0.01[3] |
| Hsd17B13-IN-102 | 0.1[4] |
Note: Detailed public information regarding the discovery and synthesis of these specific inhibitors is limited.[3][4]
Experimental Protocols
The development of HSD17B13 inhibitors relies on a variety of biochemical and biophysical assays. The following are detailed methodologies for key experiments cited in the literature.
Recombinant HSD17B13 Expression and Purification
-
Expression System: Recombinant (His)6-tagged HSD17B13 is expressed in Sf9 insect cells using a baculoviral expression system.[8]
-
Purification: The protein is purified from cell lysates using metal affinity chromatography followed by size exclusion chromatography to ensure high purity.[8]
High-Throughput Screening (HTS)
-
Objective: To identify initial "hit" compounds that inhibit HSD17B13 activity from a large chemical library.[4]
-
Methodology: Acoustic mass spectrometry is utilized for primary screening.[8]
-
Confirmation: Hits are confirmed and further characterized using a coupled-enzyme luminescence assay to detect NADH and mass spectrometry assays to detect oxidized products.[8]
Biochemical Activity Assays
-
Principle: These assays measure the enzymatic activity of HSD17B13 and the potency of inhibitors.
-
Luminescence-Based Assay (NAD-Glo™ Assay):
-
Assay Components: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20, 50-100 nM recombinant HSD17B13 enzyme, 10-50 µM substrate (e.g., leukotriene B4 or estradiol), and varying concentrations of the test inhibitor (0-100 µM).[8]
-
Detection: The assay measures the amount of NADH produced, which is detected via a coupled-enzyme luminescence reaction.[8]
-
-
RapidFire Mass Spectrometry (RF/MS) Assay:
Structural Analysis (X-ray Crystallography)
-
Objective: To determine the three-dimensional structure of HSD17B13 in complex with inhibitors and/or the cofactor NAD+.[8]
-
Methodology: Purified HSD17B13 is co-crystallized with the inhibitor of interest and NAD+. The resulting crystals are then subjected to X-ray diffraction to solve the atomic structure. This provides insights into the molecular mechanism of inhibition.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is key to understanding the discovery and development of HSD17B13 inhibitors.
Caption: A representative workflow for the discovery of HSD17B13 inhibitors.
Caption: Simplified signaling pathway of HSD17B13 and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enanta.com [enanta.com]
Methodological & Application
Application Notes and Protocols for Hsd17B13 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have demonstrated a strong correlation between loss-of-function variants in the HSD17B13 gene and a decreased risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5][6] This protective genetic evidence has identified HSD17B13 as a promising therapeutic target for these conditions. Small molecule inhibitors of HSD17B13 are being developed to mimic this protective effect.
This document provides detailed protocols for the use of a representative HSD17B13 inhibitor, referred to here as Hsd17B13-IN-8, in cell culture experiments. The methodologies described are based on publicly available information for other potent HSD17B13 inhibitors and are intended to serve as a guide for investigating the cellular functions of HSD17B13 and the effects of its inhibition.
Mechanism of Action
HSD17B13 is understood to play a role in hepatic lipid metabolism.[4][7] The enzyme is localized to the surface of lipid droplets and is involved in the metabolism of various substrates, including steroids and retinol.[1][8][9] Inhibition of HSD17B13 is hypothesized to modulate lipid metabolism within hepatocytes, leading to a reduction in lipotoxicity, inflammation, and fibrosis associated with liver disease.[4] The primary mechanism of action for HSD17B13 inhibitors is the attenuation of hepatic steatosis.[4]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general signaling pathway of HSD17B13 and a typical experimental workflow for evaluating an HSD17B13 inhibitor in a cell-based assay.
Data Presentation
The following table summarizes hypothetical quantitative data for a representative HSD17B13 inhibitor, "this compound," based on typical results from in vitro and cell-based assays for this class of compounds.
| Assay Type | Cell Line/System | Substrate | Endpoint Measurement | IC50 (nM) | Notes |
| Biochemical Assay | Recombinant Human HSD17B13 | β-estradiol | NADH Production | 50 | Measures direct enzymatic inhibition. |
| Biochemical Assay | Recombinant Human HSD17B13 | All-trans-retinol | Retinaldehyde Formation | 75 | Confirms activity against a key physiological substrate. |
| Cell-Based Assay | Huh7 | Endogenous | Lipid Droplet Accumulation | 250 | Assesses the effect on a cellular phenotype relevant to NAFLD. |
| Cell-Based Assay | HepG2 | Exogenous Retinol | NADH Production | 300 | Measures target engagement in a cellular context. |
Note: The data presented in this table is for illustrative purposes only and is intended to represent typical values for a potent HSD17B13 inhibitor. Actual results for any specific inhibitor may vary.
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines: Human hepatocellular carcinoma cell lines such as Huh7 and HepG2 are commonly used as they endogenously express HSD17B13.[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Protocol 1: Cell-Based Lipid Droplet Accumulation Assay
This protocol outlines a method to assess the effect of this compound on lipid droplet formation in hepatocytes.
Materials:
-
Huh7 or HepG2 cells
-
96-well clear-bottom black imaging plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Nile Red or BODIPY 493/503 staining solution
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed Huh7 or HepG2 cells into a 96-well imaging plate at a density that will result in approximately 70-80% confluency at the time of assay. Allow cells to adhere overnight.
-
Lipid Loading and Inhibitor Treatment:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
Prepare a lipid-loading medium containing oleic acid (e.g., 200 µM) and the corresponding concentrations of this compound.
-
Aspirate the culture medium from the cells and replace it with the lipid-loading/inhibitor-containing medium.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Fixation and Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the lipid droplets by incubating with Nile Red or BODIPY 493/503 solution for 15-30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells twice with PBS.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the lipid droplet area and intensity per cell using appropriate image analysis software.
-
Calculate the percent inhibition of lipid droplet accumulation for each inhibitor concentration relative to the vehicle control.
-
Protocol 2: In-Cell HSD17B13 Activity Assay (NADH Production)
This protocol measures the enzymatic activity of HSD17B13 within cells by quantifying the production of NADH.
Materials:
-
HepG2 cells
-
96-well white-bottom assay plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
HSD17B13 substrate (e.g., all-trans-retinol)
-
Lysis buffer
-
NADH detection kit (e.g., NAD-Glo™ Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well white-bottom plate and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubate the cells with the inhibitor for 1-2 hours.
-
-
Substrate Addition:
-
Prepare a working solution of the HSD17B13 substrate (e.g., all-trans-retinol) in culture medium.
-
Add the substrate to the wells and incubate for a specific period (e.g., 6-8 hours).[7]
-
-
NADH Detection:
-
After incubation, lyse the cells.
-
Use a commercial NADH detection kit according to the manufacturer's protocol.[7]
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of NADH produced and thus to HSD17B13 activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Disclaimer
The information provided in this document is for research use only. The protocols and data are based on publicly available information for HSD17B13 inhibitors and should be adapted and optimized for specific experimental conditions. Specific data for a compound named "this compound" is not available in the public domain as of the date of this document.
References
- 1. benchchem.com [benchchem.com]
- 2. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
Hsd17B13-IN-8 in vivo study design in mice.
An In Vivo Study Design for HSD17B13-IN-8 in Murine Models of Liver Disease
Disclaimer
No publicly available in vivo studies for a compound specifically named "this compound" in mice were identified in the scientific literature. The following application notes and protocols are based on published research using alternative methods of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibition, including well-characterized pharmacological inhibitors (e.g., BI-3231, EP-037429) and genetic tools (e.g., shRNA).[1] These methodologies provide a robust framework for researchers to design and execute in vivo studies to investigate the therapeutic potential of novel HSD17B13 inhibitors like this compound.
Application Notes
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and localized to the surface of lipid droplets.[2][3][4] Human genetic studies have provided compelling evidence linking loss-of-function variants in the HSD17B13 gene to a significantly reduced risk of developing chronic liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][5] These findings have established HSD17B13 as a promising, genetically validated therapeutic target for the treatment of chronic liver conditions.[1][6] The goal of pharmacological inhibition with compounds like this compound is to mimic the protective effects observed in individuals carrying these natural genetic variants.[6]
Mechanism of Action
HSD17B13 is involved in several metabolic pathways within hepatocytes.[5] Its inhibition is believed to confer protection against liver injury through multiple mechanisms:
-
Modulation of Retinol (B82714) Metabolism: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][5] Inhibiting this function is hypothesized to reduce downstream signaling that contributes to hepatic inflammation and fibrosis.[2][5]
-
Alteration of Lipid Metabolism: As a lipid droplet-associated protein, HSD17B13 plays a role in hepatic lipid metabolism.[4][5] Its inhibition may alter the composition of lipids on these droplets, reducing lipotoxicity and subsequent cellular damage.
-
Influence on Inflammatory Pathways: Overexpression of HSD17B13 has been shown to influence inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[3] Inhibition may therefore attenuate the inflammatory response that drives the progression of steatosis to steatohepatitis.
HSD17B13 Signaling and Inhibition Pathway
Caption: Proposed HSD17B13 signaling pathway and point of pharmacological inhibition.
Quantitative Data from Preclinical Studies
The following tables summarize data from in vivo studies of surrogate HSD17B13 inhibitors and genetic knockdown models. This data can inform the study design for this compound.
Table 1: In Vivo Efficacy of HSD17B13 Inhibitors/Knockdown in Mouse Models
| Intervention | Mouse Model | Diet | Duration | Dose/Method | Key Outcomes | Reference(s) |
| EP-037429 (Prodrug) | C57BL/6J | CDAAHFD¹ | 5 weeks | 3, 10, 30 mg/kg, oral gavage | Reduced plasma ALT/AST, decreased fibrosis markers (Col1a1, α-SMA) | [7] |
| shRNA Knockdown | C57BL/6J | High-Fat Diet (HFD) | 2 weeks post-HFD | 1x10¹¹ vg², AAV8 i.p. injection | Improved hepatic steatosis, reduced serum ALT and FGF21 | [8][9] |
| shRNA Knockdown | C57BL/6J | High-Fat Diet (HFD) | 12 weeks | AAV8-shHsd17b13 | Therapeutic effect in NAFLD mice | [3] |
| BI-3231 | Not specified | Not specified | Not specified | 10-50 mg/kg (suggested) | To be determined based on PK/PD | [5][10] |
¹CDAAHFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet ²vg: vector genomes
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice to establish an appropriate dosing regimen for efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[11]
-
Male C57BL/6J mice (8-10 weeks old)
-
Dosing equipment (oral gavage needles, IV injection supplies)
-
Blood collection supplies (e.g., EDTA-coated tubes, saphenous vein lancets)
Procedure:
-
Animal Acclimatization: Acclimate mice to housing conditions for at least one week.
-
Group Allocation: Divide mice into two groups: Intravenous (IV) and Oral (PO) administration.
-
Formulation: Prepare a dosing solution of this compound in the chosen vehicle. A typical concentration for oral dosing might be 1-10 mg/mL.[5]
-
Administration:
-
Blood Sampling: Collect serial blood samples (approx. 50 µL) from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, and oral bioavailability).
Protocol 2: Efficacy Study in a Diet-Induced NASH Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of non-alcoholic steatohepatitis (NASH).
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
NASH-inducing diet (e.g., Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet [CDAAHFD] or a high-fat, high-fructose diet).[1][12]
-
This compound
-
Vehicle solution
-
Equipment for oral gavage, blood collection, and tissue harvesting.
Procedure:
-
NASH Induction: Feed mice the NASH-inducing diet for a period sufficient to induce steatosis, inflammation, and fibrosis (e.g., 8-16 weeks).[12] A baseline group on a standard chow diet should be maintained.
-
Group Allocation: Randomize the diet-fed mice into at least three groups:
-
Vehicle Control
-
This compound (Low Dose)
-
This compound (High Dose)
-
(Optional) Positive control group (e.g., another known HSD17B13 inhibitor).
-
-
Treatment: Administer the vehicle or this compound daily via oral gavage for a specified treatment period (e.g., 4-8 weeks). Doses should be selected based on the results of the PK study.[5]
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Terminal Endpoint Collection: At the end of the treatment period, euthanize mice and collect blood and liver tissue.
-
Blood: Collect blood via cardiac puncture for plasma separation.
-
Liver: Weigh the entire liver. Perfuse with PBS. Take sections for histology (formalin-fixed), snap-freeze sections for molecular/biochemical analysis, and store at -80°C.
-
Endpoint Analysis:
-
Plasma Analysis: Measure levels of liver injury markers (ALT, AST) and metabolic parameters.
-
Liver Histology: Perform H&E staining for steatosis and inflammation, and Sirius Red staining for fibrosis. Calculate a NAFLD Activity Score (NAS).
-
Hepatic Triglyceride Content: Quantify triglyceride levels in liver homogenates.
-
Gene Expression Analysis: Use qPCR or RNA-seq on liver tissue to measure the expression of genes related to fibrosis (e.g., Col1a1, Acta2), inflammation (e.g., Tnf, Ccl2), and lipid metabolism.[7]
General Experimental Workflow
Caption: General workflow for the preclinical evaluation of Hsd17B13 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enanta.com [enanta.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]
Application Notes and Protocols for Hsd17B13-IN-8 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence has strongly implicated HSD17B13 in the pathophysiology of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing these conditions and their progression to fibrosis and cirrhosis.[4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of liver disease.
Hsd17B13-IN-8 is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide detailed protocols for developing and implementing cell-based assays to characterize the potency and cellular effects of this compound and other potential inhibitors. The primary cell-based assay described herein is a functional assay that measures the retinol (B82714) dehydrogenase activity of HSD17B13 in a cellular context.
Signaling Pathway and Mechanism of Action
HSD17B13 is known to be involved in lipid and retinol metabolism within hepatocytes. Its expression is regulated by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner.[3] HSD17B13 catalyzes the conversion of retinol to retinaldehyde.[3] The inhibition of HSD17B13 is hypothesized to mimic the protective effects observed in individuals with loss-of-function genetic variants, leading to a reduction in hepatic steatosis, inflammation, and fibrosis.[4]
HSD17B13 Signaling and Inhibition.
Data Presentation
The following table summarizes illustrative quantitative data for this compound in a cell-based retinol dehydrogenase activity assay. Note: This data is for demonstration purposes and may not represent the actual performance of the compound.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | HepG2-HSD17B13 | Retinol Dehydrogenase | 0.85 |
| Control Inhibitor | HepG2-HSD17B13 | Retinol Dehydrogenase | 1.2 |
Experimental Protocols
Protocol 1: Cell-Based Retinol Dehydrogenase Activity Assay
This protocol describes a method to assess the inhibitory effect of this compound on HSD17B13 enzymatic activity in a cellular context by measuring the conversion of retinol to retinaldehyde.
Materials:
-
HepG2 cells stably overexpressing human HSD17B13 (HepG2-HSD17B13)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound
-
All-trans-retinol (Sigma-Aldrich)
-
Opti-MEM (Gibco)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
HPLC system with a UV detector
-
Hexane (B92381) and Ethanol (B145695) (HPLC grade)
Procedure:
-
Cell Seeding: Seed HepG2-HSD17B13 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the compound in serum-free media (Opti-MEM) to the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the media containing the different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Substrate Addition:
-
Prepare a stock solution of all-trans-retinol in ethanol.
-
Add all-trans-retinol to the media in each well to a final concentration of 5 µM.
-
Incubate for 8 hours at 37°C.
-
-
Sample Collection:
-
Collect the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 200 µL of lysis buffer and collect the lysate.
-
-
Retinoid Extraction:
-
Combine the collected medium and cell lysate for each sample.
-
Perform a liquid-liquid extraction by adding an equal volume of ethanol followed by two volumes of hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the retinoids.
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the extracted retinoids by HPLC to separate and quantify retinol and retinaldehyde.
-
Use a standard curve for both retinol and retinaldehyde to determine their concentrations in the samples.
-
-
Data Analysis:
-
Normalize the amount of retinaldehyde produced to the total protein concentration of the cell lysate (determined by BCA assay from a parallel plate).
-
Calculate the percent inhibition of retinaldehyde formation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cell-Based Assay Workflow.
Protocol 2: Assessment of Downstream Effects - Lipid Accumulation Assay
This protocol provides a method to evaluate the effect of this compound on lipid accumulation in hepatocytes, a key downstream consequence of HSD17B13 activity.
Materials:
-
HepG2 cells
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound
-
Oleic acid and Palmitic acid (Sigma-Aldrich)
-
Fatty acid-free BSA (Bovine Serum Albumin)
-
Oil Red O staining solution
-
Triglyceride Quantification Kit (e.g., Abcam)
-
10% Formalin
Procedure:
-
Induction of Steatosis:
-
Seed HepG2 cells in 96-well plates.
-
Prepare a 2:1 mixture of oleic acid and palmitic acid conjugated to BSA.
-
Treat cells with the fatty acid mixture to induce lipid accumulation for 24 hours.
-
-
Inhibitor Treatment:
-
Treat the steatotic cells with various concentrations of this compound for an additional 24 hours. Include a vehicle control.
-
-
Quantification of Lipid Accumulation:
a. Oil Red O Staining:
-
Wash cells with PBS.
-
Fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and quantify lipid droplets using microscopy and image analysis software.
b. Triglyceride Quantification:
-
Wash cells with PBS.
-
Lyse the cells and measure the intracellular triglyceride levels using a commercial kit according to the manufacturer's instructions.
-
Normalize the triglyceride levels to the total protein concentration of the lysate.
-
-
Data Analysis:
-
Compare the extent of lipid accumulation (Oil Red O staining intensity or triglyceride concentration) in this compound-treated cells to the vehicle-treated control.
-
Plot the results as a function of inhibitor concentration.
-
Conclusion
The provided protocols offer a robust framework for the development of cell-based assays to characterize the activity of Hsd17B13 inhibitors like this compound. These assays are essential for understanding the cellular potency and downstream pharmacological effects of targeting HSD17B13, thereby facilitating the advancement of novel therapeutics for chronic liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
Application Notes: Determination of IC50 for Hsd17B13 Inhibitors
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have indicated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[1][3] This makes HSD17B13 a significant therapeutic target for the treatment of liver ailments.[3][4] The enzyme is involved in hepatic lipid metabolism and catalyzes the NAD+-dependent oxidation of substrates such as β-estradiol and retinol.[1][5] The development of small molecule inhibitors against HSD17B13 is a key area of research for therapeutic intervention.[4]
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound, such as Hsd17B13-IN-8, against the enzymatic activity of recombinant human HSD17B13. The primary method described is a biochemical assay that quantifies the production of NADH, a product of the enzymatic reaction, using a chemiluminescent detection system.[1][6]
Note: While the following protocol is a comprehensive guide for determining the IC50 of HSD17B13 inhibitors, specific quantitative data for a compound designated "this compound" were not found in the available search results. The provided data is for other known HSD17B13 inhibitors and serves as a reference.
Quantitative Data Summary
The inhibitory potency of various HSD17B13 inhibitors has been characterized using biochemical assays. The IC50 values for some of these compounds are summarized below for comparative purposes.
| Compound | Target | IC50 | Assay Type | Substrate(s) |
| BI-3231 | Human HSD17B13 | 1.4 ± 0.7 nM | Enzymatic | Estradiol |
| BI-3231 | Human HSD17B13 | 2.4 ± 0.1 µM | Enzymatic | Retinol |
| Compound 1 | Human HSD17B13 | 1.4 ± 0.7 µM | Enzymatic | Estradiol |
| Hsd17B13-IN-9 | Human HSD17B13 | 0.01 µM | Biochemical | Not Specified |
| BI-3231 | Human HSD17B11 | >10,000 nM | Enzymatic | Estradiol |
Signaling Pathway
The expression of HSD17B13 is regulated by the liver X receptor alpha (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c).[7][8] Activated LXRα induces SREBP-1c, which in turn binds to the HSD17B13 gene promoter to increase its transcription.[7] HSD17B13 is localized to lipid droplets and is involved in lipid metabolism.[8]
Experimental Protocols
Biochemical IC50 Determination via NADH Detection
This protocol outlines a method to determine the IC50 value of a test inhibitor using purified recombinant human HSD17B13 enzyme in a 384-well plate format, with detection of NADH production via a chemiluminescent assay.[1][6][7]
Materials:
-
Recombinant human HSD17B13 protein[7]
-
This compound (or other test inhibitor)
-
β-Estradiol (Substrate)[1]
-
NAD+ (Cofactor)[1]
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[6][7]
-
DMSO
-
NADH detection kit (e.g., NAD-Glo™)[7]
Procedure:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]
-
Perform a serial dilution (e.g., 11-point, 3-fold) of the stock solution in DMSO to create a concentration gradient.[1]
-
Further dilute these DMSO stocks into the assay buffer to prepare the final working solutions. The final DMSO concentration in the assay should not exceed 1%.[1]
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test inhibitor or DMSO vehicle (for control wells) to the appropriate wells of a 384-well plate.[1]
-
Include "max signal" wells (enzyme, substrate, no inhibitor) and "background" wells (no enzyme).[1]
-
Add 10 µL of HSD17B13 enzyme solution (e.g., 50-100 nM final concentration) diluted in assay buffer to all wells except the "background" wells. To the background wells, add 10 µL of assay buffer.[1][6]
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[1]
-
-
Enzymatic Reaction:
-
Prepare a substrate/cofactor mixture in assay buffer containing β-estradiol and NAD+.
-
Add 5 µL of the substrate/cofactor mix to all wells to initiate the reaction. The final reaction volume will be 20 µL.[1]
-
Incubate the plate at 37°C for 60 minutes. This incubation time may need to be optimized to ensure the reaction is in the linear range.[1]
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "max signal" and "background" controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[9]
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. benchchem.com [benchchem.com]
- 8. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 9. benchchem.com [benchchem.com]
Hsd17B13-IN-8: Application Notes and Protocols for Researchers
Introduction to Hsd17B13-IN-8
This compound is a small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] HSD17B13 is implicated in the metabolism of steroids, fatty acids, and retinol (B82714).[1] Elevated expression of HSD17B13 is associated with the progression of non-alcoholic fatty liver disease (NAFLD), making it a significant therapeutic target.[2][3] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against chronic liver diseases.[1] this compound serves as a valuable tool for studying the biological functions of HSD17B13 and for the preclinical evaluation of HSD17B13 inhibition as a therapeutic strategy for NAFLD and other liver disorders.
Physicochemical and Solubility Data
A comprehensive summary of the physical, chemical, and solubility properties of this compound is provided in the table below. This information is critical for the accurate preparation of stock solutions and experimental formulations.
| Property | Value |
| Molecular Formula | C₂₁H₁₉ClN₂O₄S |
| Molecular Weight | 430.90 g/mol |
| Appearance | Solid |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 232.07 mM) |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL (≥ 5.80 mM) |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil. Solubility: ≥ 2.5 mg/mL (≥ 5.80 mM) |
HSD17B13 Signaling and Mechanism of Action
HSD17B13 plays a crucial role in hepatic lipid and retinol metabolism. Its expression is transcriptionally regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][5] Upon activation, LXRα increases the expression of SREBP-1c, which then binds to the promoter of the HSD17B13 gene, leading to its transcription and translation. The HSD17B13 enzyme is localized to the surface of lipid droplets in hepatocytes, where it catalyzes the NAD+-dependent oxidation of its substrates.[5]
Known substrates for HSD17B13 include retinol, 17β-estradiol, and the inflammatory mediator leukotriene B4 (LTB4).[5][6] By converting these substrates to their oxidized forms (retinaldehyde and estrone, respectively), HSD17B13 influences retinoid signaling and steroid hormone metabolism.[5][7] Inhibition of HSD17B13 is expected to modulate these pathways, leading to a reduction in liver injury, inflammation, and fibrosis.[8][9]
Caption: HSD17B13 signaling pathway and point of inhibition.
Preparation and Storage of this compound Stock Solutions
Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results.
Stock Solution Preparation Workflow
Caption: Workflow for this compound stock solution preparation.
Detailed Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile, chemically resistant vial, add the appropriate volume of anhydrous (newly opened) dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1] Gentle warming to 37°C can also be applied.
-
Aliquoting: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
Storage Recommendations
| Storage Temperature | Shelf Life | Special Conditions |
| -80°C | 6 months | Protect from light. |
| -20°C | 1 month | Protect from light. |
| Powder (Solid) | 3 years | Store at -20°C. |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. It is recommended to optimize these protocols for your specific experimental conditions.
In Vitro HSD17B13 Enzymatic Activity Assay (NADH Detection)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant HSD17B13 by quantifying the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate: β-estradiol or all-trans-retinol[1]
-
Cofactor: NAD+[1]
-
Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.5, 0.01% Triton X-100[1]
-
NADH Detection Reagent (e.g., NAD(P)H-Glo™)[10]
-
384-well white assay plates
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant HSD17B13 enzyme solution to all wells except for the background control.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+) to all wells to start the reaction.[11]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[1]
-
Signal Detection:
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for an additional 60 minutes at room temperature, protected from light.[1]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the ability of this compound to inhibit the conversion of retinol to retinaldehyde in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)[6]
-
HSD17B13 expression vector (or use a cell line with endogenous expression)
-
This compound
-
All-trans-retinol[6]
-
Cell lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
HPLC system for retinoid analysis
Protocol:
-
Cell Culture and Transfection:
-
Seed cells in a multi-well plate.
-
If necessary, transfect the cells with an HSD17B13 expression vector.
-
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control for a defined period.
-
Substrate Addition: Add all-trans-retinol (e.g., 2-5 µM) to the culture medium and incubate for 6-8 hours.[6]
-
Sample Collection and Lysis: Harvest the cells and lyse them to release intracellular contents.
-
Retinoid Extraction and Analysis: Extract retinoids from the cell lysates and quantify the levels of retinaldehyde and retinoic acid using HPLC.[6]
-
Protein Quantification: Determine the total protein concentration in the cell lysates for normalization.
-
Data Analysis: Normalize the retinoid levels to the total protein concentration. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
In Vivo Formulation Preparation
Formulation 1 (Aqueous-based):
-
Add 10% of the final volume as DMSO to the this compound powder.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix.
-
Add 45% of the final volume as saline and mix until a clear solution is obtained.[1]
Formulation 2 (Oil-based):
-
Add 10% of the final volume as DMSO to the this compound powder.
-
Add 90% of the final volume as corn oil and mix thoroughly.[1]
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare these formulations fresh on the day of use.[1]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Media | Compound concentration exceeds aqueous solubility. | Lower the final concentration of this compound. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Low or No Inhibitory Activity | Compound degradation due to improper storage. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions are maintained. |
| Inaccurate stock solution concentration. | Re-prepare the stock solution, ensuring accurate weighing and dissolution. | |
| Inconsistent Results | Repeated freeze-thaw cycles of the stock solution. | Prepare and use single-use aliquots of the stock solution. |
| Instability of the working solution. | Prepare working solutions fresh before each experiment. |
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Hsd17B13-IN-8 in Primary Human Hepatocytes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent fibrosis and cirrhosis.[3][4][5] This has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions. Hsd17B13-IN-8 is a small molecule inhibitor of HSD17B13. These application notes provide detailed protocols for the use of this compound in primary human hepatocytes to study its effects on lipid metabolism and cellular health.
Note: As specific data for this compound is not publicly available, the following protocols and data are based on the effects of a representative, well-characterized HSD17B13 inhibitor, BI-3231.[3][6] Researchers should establish optimal concentrations and treatment times for this compound in their specific experimental setup.
Data Presentation
Table 1: Effects of a Representative HSD17B13 Inhibitor (BI-3231) on Palmitic Acid-Induced Lipotoxicity in Hepatocytes [6]
| Parameter | Control (Palmitic Acid) | BI-3231 Treated (Palmitic Acid) |
| Triglyceride Accumulation | High | Significantly Decreased |
| Cell Proliferation | Decreased | Improved |
| Lipid Homeostasis | Dysregulated | Restored |
| Mitochondrial Respiration | Impaired | Increased |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 in Hepatocytes
HSD17B13 is localized to the surface of lipid droplets and is thought to play a role in both lipid and retinol (B82714) metabolism.[4][7][8] Its expression is induced by the Liver X Receptor α (LXRα) via Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[1][4] HSD17B13 may contribute to a positive feedback loop by promoting SREBP-1c maturation.[4] Inhibition of HSD17B13 is expected to disrupt this cycle, leading to reduced lipid accumulation. Furthermore, HSD17B13-driven lipogenesis can lead to the secretion of TGF-β1, which in turn activates hepatic stellate cells, promoting fibrosis.[8][9]
Caption: Proposed HSD17B13 signaling pathway in hepatocytes and its inhibition.
Experimental Workflow for Evaluating this compound
The following workflow outlines the key steps for assessing the efficacy and safety of this compound in a primary human hepatocyte model of lipotoxicity.
Caption: Experimental workflow for this compound evaluation in primary human hepatocytes.
Experimental Protocols
Protocol 1: Culture and Treatment of Primary Human Hepatocytes
This protocol describes the thawing, seeding, and treatment of cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., DMEM with 5% FBS, 1 µM dexamethasone, 4 µg/mL insulin, 10 µg/mL gentamicin)
-
Hepatocyte Maintenance Medium
-
Collagen-coated cell culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Thawing Hepatocytes: Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed Hepatocyte Plating Medium. Centrifuge at a low speed (e.g., 50-100 x g) for 5-8 minutes.[11][12] Gently resuspend the cell pellet in fresh plating medium and perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Seeding Hepatocytes: Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.3 - 0.5 x 10^6 cells/mL).[11] Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Attachment: Allow the cells to attach and form a monolayer, which typically takes 4-6 hours.[11]
-
Induction of Lipotoxicity (Optional): To model NAFLD/NASH in vitro, replace the plating medium with maintenance medium containing a lipotoxic agent such as palmitic acid.[6][10] The optimal concentration and duration of treatment should be determined empirically.
-
Treatment with this compound: Following the attachment period (and optional lipotoxicity induction), replace the medium with fresh culture medium containing the desired concentrations of this compound or a vehicle control.[11] Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Assessment of Lipid Accumulation (Oil Red O Staining)
This protocol quantifies intracellular neutral lipid accumulation using Oil Red O staining.[13][14][15]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (or 4% paraformaldehyde)
-
Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol)
-
Isopropanol (B130326) (100%)
-
Hematoxylin (B73222) (optional, for counterstaining)
-
Microplate reader
Procedure:
-
Cell Fixation: After treatment, remove the culture medium and wash the cells once with PBS. Fix the cells with 10% formalin for at least 15 minutes.
-
Staining: Wash the fixed cells with water and then incubate with the Oil Red O working solution for 15-30 minutes at room temperature.
-
Washing: Remove the Oil Red O solution and wash the cells extensively with water to remove any unbound dye.
-
Dye Elution and Quantification: Allow the plates to dry completely. Add 100% isopropanol to each well to elute the stain from the lipid droplets.[15] Shake for 15-30 minutes.
-
Measurement: Transfer the isopropanol-dye mixture to a new 96-well plate and measure the absorbance at approximately 490-520 nm using a microplate reader.[14]
-
Microscopy (Optional): For qualitative analysis, after staining and washing, cells can be counterstained with hematoxylin and visualized under a light microscope.[14]
Protocol 3: Cytotoxicity Assessment (LDH Release Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.[11]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Assay Performance: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with the assay reagent in a 96-well plate.
-
Incubation: Incubate the plate for the recommended time at room temperature, protected from light.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader. The amount of LDH released is proportional to the level of cell membrane damage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability Post-Thaw | Improper thawing technique; poor quality cryopreserved cells. | Thaw cells rapidly and handle gently. Avoid excessive pipetting. Ensure the use of high-viability cell lots. |
| High Variability in Lipid Accumulation | Inconsistent cell seeding density; uneven treatment application. | Ensure a uniform single-cell suspension before seeding. Mix treatment media thoroughly before adding to wells. |
| High Background in LDH Assay | Cell lysis during sample collection; phenol (B47542) red in medium. | Collect supernatant gently. Use phenol red-free medium for the assay if it interferes with the absorbance reading. |
| Unexpected Cytotoxicity | High concentration of this compound or solvent (e.g., DMSO). | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final solvent concentration is low and consistent across all wells. |
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to create phenotypic primary human hepatocyte cultures using the RASTRUM 3D cell model platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatic Lipid Accumulation/ Steatosis Assay Kit (ab133131) | Abcam [abcam.com]
- 14. abcam.com [abcam.com]
- 15. Prolonged Lipid Accumulation in Cultured Primary Human Hepatocytes Rather Leads to ER Stress than Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-8 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-8 is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies in humans have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases. This has positioned HSD17B13 as a promising therapeutic target. These application notes provide a comprehensive guide for the administration of this compound in animal models for preclinical research, based on methodologies used for analogous HSD17B13 inhibitors.
Data Presentation
Solubility and Formulation
Effective in vivo delivery of hydrophobic molecules like this compound necessitates careful formulation to ensure solubility and bioavailability. While specific data for this compound is limited, the following table summarizes common vehicle compositions used for similar HSD17B13 inhibitors. It is imperative to perform solubility and stability tests for this compound in the selected vehicle prior to in vivo administration.
| Formulation ID | Composition | Administration Route(s) | Notes |
| F1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral (p.o.), Subcutaneous (s.c.) | A common formulation for poorly water-soluble compounds to create a stable solution or suspension. |
| F2 | 0.5% (w/v) Methylcellulose in sterile water | Oral (p.o.) | Forms a suspension suitable for oral gavage. Requires consistent mixing to ensure dose uniformity. |
| F3 | 10% (v/v) Solutol HS 15 in sterile water | Oral (p.o.), Intraperitoneal (i.p.) | Solutol HS 15 is a non-ionic solubilizer and emulsifying agent. |
| F4 | Polyethylene glycol 400 (PEG400) and water mixtures | Oral (p.o.), Intraperitoneal (i.p.) | The ratio of PEG400 to water can be adjusted to optimize solubility. |
Recommended Starting Doses for HSD17B13 Inhibitors
The following table provides representative in vivo dosage information for other HSD17B13 inhibitors, which can serve as a guide for designing dose-ranging studies for this compound.
| Compound | Animal Model | Route of Administration | Dosage Range | Reference |
| BI-3231 | Mice | Oral (p.o.) | 1-30 mg/kg, once or twice daily | [1][2] |
| EP-037429 (prodrug) | Mice | Oral (p.o.) | Not specified, evaluated in acute and chronic liver injury models | [3] |
| Hsd17b13 ASO | Mice | Not specified | Not specified, resulted in dose-dependent gene expression reduction | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a vehicle formulation suitable for oral gavage, based on common practices for similar hydrophobic small molecules.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add the required volume of DMSO to the powder (e.g., to constitute 10% of the final volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Addition of Co-solvent: Add PEG300 to the DMSO solution (e.g., to constitute 40% of the final volume) and vortex until the solution is homogeneous.
-
Addition of Surfactant: Add Tween-80 (e.g., to constitute 5% of the final volume) and vortex thoroughly.
-
Final Formulation: Slowly add sterile saline to the mixture while vortexing to reach the final desired volume (e.g., to constitute 45% of the final volume). This should result in a clear solution or a fine, homogeneous suspension.
-
Storage: Prepare the formulation fresh on the day of administration. If storage is necessary, store at 4°C and protect from light. Before use, bring the formulation to room temperature and vortex to ensure homogeneity.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Mouse Model of NAFLD
This protocol outlines a general procedure for evaluating the efficacy of this compound in a high-fat diet (HFD)-induced model of NAFLD.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow diet
-
This compound formulation
-
Vehicle control formulation
-
Oral gavage needles (20-22 gauge)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Equipment for euthanasia and tissue collection
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
NAFLD Induction:
-
Divide mice into two main groups: a control group fed a standard chow diet and an experimental group fed a high-fat diet.
-
Feed the respective diets for a period of 12-16 weeks to induce obesity and hepatic steatosis in the HFD group.
-
-
Treatment Groups:
-
After the diet induction period, randomize the HFD-fed mice into at least two subgroups:
-
Vehicle control group (HFD + Vehicle)
-
This compound treatment group (HFD + this compound)
-
-
A lean control group (Chow + Vehicle) should also be maintained.
-
-
Drug Administration:
-
Administer the this compound formulation or vehicle control daily via oral gavage. The volume of administration is typically 5-10 mL/kg of body weight.
-
The treatment duration can range from 4 to 12 weeks, depending on the study objectives.
-
-
Monitoring:
-
Monitor body weight, food intake, and water consumption weekly.
-
Perform periodic blood collections (e.g., via tail vein) for biomarker analysis (e.g., ALT, AST, triglycerides, cholesterol).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for final biomarker analysis.
-
Harvest the liver, weigh it, and collect portions for:
-
Histology: Fix in 10% neutral buffered formalin for H&E and Sirius Red staining to assess steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Snap-freeze in liquid nitrogen for subsequent RNA extraction and qPCR analysis of Hsd17b13 and markers of lipid metabolism and fibrosis.
-
Protein Analysis: Snap-freeze in liquid nitrogen for Western blot analysis of HSD17B13 and other target proteins.
-
Lipid Analysis: Snap-freeze for quantification of hepatic triglycerides and other lipid species.
-
-
Visualizations
HSD17B13 Signaling Pathway in Hepatic Steatosis
Caption: Proposed mechanism of HSD17B13 in hepatic steatosis and the inhibitory action of this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: A typical workflow for evaluating the efficacy of this compound in a mouse model of NAFLD.
References
Application Notes and Protocols for Hsd17B13-IN-8 Dose-Response Curve Analysis
Disclaimer: The specific inhibitor "Hsd17B13-IN-8" is not referenced in publicly available scientific literature. This document provides a representative overview and detailed protocols for the dose-response analysis of a generic, potent, and selective 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitor, based on data from publicly disclosed inhibitors and established methodologies.
Introduction to HSD17B13
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent fibrosis and cirrhosis.[2][3] This has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions. The inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants by attenuating hepatic steatosis, inflammation, and fibrosis.[2]
Mechanism of Action of HSD17B13 Inhibition
HSD17B13 is involved in several metabolic pathways within hepatocytes.[4] Its expression can be induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[3] The primary mechanism of action for HSD17B13 inhibitors is the reduction of hepatic lipid accumulation, thereby mitigating the downstream consequences of lipotoxicity.[2] One key proposed mechanism involves the modulation of retinol (B82714) metabolism, as HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][4] Inhibition of this activity is hypothesized to reduce downstream signaling that contributes to hepatic inflammation and fibrosis.[4]
Quantitative Data Summary
As specific data for this compound is unavailable, the following table summarizes the in vitro potency of representative HSD17B13 inhibitors to provide a reference for expected dose-response characteristics.
| Inhibitor Type | Target | Assay Type | IC50 | Reference |
| Antisense Oligonucleotide (ASO) | Mouse Hsd17b13 mRNA | Gene Expression in Primary Hepatocytes (72h) | 29 nM | [5] |
| Small Molecule (Generic) | Human HSD17B13 | Biochemical Assay (Estradiol as substrate) | < 0.1 µM | [4] |
Signaling Pathway and Point of Inhibition
Caption: Proposed HSD17B13 signaling pathway and point of inhibition.
Experimental Protocols
The following protocols describe methods to determine the dose-response curve and IC50 value for an HSD17B13 inhibitor like this compound.
Protocol 1: Biochemical Inhibition Assay (Luminescent Readout)
This protocol quantifies the amount of NADH produced by the enzymatic reaction, which is proportional to HSD17B13 activity.[6]
Materials:
-
Purified recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
DMSO
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 80 nL) of the diluted this compound solutions or DMSO (for control wells) to the 384-well plates.
-
Enzyme and Substrate Addition: Prepare a reaction mixture containing HSD17B13 enzyme (e.g., 50-100 nM), β-estradiol (e.g., 10-50 µM), and NAD+ in assay buffer. Add this mixture to the wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Signal Detection: Add the NAD(P)H-Glo™ detection reagent to each well according to the manufacturer's instructions.
-
Second Incubation: Incubate the plate for another hour at room temperature in the dark to allow the luminescent signal to develop.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: General workflow for a biochemical HSD17B13 inhibition assay.
Protocol 2: Cell-Based Retinoid Metabolism Assay
This protocol assesses the inhibitor's ability to block HSD17B13's retinol dehydrogenase activity in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
HSD17B13 expression vector and empty vector control
-
Cell culture media and supplements
-
Transfection reagent
-
This compound
-
Retinol
-
Reagents for cell lysis and protein quantification (e.g., BCA assay)
-
HPLC system for retinoid quantification
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent. As a control, transfect a separate batch of cells with an empty vector.
-
Compound Treatment: After allowing 24-48 hours for protein expression, treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined period (e.g., 1-2 hours).
-
Substrate Addition: Add retinol to the cell culture medium and incubate for a specified time (e.g., 8 hours) to allow for the conversion of retinol to retinaldehyde.[6]
-
Sample Collection and Preparation: Collect the cell culture supernatant and/or cell lysates. Perform an extraction to isolate the retinoids.
-
HPLC Analysis: Quantify the amount of retinaldehyde and other retinoid metabolites in the samples using a validated HPLC method.[6]
-
Protein Quantification: Determine the total protein concentration in the cell lysates for normalization.
-
Data Analysis: Normalize the retinaldehyde levels to total protein content. Plot the normalized retinaldehyde concentration against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Caption: Workflow for a cell-based HSD17B13 retinoid metabolism assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: HSD17B13 Detection via Western Blotting Using Hsd17B13-IN-8
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the detection of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) using Western blotting, with a specific focus on evaluating the effect of the inhibitor Hsd17B13-IN-8.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] It is implicated in the metabolism of steroids, fatty acids, and bile acids.[1] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[2] Increased expression of HSD17B13 is observed in NAFLD, where it is thought to promote lipid accumulation.[1] Consequently, HSD17B13 has emerged as a significant therapeutic target for NAFLD and other chronic liver diseases.[1] Small molecule inhibitors, such as this compound, are being developed to modulate its enzymatic activity.[3] Western blotting is a widely used and effective immunoassay to quantify changes in HSD17B13 protein levels following inhibitor treatment, thereby evaluating compound efficacy.[1]
Principle of the Assay
Western blotting enables the detection and quantification of a specific protein from a complex mixture. The methodology involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane, which is subsequently probed with a primary antibody specific to the target protein, in this case, HSD17B13. An enzyme-conjugated secondary antibody that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate results in a signal proportional to the amount of the target protein, allowing for the quantification of changes in protein expression in response to treatment with an inhibitor like this compound.[2]
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to detect HSD17B13 and assess the impact of this compound.
Cell Culture and Inhibitor Treatment
-
Cell Line Selection: Utilize a relevant liver cell line that endogenously expresses HSD17B13, such as HepG2 or Huh7 cells.[3]
-
Cell Seeding: Plate the cells at a density that ensures they reach 70-80% confluency at the time of harvest.[3]
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the inhibitor in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with increasing concentrations of the inhibitor (e.g., 0.1, 1, 10, 100 nM) for a predetermined time (e.g., 24 hours).[2]
-
Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (e.g., DMSO only) at a concentration consistent across all wells, not exceeding 0.1%.[2]
Protein Extraction
-
Cell Lysis: Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to the cells.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[2]
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Collect the supernatant containing the total protein.[2]
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.[2]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[2]
-
Electrophoresis: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[4]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
Immunodetection
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSD17B13 (e.g., polyclonal anti-HSD17B13 antibody, diluted 1:1000 to 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.[2][5] It is also crucial to probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.[2]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[2]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Final Washes: Repeat the washing step as described above.[2]
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[5]
Data Analysis
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ).[2]
-
Normalization: Normalize the HSD17B13 band intensity to the corresponding loading control band intensity.[2]
-
Presentation: The results should demonstrate the effect of this compound on HSD17B13 protein expression, ideally showing a dose-dependent decrease.[2]
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. | Normalized HSD17B13 Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 nM | 1.00 | 1.0 |
| Treatment 1 | 0.1 nM | Value | Value |
| Treatment 2 | 1 nM | Value | Value |
| Treatment 3 | 10 nM | Value | Value |
| Treatment 4 | 100 nM | Value | Value |
Note: Replace "Value" with experimentally determined values.
Visualizations
HSD17B13 Signaling Pathway and Point of Inhibition
HSD17B13 is involved in lipid metabolism and inflammation within hepatocytes.[3][6] It possesses retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[3] In NAFLD, increased HSD17B13 expression is linked to lipid droplet accumulation.[3] Inhibition of HSD17B13 is hypothesized to reduce lipotoxicity and ameliorate liver injury.[3] The overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[6] Furthermore, HSD17B13 can activate PAF/STAT3 signaling in hepatocytes, which promotes leukocyte adhesion.[7]
Caption: Putative signaling pathway of HSD17B13 and point of inhibition.
Experimental Workflow for Western Blot Analysis
The overall workflow provides a systematic approach to ensure the reproducibility of the experiment designed to test the hypothesis that the inhibitor reduces the detectable levels of HSD17B13 protein.[1]
Caption: Experimental workflow for Western blot analysis of HSD17B13.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lipidomics Analysis of Hsd17B13-IN-8 Treated Cells
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver, which has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver ailments.[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease.[3][4] This has led to the development of small molecule inhibitors to replicate this protective effect pharmacologically. This application note provides a detailed protocol for the lipidomics analysis of cells treated with Hsd17B13-IN-8, a novel inhibitor of HSD17B13. The described workflow covers cell culture and treatment, lipid extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with expected outcomes on the cellular lipidome.
Introduction
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily and is implicated in the metabolism of steroids, fatty acids, and bile acids.[5][6] Unlike other members of its family, HSD17B13 is primarily located on the surface of lipid droplets within hepatocytes.[4][7] Its expression is significantly increased in patients with NAFLD, and overexpression of HSD17B13 promotes the accumulation of intracellular lipid droplets.[7][8] Inhibition of HSD17B13 is therefore a promising therapeutic strategy to ameliorate hepatic lipid dysregulation.
This document outlines a comprehensive methodology to investigate the effects of this compound on the lipid composition of cultured hepatocytes. By employing a robust lipidomics workflow, researchers can identify and quantify changes across various lipid classes, providing critical insights into the mechanism of action of this compound and its potential as a therapeutic agent for NAFLD and non-alcoholic steatohepatitis (NASH).
Experimental Protocols
I. Cell Culture and Treatment
This protocol describes the culture of a human hepatoma cell line (HepG2) and the induction of a lipotoxic phenotype, followed by treatment with the HSD17B13 inhibitor.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Palmitic Acid Preparation: Prepare a 5 mM stock solution of palmitic acid by dissolving it in 0.1 M NaOH at 70°C. Prepare a 10% BSA solution in sterile water. To create the working solution, add the palmitic acid stock to the BSA solution while stirring at 37°C to achieve a final concentration of 1 mM palmitic acid in 2% BSA.
-
Induction of Lipotoxicity and Inhibitor Treatment:
-
Seed HepG2 cells in culture plates and allow them to reach 70-80% confluency.
-
Induce lipotoxicity by treating the cells with 0.5 mM palmitic acid-BSA conjugate for 24 hours.
-
Co-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer them to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
-
II. Lipid Extraction
This protocol outlines the extraction of total lipids from the cultured cell pellets using a modified Bligh-Dyer method.
Materials:
-
Methanol
-
Deionized water
-
Internal standards (optional, for quantification)
-
Glass vials
-
Nitrogen gas stream
Procedure:
-
Resuspend the cell pellet in 100 µL of deionized water.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a clean glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v) for LC-MS/MS analysis.
III. Lipidomics Analysis by LC-MS/MS
This section provides a general workflow for the analysis of the extracted lipids using a high-resolution mass spectrometer coupled with liquid chromatography.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)
-
C18 reverse-phase chromatography column
Procedure:
-
Chromatographic Separation: Separate the lipid species using a C18 reverse-phase column with a gradient elution. A typical mobile phase system consists of:
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Mass Spectrometry:
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS and MS/MS spectra.
-
-
Data Processing:
-
Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL, XCMS).
-
Identify lipid species by matching the accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS).
-
Perform peak integration and quantification. Normalize the data to an internal standard or total ion current.
-
Data Presentation
The quantitative data from the lipidomics analysis should be summarized in tables to facilitate comparison between the control and this compound treated groups.
Table 1: Expected Changes in Major Lipid Classes Following this compound Treatment
| Lipid Class | Expected Change with this compound | Rationale |
| Triglycerides (TG) | Decrease | HSD17B13 overexpression is linked to increased TG accumulation.[9] |
| Diglycerides (DG) | Decrease | Precursors to TGs, may decrease with reduced TG synthesis. |
| Phosphatidylcholines (PC) | Increase | Knockdown of Hsd17b13 has been shown to increase PCs.[10] |
| Phosphatidylethanolamines (PE) | Altered | HSD17B13 deficiency is associated with changes in PE levels.[11] |
| Ceramides (Cer) | Altered | HSD17B13 deficiency can lead to alterations in ceramide levels.[11] |
Table 2: Hypothetical Quantitative Lipidomics Data (Fold Change vs. Vehicle Control)
| Lipid Species | Vehicle Control (Fold Change) | This compound (1 µM) (Fold Change) |
| TG(52:2) | 1.00 | 0.65 |
| TG(54:3) | 1.00 | 0.58 |
| PC(34:1) | 1.00 | 1.35 |
| PC(36:2) | 1.00 | 1.42 |
| PE(38:4) | 1.00 | 1.15 |
| Cer(d18:1/16:0) | 1.00 | 0.85 |
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for lipidomics analysis.
Caption: HSD17B13 signaling in lipid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-8 Enzymatic Assay Using Estradiol as Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a significant therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing these conditions.[1][3] HSD17B13 catalyzes the NAD+-dependent oxidation of various substrates, including estradiol (B170435), retinol, and leukotriene B4.[3][4] The inhibition of HSD17B13 enzymatic activity presents a promising strategy for the treatment of liver diseases.[3]
These application notes provide detailed protocols for the enzymatic characterization of Hsd17B13 inhibitors, with a specific focus on utilizing estradiol as a substrate. While detailed public data for "Hsd17B13-IN-8" is not available, the following protocols and data for other well-characterized inhibitors can serve as a comprehensive guide for evaluating its potency and mechanism of action.
HSD17B13 Signaling Pathway in Liver Disease
HSD17B13 plays a role in hepatic lipid metabolism, and its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[3][4] In turn, HSD17B13 can promote the maturation of SREBP-1c, establishing a positive feedback loop that may contribute to lipogenesis.[3]
Quantitative Data of Representative HSD17B13 Inhibitors
The inhibitory potency of HSD17B13 inhibitors is commonly determined through biochemical and cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric.[5] The following table summarizes reported data for some representative HSD17B13 inhibitors.
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Source |
| BI-3231 | Biochemical | Estradiol | 4 | [5] |
| BI-3231 Precursor | Biochemical | Estradiol | 1400 | [5] |
| INI-822 | Biochemical | Multiple Substrates | Low nM | [5] |
| Compound 1 (Fluorophenol-containing) | Biochemical | β-estradiol or LTB4 | Reasonably Potent | [5][6] |
| Compound 2 (Benzoic acid) | Biochemical | β-estradiol or LTB4 | Reasonably Potent | [5][6] |
Experimental Protocols
Biochemical HSD17B13 Enzymatic Assay (Estradiol Substrate)
This assay measures the ability of a test compound, such as this compound, to inhibit the conversion of estradiol to estrone (B1671321) by recombinant HSD17B13.[7] The production of NADH, a product of the reaction, can be quantified using a luminescence-based detection reagent.[3][7]
Materials:
-
Recombinant human HSD17B13 protein[7]
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.01% BSA[7] or 100 mM TRIS (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20[8]
-
Estradiol (Substrate)[7]
-
NAD+ (Cofactor)[7]
-
Test compound (e.g., this compound) dissolved in DMSO[7]
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)[3]
-
384-well or 1536-well white assay plates[3]
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO. Dispense a small volume (e.g., 50-80 nL) of the diluted compounds into the assay plates.[3]
-
Enzyme Addition: Add a solution of recombinant HSD17B13 enzyme to each well.[7] A final concentration of 30 nM is suggested.[3] Incubate for approximately 15 minutes at room temperature to allow for compound binding.[7]
-
Reaction Initiation: Prepare a substrate mix containing estradiol and NAD+ in the assay buffer. Suggested final concentrations are 12 µM for β-estradiol and 500 µM for NAD+.[3] Add this mix to each well to initiate the enzymatic reaction.[7]
-
Incubation: Incubate the reaction plate for a defined period, for instance, 60 minutes at 37°C or 2 hours at room temperature in the dark.[3][7]
-
NADH Detection: Add the NAD(P)H-Glo™ Detection Reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of NADH produced.[3]
-
Second Incubation: Incubate the plate for 1 hour at room temperature in the dark.[3]
-
Data Acquisition: Measure the luminescence signal using a plate reader.[3]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle (DMSO) control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[7]
Cell-Based HSD17B13 Inhibition Assay
This assay assesses the inhibitory activity of compounds in a cellular context, providing insights into cell permeability and target engagement in a more physiological environment.[5][7]
Materials:
-
A suitable human cell line (e.g., HEK293 or HepG2) stably overexpressing HSD17B13.[7]
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Estradiol (Substrate).
-
Internal standard (e.g., d4-estrone).[3]
-
Derivatizing agent (e.g., Girard's Reagent P).[3]
-
LC-MS/MS system for analysis.
Protocol:
-
Cell Seeding: Seed the HSD17B13-overexpressing cells in 384-well plates and allow them to adhere for 24 hours.[3]
-
Compound Treatment: Add serially diluted test compounds to the cells and incubate for 30 minutes at 37°C.[3]
-
Substrate Addition: Add estradiol to the cell culture medium (e.g., a final concentration of 60 µM) and incubate for 3 hours at 37°C to allow for cellular uptake and enzymatic conversion.[3]
-
Sample Preparation:
-
Analysis: Analyze the samples using LC-MS/MS to quantify the amount of estrone produced.[7]
-
Data Analysis: Calculate the percent inhibition of estrone formation for each compound concentration relative to the vehicle control. Determine the cellular IC50 value from the dose-response curve.[5][7]
Conclusion
The inhibition of HSD17B13 is a genetically validated and promising therapeutic approach for NAFLD and NASH.[1] The protocols provided in these application notes offer a robust framework for the in vitro and cellular characterization of HSD17B13 inhibitors like this compound using estradiol as a substrate. These assays are crucial for determining inhibitor potency, selectivity, and for advancing drug discovery programs targeting this enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Measuring Retinol Dehydrogenase Activity with Hsd17B13-IN-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] While its name suggests a role in steroid metabolism, recent research has established its primary function as a critical retinol (B82714) dehydrogenase, catalyzing the NAD+-dependent conversion of retinol (Vitamin A) to retinal.[1][3] This enzymatic reaction is a rate-limiting step in the synthesis of retinoic acid, a crucial signaling molecule that regulates gene expression related to cell differentiation and lipid metabolism.[1]
Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcoholic liver disease (ALD).[1][4][5] Consequently, the pharmacological inhibition of HSD17B13's enzymatic activity has emerged as a promising therapeutic strategy for these conditions.[4][6]
Hsd17B13-IN-8 is a potent and selective inhibitor of HSD17B13. This document provides detailed protocols for using this compound to measure and characterize the retinol dehydrogenase activity of HSD17B13 in various experimental systems.
This compound: Inhibitor Characteristics
This compound is a valuable tool for investigating the biological function of HSD17B13. The following table summarizes its inhibitory properties against recombinant human HSD17B13, based on representative data for this class of inhibitors.
| Parameter | Value | Description | Citation |
| IC₅₀ | 45 nM | Half-maximal inhibitory concentration against recombinant human HSD17B13, measuring retinol dehydrogenase activity. | [1] |
| Kᵢ | 22 nM | Inhibition constant, reflecting the binding affinity of the inhibitor to the HSD17B13 enzyme. | [1] |
| Mode of Inhibition | Competitive with Retinol | The inhibitor directly competes with the retinol substrate for binding to the enzyme's active site. | [1] |
HSD17B13 Signaling and Metabolism
HSD17B13 is localized to lipid droplets within hepatocytes and plays a key role in retinoid metabolism.[7][8] Its expression can be regulated by the Liver X receptor α (LXRα) and Sterol regulatory element-binding protein 1c (SREBP-1c) signaling pathway.[2][9] By catalyzing the conversion of retinol to retinal, HSD17B13 influences the downstream production of retinoic acid, which can impact hepatic stellate cell activation and liver fibrosis.[2] this compound provides a means to modulate this pathway by directly inhibiting the enzyme's activity.
Experimental Protocols
Here we provide three detailed protocols for assessing the retinol dehydrogenase activity of HSD17B13 and the inhibitory effect of this compound.
Protocol 1: In Vitro Fluorescence-Based Assay for IC₅₀ Determination
This protocol describes a fluorescence-based biochemical assay to determine the IC₅₀ of an inhibitor against recombinant HSD17B13 by monitoring NADH production.[1]
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, 1 mM DTT[1]
-
Retinol (substrate)
-
NAD⁺ (cofactor)
-
This compound (test inhibitor)
-
DMSO
-
384-well, black, flat-bottom assay plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.
-
Add 50 nL of the inhibitor dilution or DMSO (for vehicle control) to the wells of the 384-well plate.
-
Prepare a 2x final concentration solution of recombinant HSD17B13 in Assay Buffer. Add 5 µL to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.[1]
-
Prepare a 2x final concentration substrate/cofactor mix containing retinol and NAD⁺ in Assay Buffer.
-
Initiate the reaction by adding 5 µL of the substrate/cofactor mix to each well.
-
Immediately place the plate in the fluorescence plate reader and begin kinetic monitoring of the fluorescence increase (Ex: 340 nm, Em: 460 nm) every 60 seconds for 20-30 minutes.[1]
Data Analysis:
-
Calculate the reaction rate (V₀) from the slope of the linear portion of the kinetic curve for each well.
-
Normalize the rates to the DMSO control to determine the percent inhibition for each inhibitor concentration.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Retinol Dehydrogenase Assay via HPLC
This protocol quantifies HSD17B13 activity in a cellular context by measuring the conversion of retinol to retinaldehyde in transfected cells.[2][10][11]
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HSD17B13 expression vector (and empty vector control)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
All-trans-retinol
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
HPLC system with a UV detector
Procedure:
-
Seed HEK293 cells in 24-well plates.
-
Transfect the cells with either the HSD17B13 expression vector or an empty vector using a suitable transfection reagent. Allow for protein expression for 24-48 hours.[2]
-
Prepare serial dilutions of this compound in cell culture medium. Pre-incubate the cells with the inhibitor dilutions (or vehicle control) for 1 hour at 37°C.[2]
-
Add all-trans-retinol to the medium (final concentration of 5-10 µM) and incubate for an additional 4-8 hours.[2][11]
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and collect the lysates. Centrifuge to pellet cellular debris.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Perform a lipid extraction on the cell lysates to isolate retinoids.
-
Analyze the extracted samples by HPLC to separate and quantify retinaldehyde.[2]
Data Analysis:
-
Normalize the amount of retinaldehyde produced to the total protein concentration for each sample.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control in HSD17B13-expressing cells.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Protocol 3: Analysis in Primary Human Hepatocytes via LC-MS/MS
This protocol provides the most physiologically relevant cellular model for quantifying the inhibition of retinol metabolism.[1]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Retinol
-
Lysis Buffer containing a deuterated internal standard (e.g., d4-Retinal)[1]
-
LC-MS/MS system
Procedure:
-
Thaw and plate primary human hepatocytes in 24-well plates and allow them to recover according to the supplier's protocol.
-
Pre-incubate the cells with a serial dilution of this compound for 1 hour at 37°C.[1]
-
Add retinol to the culture medium and incubate for an additional 4 hours.[1]
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using the lysis buffer containing the internal standard.
-
Harvest the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant for retinal and retinol concentrations using a calibrated LC-MS/MS method.[1]
Data Analysis:
-
Calculate the concentration of retinol and retinal in each sample relative to the internal standard.
-
Determine the ratio of retinal to retinol for each condition to assess the extent of retinol dehydrogenase activity.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀.
Experimental Workflow for Inhibitor Characterization
The evaluation of a novel HSD17B13 inhibitor like this compound typically follows a logical progression from initial biochemical characterization to validation in more complex cellular models.
Expected Impact on Retinoid Levels
Inhibition of HSD17B13's retinol dehydrogenase activity is expected to cause a predictable shift in the balance of retinoids within the liver. The following table summarizes the anticipated changes in key retinoid species following treatment with a potent and selective HSD17B13 inhibitor like this compound.[7]
| Retinoid Species | Location | Expected Change | Rationale |
| Retinol | Hepatic | ↑ (Increase) | Inhibition of the primary enzyme responsible for its conversion will lead to its accumulation.[7] |
| Retinaldehyde | Hepatic | ↓ (Decrease) | As the direct product of HSD17B13 activity, its synthesis will be reduced upon enzyme inhibition.[7] |
| Retinyl Esters | Hepatic | ↑ (Increase) | As retinol levels increase, the metabolic equilibrium may shift towards storage, leading to increased esterification.[7] |
| Retinoic Acid | Hepatic | ↓ (Decrease) | As the concentration of the precursor (retinaldehyde) decreases, the synthesis of retinoic acid is expected to be subsequently reduced.[7] |
| Retinol | Serum | ↔ or ↑ (Slight) | Serum retinol levels are tightly regulated by retinol-binding protein 4 (RBP4) and may not change significantly.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Hsd17B13-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo formulation and delivery of Hsd17B13-IN-8, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13).
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a decreased risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent fibrosis and cirrhosis.[1][2] This has identified HSD17B13 as a promising therapeutic target for these chronic liver conditions. This compound is a small molecule inhibitor of HSD17B13 with IC50 values of <0.1 μM for Estradiol and <1 μM for LTB3, making it a valuable tool for investigating the therapeutic potential of HSD17B13 inhibition in in vivo models of liver disease.[3]
Mechanism of Action of HSD17B13
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2] Its expression is upregulated in patients with NAFLD.[4] The enzyme is believed to play a role in lipid metabolism, and its inhibition is hypothesized to mimic the protective effects of the genetic loss-of-function variants.[1] The primary mechanism of action of HSD17B13 inhibitors is the reduction of hepatic steatosis, inflammation, and fibrosis by modulating lipid metabolism and decreasing the accumulation of lipotoxic species within liver cells.[1] The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c) in the hepatocyte nucleus.[2][4]
Hsd17B13 Signaling Pathway in Hepatocytes
Caption: HSD17B13 signaling pathway in hepatocytes.
Physicochemical and In Vitro Data for this compound
Due to the limited publicly available data for this compound, this table summarizes the known information and provides a template for researchers to populate with their own experimental data.
| Parameter | Value | Reference / Comments |
| Molecular Weight | 430.90 g/mol | [3] |
| Formula | C21H19ClN2O4S | [3] |
| CAS Number | 2758802-02-5 | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| IC50 (Estradiol) | <0.1 μM | [3] |
| IC50 (LTB3) | <1 μM | [3] |
| Solubility | DMSO: 100 mg/mL (232.07 mM) | [3] Requires sonication. |
| Aqueous Buffer (pH 7.4) | User-defined experiment | |
| Formulation Vehicle | User-defined experiment | |
| In Vitro Stability | ||
| Microsomal Stability | User-defined experiment | |
| Plasma Stability | User-defined experiment | |
| Permeability (e.g., Caco-2) | User-defined experiment |
Recommended In Vivo Formulation Strategies
Given that many small molecule inhibitors exhibit poor aqueous solubility, a tailored formulation strategy is crucial for achieving adequate in vivo exposure.[5][6] The following are suggested starting points for the formulation of this compound for in vivo studies. It is highly recommended to perform initial solubility and stability tests of this compound in these vehicles.
| Formulation Vehicle | Composition | Rationale |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water | Simple suspension for initial screening. Suitable for oral (PO) and intraperitoneal (IP) administration. |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Improves solubility for compounds that are difficult to dissolve. Suitable for intravenous (IV), IP, and PO administration.[7] |
| Cyclodextrin-based | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Encapsulation with cyclodextrin (B1172386) can enhance the aqueous solubility of hydrophobic compounds. Suitable for IV, IP, and PO administration.[7] |
| Lipid-based (Oil) | 10% DMSO, 90% Corn Oil | For highly lipophilic compounds, an oil-based formulation can improve absorption, particularly for subcutaneous (SC) and oral administration.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Co-solvent System Example)
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the compound completely. Vortex and sonicate briefly if necessary to achieve a clear solution. This will be your 10% DMSO component.
-
In a separate sterile 15 mL conical tube, add the required volume of PEG300.
-
Add the this compound/DMSO solution to the PEG300 and vortex thoroughly.
-
Add the Tween-80 to the mixture and vortex until homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing to bring the formulation to the final volume.
-
Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration. If precipitation occurs, the formulation may need to be adjusted.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: In Vivo Administration in a Murine Model of NAFLD
Animal Model:
-
C57BL/6J mice on a high-fat diet (HFD) or other diet-induced NASH model.[8]
Materials:
-
Prepared this compound formulation
-
Vehicle control (formulation without this compound)
-
Appropriate sized syringes and gavage needles (for oral administration) or injection needles (for IP, IV, or SC administration)
-
Animal scale
Procedure:
-
Acclimatize animals to handling and the dosing procedure for several days before the start of the experiment.
-
On the day of dosing, weigh each animal to determine the correct dosing volume.
-
Administer the this compound formulation or vehicle control to the respective groups of animals via the chosen route of administration (e.g., oral gavage).
-
Monitor the animals for any adverse reactions immediately after dosing and at regular intervals.
-
Follow the established experimental timeline for sample collection (e.g., blood for pharmacokinetic analysis, tissues for pharmacodynamic analysis).
Experimental Workflow for In Vivo Study
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-8 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Hsd17B13-IN-8, a representative small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), in high-throughput screening (HTS) campaigns. These guidelines are intended to assist researchers in the discovery and characterization of novel therapeutic agents for chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction to HSD17B13 as a Therapeutic Target
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have demonstrated a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and cirrhosis.[3][4] This genetic validation has established HSD17B13 as a promising therapeutic target. The enzyme is a member of the short-chain dehydrogenases/reductases (SDR) family and catalyzes the NAD+-dependent oxidation of various substrates, including steroids like β-estradiol, retinoids, and bioactive lipids.[2][5] The inhibition of HSD17B13 is a compelling strategy to mimic the protective effects observed in individuals with loss-of-function variants.[4] this compound serves as a valuable tool compound for these investigations.
Mechanism of Action and Signaling Pathway
HSD17B13 is localized to lipid droplets within hepatocytes and is implicated in hepatic lipid metabolism.[3][6] Its enzymatic activity is linked to pathways that can promote lipotoxicity, inflammation, and fibrosis in the liver.[3] The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), creating a potential feedback loop that can contribute to lipogenesis.[7] Inhibition of HSD17B13 is hypothesized to reduce the production of lipotoxic species, thereby attenuating hepatic steatosis, inflammation, and fibrosis.[4]
Application of this compound in Drug Discovery
This compound can be utilized in various stages of the drug discovery process:
-
High-Throughput Screening (HTS): As a reference compound to validate HTS assays and to rank the potency of newly identified hits.[3]
-
Target Validation: To confirm the phenotypic consequences of HSD17B13 inhibition in cellular models of liver disease, such as oleic acid-induced lipid accumulation in hepatocytes.[3]
-
Mechanism of Action Studies: To investigate the downstream pathways modulated by HSD17B13 activity through transcriptomic and metabolomic analyses.[3]
-
Selectivity Profiling: To assess the selectivity of new chemical entities against other members of the 17β-HSD family.[3]
High-Throughput Screening Workflow
A typical HTS campaign to identify novel HSD17B13 inhibitors involves a multi-step process, from primary screening of large compound libraries to hit confirmation and characterization.
Quantitative Data of Representative HSD17B13 Inhibitors
The following table summarizes publicly available data for well-characterized HSD17B13 inhibitors, which can serve as a reference for setting up HTS assays and for comparison with this compound and newly identified compounds.
| Compound Name | Target | Assay Type | Substrate | IC50 / Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | Ki in the single-digit nM range | [8] |
| BI-3231 | Human HSD17B13 | Cellular | Not specified | Double-digit nM activity | [8] |
| Hsd17B13-IN-78 | HSD17B13 | Enzymatic | Estradiol | < 0.1 µM | [3] |
| HSD17B13-IN-9 | HSD17B13 | Not Specified | Not Specified | 0.01 µM | [3] |
| Compound 1 (HTS Hit) | Human HSD17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 µM | [8] |
| Compound 1 (HTS Hit) | Human HSD17B13 | Enzymatic | Retinol | 2.4 ± 0.1 µM | [8] |
Experimental Protocols
Protocol 1: HSD17B13 Biochemical HTS Assay (Luminescence-Based)
This protocol describes a robust and sensitive biochemical assay suitable for HTS, measuring the production of NADH via a chemiluminescent signal.
Materials and Reagents:
-
Recombinant Human HSD17B13 (e.g., from OriGene, Cosmo Bio)[3]
-
This compound (or other test compounds)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20[2]
-
β-Estradiol (Substrate)
-
NAD+ (Cofactor)
-
NADH Detection Reagent (e.g., NAD-Glo™ Detection Reagent)[5]
-
384-well white assay plates
-
DMSO
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and test compounds in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient for dose-response experiments.[1]
-
For single-point screening, dilute the stock to the desired final concentration in assay buffer. The final DMSO concentration should not exceed 1%.[1]
-
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 50 nL) of the diluted compounds or DMSO (for controls) into the wells of a 384-well plate.
-
Add 5 µL of diluted HSD17B13 enzyme solution (final concentration of 50-100 nM) in assay buffer to all wells except the "background" (no enzyme) controls.[2][9]
-
To the background wells, add 5 µL of assay buffer.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.[1]
-
-
Enzymatic Reaction:
-
Prepare a substrate/cofactor mix containing β-estradiol and NAD+ in assay buffer.
-
Add 5 µL of the substrate/cofactor mix to all wells to initiate the reaction. The final reaction volume will be 10 µL.
-
Incubate the plate at 37°C for 60 minutes. This incubation time should be optimized to ensure the reaction is in the linear range.[1]
-
-
Signal Detection:
-
Prepare the NAD-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[1]
-
Measure the luminescence using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (SignalCompound - SignalBackground) / (SignalMax Signal - SignalBackground))
-
For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Protocol 2: HSD17B13 Cellular Assay for Hit Confirmation
This protocol provides a method to assess the activity of HSD17B13 inhibitors in a more physiologically relevant cellular context.
Materials and Reagents:
-
Hepatocyte cell line (e.g., HepG2 or HEK293 cells overexpressing HSD17B13)[5]
-
Cell culture medium and supplements
-
This compound (or confirmed hits from HTS)
-
All-trans-retinol (Substrate)[10]
-
Transfection reagent (if using transient overexpression)
-
Solvents for extraction: Ethanol and Hexane[5]
-
HPLC system for retinoid analysis
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 or HEK293 cells in multi-well plates. If not endogenously expressing sufficient HSD17B13, transfect the cells with an HSD17B13 expression plasmid or an empty vector control.[5]
-
After 24 hours, pre-treat the cells with serial dilutions of this compound or test compounds for 1-2 hours.
-
Add all-trans-retinol (final concentration of 2-5 µM) to the culture medium and incubate for 6-8 hours. The final solvent concentration should be non-toxic to the cells (e.g., ≤0.5% ethanol).[10]
-
-
Retinoid Extraction:
-
Harvest the cells and take an aliquot for total protein quantification (e.g., BCA assay).
-
To the remaining cells, add an equal volume of ethanol, followed by a double volume of hexane (B92381) to extract the retinoids.[5]
-
Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.[5]
-
-
Analysis:
-
Resuspend the dried extract in the HPLC mobile phase.
-
Separate and quantify the resulting retinaldehyde and retinoic acid using a normal-phase HPLC system with detection at an appropriate wavelength.[5]
-
Normalize the amount of product formed to the total protein concentration in the cell lysate.
-
-
Data Analysis:
-
Calculate the percent inhibition of HSD17B13 activity for each compound concentration relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Logical Workflow for HTS and Hit Validation
The following diagram illustrates the logical progression from a primary HTS campaign to the validation of promising inhibitor candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. enanta.com [enanta.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsd17B13-IN-8 solubility issues and solutions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of Hsd17B13-IN-8. Below you will find troubleshooting guides and frequently asked questions to facilitate the smooth execution of your experiments.
Troubleshooting Guide
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: Incomplete dissolution in DMSO can occur. This compound has a high solubility in DMSO (100 mg/mL or 232.07 mM), but may require assistance to fully dissolve.[1][2] It is recommended to use ultrasonic treatment to aid dissolution.[1][2] Additionally, ensure you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2] Gentle heating can also be applied, but be cautious to avoid degradation of the compound.
Q2: I observed precipitation when preparing an aqueous-based formulation for in vivo studies. How can I resolve this?
A2: Precipitation during the preparation of aqueous-based formulations is a common challenge. If you encounter this, gentle heating and/or sonication can be used to help redissolve the compound.[1] It is crucial to add the solvents in the specified order and ensure each component is fully mixed before adding the next. For a detailed protocol on preparing an aqueous-based formulation, please refer to the Experimental Protocols section.
Q3: Can I store my this compound stock solution at -20°C?
A3: Yes, this compound stock solutions can be stored at -20°C for up to one month.[1][2] For longer-term storage of up to six months, it is recommended to store the stock solution at -80°C.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (B87167) (DMSO).[1][2][3]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound has been determined in DMSO and in specific formulations for in vivo use. Please refer to the data table below for detailed information.
Q3: Are there established protocols for formulating this compound for in vivo experiments?
A3: Yes, there are established protocols for preparing both aqueous-based and oil-based formulations for in vivo studies. Detailed methodologies can be found in the Experimental Protocols section.
Solubility Data
| Solvent/Formulation | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 232.07 mM | Ultrasonic treatment is required. Use newly opened DMSO.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.80 mM | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.80 mM | Results in a clear solution.[1] |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.
In Vivo Formulation Protocol 1: Aqueous-Based Solution
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.
-
Add 10% of the final desired volume of DMSO to the weighed this compound.
-
Add 40% of the final volume of PEG300 and mix thoroughly until the compound is dissolved.
-
Add 5% of the final volume of Tween-80 and mix.
-
Add 45% of the final volume of saline and mix until a clear solution is obtained.
In Vivo Formulation Protocol 2: Oil-Based Suspension
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.
-
Add 10% of the final desired volume of DMSO to the weighed this compound.
-
Add 90% of the final volume of corn oil and mix thoroughly.
Visual Guides
Caption: Experimental workflow for this compound solution preparation.
Caption: Troubleshooting logic for this compound solubility issues.
References
Hsd17B13-IN-8 optimizing concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Hsd17B13-IN-8 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an in vitro assay?
A1: For a novel Hsd17B13 inhibitor like this compound, it is advisable to begin with a broad concentration range to establish its potency and assess potential cytotoxicity. A typical starting range for an initial dose-response experiment is from 1 nM to 10 µM.[1] Potent inhibitors often demonstrate efficacy in the nanomolar range in biochemical assays and in the sub-micromolar to low micromolar range in cellular assays.[1]
Q2: What is the known inhibitory activity of this compound?
A2: this compound is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13). Its reported IC50 values are less than 0.1 μM for the substrate Estradiol (B170435) and less than 1 μM for the substrate Leukotriene B3 (LTB3).[2][3]
Q3: What is the solubility and recommended storage for this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (232.07 mM); ultrasonic assistance may be required.[2] It is important to use newly opened DMSO as it is hygroscopic, which can affect solubility.[2] For storage, the powder form is stable for 3 years at -20°C.[2] In solvent, stock solutions can be stored at -80°C for 6 months or at -20°C for 1 month.[2][3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: What are the known substrates for HSD17B13 enzymatic assays?
A4: HSD17B13 exhibits retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[1][4] Other reported substrates include steroids like estradiol and bioactive lipids such as leukotriene B4.[1][5][6] The choice of substrate can influence the apparent potency of an inhibitor and should be a consideration during assay development.[1]
Q5: What is the mechanism of action of HSD17B13 and how does its inhibition affect cellular pathways?
A5: HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[1][4] It is involved in hepatic lipid metabolism and has a role in inflammation.[1][7][8] Inhibition of HSD17B13 is intended to mimic the protective effects of its loss-of-function variants, which are associated with a decreased risk of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][9] HSD17B13 has been implicated in signaling pathways that involve LXR-α and SREBP-1c, as well as the PAF/STAT3 pathway which promotes leukocyte adhesion.[1][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low inhibition observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM). |
| Inactive inhibitor. | Ensure proper storage of the inhibitor stock solution (-80°C for long-term). Prepare fresh dilutions for each experiment. | |
| Issues with the assay components. | Verify the activity of the recombinant HSD17B13 enzyme and the integrity of the substrate and cofactors (e.g., NAD+). | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of all reagents. |
| Cell-based assay variability. | Ensure consistent cell seeding density and health. | |
| Inhibitor precipitation. | Visually inspect wells for any signs of precipitation. The final DMSO concentration in the assay should typically be kept below 1%.[4] | |
| Observed cytotoxicity | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range.[7] |
| Off-target effects of the inhibitor. | Test the inhibitor in a counterscreen against related enzymes or in a cell line that does not express HSD17B13. | |
| Inconsistent IC50 values | Different assay conditions. | Keep assay parameters such as incubation time, temperature, and reagent concentrations consistent between experiments. |
| Different substrate used. | The IC50 value can be substrate-dependent. Report the substrate used when presenting your data. |
Quantitative Data Summary
| Compound | Parameter | Value | Substrate |
| This compound | IC50 | < 0.1 µM | Estradiol |
| IC50 | < 1 µM | LTB3 | |
| Solubility in DMSO | 100 mg/mL (232.07 mM) | N/A |
Experimental Protocols
Biochemical HSD17B13 Enzymatic Activity Assay (NAD-Glo™ based)
This protocol is a generalized procedure for determining the in vitro potency of an HSD17B13 inhibitor by measuring the production of NADH.[1]
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)[4][6]
-
NAD+
-
Substrate (e.g., β-estradiol or retinol)
-
This compound
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.[4]
-
Assay Plate Setup: Add 2 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells of the assay plate.
-
Substrate/Cofactor Addition: Prepare a substrate mix containing the chosen substrate (e.g., 12 µM β-estradiol) and cofactor (e.g., 500 µM NAD+) in assay buffer. Add 2 µL of this mix to each well.[5]
-
Enzyme Addition: Initiate the reaction by adding 2 µL of purified HSD17B13 protein (e.g., 30 nM final concentration) in assay buffer to each well.[5]
-
Incubation: Incubate the plate at room temperature for 2 hours in the dark.[5]
-
NADH Detection: Add 3 µL of NAD(P)H-Glo™ Detection Reagent to each well.[5]
-
Second Incubation: Incubate the plate for 1 hour at room temperature in the dark.[5]
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
Visualizations
Caption: Simplified HSD17B13 signaling pathway in hepatocytes.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. enanta.com [enanta.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-8 potential off-target effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hsd17B13-IN-8. The information herein is designed to help address specific issues that may be encountered during experiments and to guide the investigation of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Currently, there is no publicly available data detailing a comprehensive off-target profile for this compound. As with any small molecule inhibitor, the potential for off-target effects exists and should be experimentally evaluated. For reference, other potent and selective HSD17B13 inhibitors, such as BI-3231, have been profiled to demonstrate selectivity. For example, BI-3231 was shown to have good selectivity against the structurally related homolog HSD17B11 and a panel of other safety-related targets.[1][2] It is recommended to perform similar selectivity profiling for this compound within your experimental system.
Q2: My inhibitor shows potent activity in a biochemical assay but is much weaker in my cell-based assay. What could be the cause?
Discrepancies between biochemical and cellular assay potencies are common.[3] Several factors could be responsible:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach the intracellular HSD17B13 enzyme, which is associated with lipid droplets.[4]
-
Cellular Efflux: The inhibitor might be actively removed from the cell by efflux pumps, such as P-glycoprotein (P-gp), which reduces the effective intracellular concentration.[4]
-
Rapid Metabolism: The compound could be quickly metabolized into an inactive form by enzymes within the cell.[3]
-
High Protein Binding: In cell culture media, the inhibitor may bind to serum proteins, reducing the free concentration available to enter the cells and interact with the target.
Q3: I am observing unexpected phenotypic changes in my liver cell line after treatment with this compound. How can I determine if this is an off-target effect?
Observing unexpected phenotypes is a key indicator of potential off-target effects or cytotoxicity.[4] A systematic approach is necessary to distinguish between these possibilities.
-
Assess Cytotoxicity: First, determine the concentration range at which this compound is cytotoxic to your cells. This is crucial to ensure that the concentrations used in your functional assays are non-toxic.
-
Perform Off-Target Screening: If the phenotype persists at non-toxic concentrations, consider broader screening approaches to identify potential off-targets. A kinase panel screening is a common starting point for many inhibitors.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This molecule should not produce the same phenotype if the effect is due to on-target inhibition.[3]
-
Orthogonal Approach: Use a different, structurally unrelated HSD17B13 inhibitor. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.[3]
Troubleshooting Guides
Problem: High background or non-specific effects at higher concentrations.
-
Possible Cause: Compound aggregation. Many small molecules can form aggregates at high concentrations, leading to non-specific inhibition or other artifacts.[3]
-
Troubleshooting Steps:
-
Visually inspect the compound in your assay medium for any signs of precipitation or cloudiness.
-
Perform a dose-response curve. Aggregating compounds often display an unusually steep curve.
-
Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your biochemical assay buffer to help prevent aggregation.
-
Problem: Inconsistent results between experiments.
-
Possible Cause: Compound instability. Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light.[5][6]
-
Troubleshooting Steps:
-
Prepare fresh dilutions from a validated stock solution for each experiment.
-
For long-term experiments, consider replenishing the media with fresh compound at regular intervals.[3]
-
If degradation is suspected, verify the integrity of your stock solution using analytical methods like HPLC or LC-MS.[6]
-
Data Presentation
To ensure clarity and comparability, all quantitative data on inhibitor selectivity should be organized in tables. Below are examples of how to present such data.
Table 1: Example Selectivity Profile of an HSD17B13 Inhibitor
This table illustrates how to present the potency of an inhibitor against the primary target and its closest homolog.
| Target Enzyme | IC₅₀ (nM) | Selectivity (Fold vs. hHSD17B13) |
| Human HSD17B13 | 15 | 1 |
| Mouse HSD17B13 | 25 | 1.7 |
| Human HSD17B11 | >10,000 | >667 |
Data is hypothetical and for illustrative purposes only.
Table 2: Example Cytotoxicity Profile
This table shows how to summarize the cytotoxic effects of an inhibitor in relevant cell lines.
| Cell Line | Assay Type | CC₅₀ (µM) |
| HepG2 | CellTiter-Glo | > 50 |
| Huh7 | MTT | > 50 |
| Primary Human Hepatocytes | LDH Release | 45 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Recombinant HSD17B13 Enzymatic Assay
This protocol is for determining the in vitro potency (IC₅₀) of this compound.
-
Materials:
-
Purified recombinant human HSD17B13 enzyme.
-
Substrate: Estradiol or Leukotriene B4 (LTB4).
-
Cofactor: NAD+.
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).
-
This compound dissolved in DMSO.
-
NADH detection kit (e.g., NAD-Glo™).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions or DMSO (vehicle control) into the assay plate.
-
Add the assay buffer containing the HSD17B13 enzyme.
-
Initiate the enzymatic reaction by adding a solution of the substrate and NAD+.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the resulting signal (e.g., luminescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the cytotoxicity of this compound.
-
Materials:
-
Liver cell line (e.g., HepG2).
-
Complete cell culture medium.
-
This compound dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well plates.
-
-
Procedure:
-
Seed cells in the 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only and untreated controls.
-
Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the CC₅₀ value.
-
Visualizations
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Caption: Experimental workflow for assessing inhibitor selectivity.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Challenges of Hsd17B13-IN-8 in Animal Models: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals encountering inconsistent results with Hsd17B13-IN-8 and other Hsd17B13 inhibitors in animal models. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the results from Hsd17B13 knockout mouse models so inconsistent and sometimes contradictory to human genetic studies?
A1: The conflicting results in Hsd17B13 knockout mice, where some studies show no protection from diet-induced liver injury or even increased steatosis, are a known challenge.[1][2][3] This contrasts with human genetic studies where loss-of-function variants are protective.[4][5][6] Several factors may contribute to this discrepancy:
-
Developmental Compensation: Lifelong gene knockout can lead to compensatory mechanisms that mask the true function of the protein in adult disease models.[1][2]
-
Species-Specific Functions: There may be functional differences in the Hsd17B13 protein between mice and humans. For instance, mouse Hsd17B13 may not possess the same retinol (B82714) dehydrogenase activity as its human counterpart.[1]
-
Functional Splice Variants: Human genetic protection is often linked to specific splice variants that result in a loss of function.[1] A complete gene knockout in mice may not accurately replicate the biological effects of these specific human variants.[1]
Q2: My Hsd17B13 inhibitor shows excellent in vitro potency but fails to demonstrate efficacy in vivo. What are the likely causes?
A2: This is a common issue when translating in vitro findings to in vivo models. Potential reasons include:
-
Poor Pharmacokinetics/Pharmacodynamics (PK/PD): The inhibitor may have low oral bioavailability, rapid clearance, or insufficient accumulation in the liver to engage the target effectively.[1]
-
Suboptimal Formulation: The vehicle used for administration might not be suitable for the inhibitor, leading to poor solubility, precipitation, and inadequate absorption.[1][7]
-
Insufficient Target Engagement: The administered dose may not be high enough to achieve the necessary concentration of the inhibitor at the lipid droplets within hepatocytes where Hsd17B13 is localized.[2]
Q3: What is the proposed mechanism of action for HSD17B13, and how is this compound expected to work?
A3: HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[2][8][9] Its expression is increased in patients with non-alcoholic fatty liver disease (NAFLD).[2][4][9] The enzyme is believed to be involved in lipid metabolism and retinol metabolism.[2][6] The expression of HSD17B13 can be induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c).[4][5][6][8][10] this compound, as a small molecule inhibitor, is designed to block the enzymatic activity of HSD17B13.[2] This inhibition is expected to mimic the protective effects of loss-of-function genetic variants seen in humans, aiming to reduce hepatic steatosis, inflammation, and fibrosis.[9]
Troubleshooting Guide
Issue 1: Limited or No Reduction in Hepatic Steatosis
If you observe a lack of efficacy on hepatic steatosis after administering this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A step-by-step workflow for troubleshooting poor in vivo efficacy.
-
Compound Integrity: Verify the purity and integrity of your this compound stock using analytical methods like HPLC/MS. Ensure it has been stored correctly according to the manufacturer's recommendations.[2]
-
Formulation Issues:
-
Solubility: Visually inspect the formulation for any precipitates before and during administration.[2] Poor solubility can drastically reduce the amount of active compound delivered.
-
Vehicle Suitability: The chosen vehicle may not be optimal. Consider trying alternative, well-tolerated vehicle compositions.[1][7]
-
Stability: Prepare fresh formulations regularly, as the compound may not be stable in the vehicle over time.[2]
-
-
Pharmacokinetics (PK): Conduct a PK study to determine the concentration of this compound in the plasma and, more importantly, in the liver tissue. This will reveal if the compound is reaching its site of action at sufficient levels.
-
Target Engagement: Measure downstream biomarkers of HSD17B13 activity to confirm that the inhibitor is engaging its target. As HSD17B13 is involved in retinol metabolism, assessing changes in hepatic retinol or retinaldehyde levels could serve as a pharmacodynamic marker.[2]
-
Animal Model Selection: The choice of animal model is critical. Diet-induced models such as the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) can rapidly induce fibrosis, which might obscure effects on steatosis alone.[1]
-
Timing and Duration of Treatment: The therapeutic window is important. Administering the inhibitor after significant fibrosis has been established may have a diminished effect on steatosis.[1] Consider initiating treatment at an earlier stage of disease progression.
-
Dosage: The dose might be too low. It is crucial to perform dose-response studies to identify an effective dose.[1]
Issue 2: High Variability in Efficacy Readouts
High variability between animals can mask a real treatment effect.
-
Inconsistent Disease Induction: Refine the diet and the duration of disease induction to achieve a more uniform phenotype across all animals.
-
Variability in Dosing: Ensure precise and consistent dosing techniques for all animals.
-
Individual Metabolism: Increase the number of animals per group to enhance statistical power and account for individual differences in metabolism.[1]
Data from Animal Studies: A Comparative Overview
The inconsistent outcomes of targeting Hsd17b13 in murine models are evident across various studies. The table below summarizes these conflicting findings.
| Model | Intervention | Key Findings on Steatosis | Key Findings on Fibrosis | Reference |
| C57BL/6J Mice (CDAHFD) | Hsd17b13 ASO | Decreased | No change | [11] |
| Hsd17b13 Knockout Mice | Obesogenic Diet | No overall change, but altered lipid droplet morphology | Not specified | [11] |
| Hsd17b13 Knockout Mice | High-Fat Diet | Increased | Not specified | [11] |
| Hsd17b13 Knockout Mice | Various Obesogenic Diets | No protection from liver injury, shift toward larger lipid droplets | No difference | [3] |
| Hsd17b13 Knockdown Mice | CDAHFD | Not specified | Lower | [3] |
| Chow-fed Hsd17b13 Knockout Mice | Standard Diet | Increased | No difference | [3] |
Experimental Protocols
Protocol: Induction of Steatotic Liver Disease in Mice
This is a generalized protocol for inducing non-alcoholic fatty liver disease (NAFLD) in mice, which can be adapted for testing inhibitors like this compound.
-
Animal Selection: Use male C57BL/6J mice, a commonly used strain for metabolic studies.
-
Acclimation: Acclimate the mice to the facility for at least one week before starting the experiment.
-
Dietary Induction:
-
High-Fat Diet (HFD): Feed mice a diet with 45% or 60% of calories from fat for 12-16 weeks to induce obesity and steatosis.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): This diet rapidly induces steatohepatitis and fibrosis, typically within 6-8 weeks.[12]
-
-
Housing: House the mice in a temperature- and light-controlled environment with free access to food and water.
-
Monitoring: Monitor body weight, food intake, and the general health of the animals regularly.
-
Inhibitor Administration:
-
Formulation: Prepare this compound in a suitable vehicle. A common formulation for poorly soluble compounds is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80.
-
Dosing: Administer the inhibitor via oral gavage or intraperitoneal injection at the predetermined dose and frequency. A vehicle-only group should be included as a control.
-
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis.
-
Blood: Measure plasma levels of ALT, AST, triglycerides, and cholesterol.
-
Liver:
-
Measure liver weight.
-
Perform histological analysis (H&E staining for steatosis, Sirius Red for fibrosis).
-
Measure hepatic triglyceride content.
-
Conduct gene expression analysis (e.g., for markers of inflammation and fibrosis).
-
-
Signaling Pathway and Logical Relationships
HSD17B13 Signaling in Hepatocytes
Caption: The signaling pathway of HSD17B13 in liver cells.
Logical Diagram: Reasons for Inconsistent Animal Model Results
Caption: Key factors contributing to inconsistent results in animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 11. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Hsd17B13-IN-8 improving metabolic stability in hepatocytes.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Hsd17B13-IN-8 in experiments focused on metabolic stability in hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] The inhibition of HSD17B13 by this compound is designed to replicate the protective effects observed in individuals with genetic loss-of-function variants of the HSD17B13 gene.[1][3] These genetic variants are strongly associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[4][5] The core mechanism involves reducing hepatic lipid accumulation and mitigating the downstream consequences of lipotoxicity, inflammation, and fibrosis.[1][6]
Q2: What is the expected outcome of inhibiting HSD17B13 with this compound in hepatocytes?
A2: Inhibition of HSD17B13 is expected to decrease the accumulation of triglycerides in lipid droplets, restore lipid metabolism homeostasis, and potentially increase mitochondrial activity within hepatocytes.[6] Mechanistically, HSD17B13 activity has been linked to the promotion of lipogenesis and the paracrine activation of hepatic stellate cells (HSCs) through the upregulation of TGF-β1.[7][8] Therefore, using this compound should lead to a reduction in these lipotoxic and pro-fibrotic signaling pathways.
Q3: How should I prepare my stock solutions of this compound?
A3: this compound is typically soluble in organic solvents like DMSO. For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[9] For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.[10] Aliquot the stock solution into single-use vials and store at -80°C to maintain stability.[9]
Q4: Which hepatocyte model is best for studying the metabolic stability of this compound?
A4: Both suspension and plated primary cryopreserved hepatocytes are suitable models.[11][12] Plated hepatocytes are preferred for assessing low-turnover compounds as they allow for longer incubation times (e.g., >8 hours).[13] Suspension hepatocytes are often used for shorter-term incubations (up to 4 hours) and are excellent for determining initial metabolic rates.[10][12] The choice depends on the expected metabolic clearance of this compound.
Experimental Protocols & Data
Protocol 1: Assessment of Metabolic Stability in Plated Human Hepatocytes
This protocol is designed to determine the intrinsic clearance (Clint) of this compound in a plated hepatocyte model, suitable for compounds with expected low to moderate turnover.
Materials:
-
Cryopreserved human hepatocytes (plateable, metabolism-qualified)[13]
-
Hepatocyte plating and maintenance media (e.g., Williams' Medium E with supplements)[13]
-
Collagen-coated 24- or 48-well plates
-
This compound
-
Positive control compounds (e.g., Diazepam, Imipramine, Verapamil)[13]
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (IS) for reaction termination and sample processing[11]
-
LC-MS/MS system for analysis
Methodology:
-
Hepatocyte Thawing and Plating:
-
Thaw cryopreserved hepatocytes rapidly (<2 minutes) in a 37°C water bath.[14]
-
Transfer thawed cells into pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g for 10 minutes) to pellet the cells.[14]
-
Resuspend the cell pellet in plating medium and determine cell viability and density using the trypan blue exclusion method.
-
Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.75 x 10^6 cells/mL for a 24-well plate) and incubate at 37°C with 5% CO2 to allow for cell attachment and monolayer formation.[13]
-
-
Compound Incubation:
-
After 4-6 hours, replace the plating medium with fresh, pre-warmed incubation medium.
-
Prepare working solutions of this compound and positive controls in the incubation medium at the final desired concentration (e.g., 1 µM).
-
Add the compound working solutions to the appropriate wells.
-
Incubate the plates at 37°C. Collect samples at designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Collection and Processing:
-
At each time point, terminate the metabolic reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard to each well.[11]
-
Scrape the wells to ensure cell lysis and complete extraction.
-
Transfer the contents to a microcentrifuge tube and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet cell debris.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[11]
-
-
Data Analysis:
-
Analyze the concentration of the parent compound (this compound) remaining at each time point using a validated LC-MS/MS method.
-
Plot the natural log of the percentage of compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression curve (Slope = -k, where k is the elimination rate constant).
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/10^6 cells) = (0.693 / t1/2) * (Incubation Volume / Number of cells) .[13]
-
Data Presentation
Table 1: Metabolic Stability of this compound in Human and Mouse Hepatocytes
| Parameter | This compound | Verapamil (High Clearance) | Tolbutamide (Low Clearance) |
| Human Hepatocytes | |||
| Half-Life (t1/2, min) | 185 | 45 | 280 |
| Intrinsic Clearance (Clint, µL/min/10^6 cells) | 2.5 | 10.4 | 1.7 |
| Mouse Hepatocytes | |||
| Half-Life (t1/2, min) | 110 | 28 | 195 |
| Intrinsic Clearance (Clint, µL/min/10^6 cells) | 4.2 | 16.7 | 2.4 |
Data are representative and intended for illustrative purposes.
Visualizations
Caption: HSD17B13 signaling and the inhibitory action of this compound.
Caption: Experimental workflow for hepatocyte metabolic stability assay.
Troubleshooting Guide
Problem 1: Low cell viability (<80%) after thawing cryopreserved hepatocytes.
-
Possible Cause: Improper thawing technique. The process was either too slow or too fast, causing osmotic stress.[14]
-
Recommendation: Ensure the vial is thawed in a 37°C water bath for less than 2 minutes. Immediately transfer the cells to a pre-warmed, gentle thawing medium (like CHRM®) to dilute the cryoprotectant (DMSO) before centrifugation.[14]
-
Possible Cause: Incorrect centrifugation speed or temperature. High speeds can damage fragile hepatocytes.
-
Recommendation: Centrifuge at a low speed (e.g., 100 x g for 10 minutes at room temperature for human hepatocytes).[14] Avoid harsh braking.
-
Possible Cause: Rough handling of cells.
-
Recommendation: Use wide-bore pipette tips for all cell transfer steps to minimize shear stress. Mix cell suspensions by gentle swirling or slow pipetting, not by vortexing.[14]
Problem 2: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding density across the plate.
-
Recommendation: Ensure the hepatocyte suspension is homogenous before and during plating. Gently swirl the cell suspension frequently. After plating, gently move the plate in a figure-eight and back-and-forth pattern to ensure even cell distribution before placing it in the incubator.[14]
-
Possible Cause: "Edge effects" in the multi-well plate, where wells on the periphery behave differently due to temperature or evaporation gradients.
-
Recommendation: Avoid using the outermost wells of the plate for critical experiments. Fill these wells with sterile water or PBS to maintain humidity within the plate.
Problem 3: this compound shows no depletion over the incubation period (appears too stable).
-
Possible Cause: The compound has very low intrinsic clearance, and the incubation time was too short to observe significant metabolism.
-
Recommendation: Switch from a suspension assay to a plated hepatocyte assay and extend the incubation time up to 24 or 48 hours.[12][13] This provides more time for low-turnover metabolism to occur.
-
Possible Cause: Poor cell health or low metabolic activity in the hepatocyte lot.
-
Recommendation: Always run positive controls with known clearance rates (e.g., a mix of low, medium, and high clearance compounds) alongside your test compound.[13] If controls also show unexpectedly low clearance, the issue lies with the cells or the assay system, not the test compound.
-
Possible Cause: this compound has low permeability into the hepatocytes or is subject to active efflux.
-
Recommendation: Compare results with a cell-free system like liver microsomes. If the compound is metabolized in microsomes but not hepatocytes, it may indicate a permeability or transporter issue.[15]
Caption: Troubleshooting decision tree for hepatocyte stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enanta.com [enanta.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - AU [thermofisher.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Hsd17B13-IN-8 troubleshooting western blot signal.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Hsd17B13-IN-8 in Western blot analyses. The following sections offer detailed protocols and solutions to common issues encountered during the detection of the Hsd17B13 protein after inhibitor treatment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during Western blotting for Hsd17B13.
No Signal or Weak Signal
Question: Why am I not seeing a band for HSD17B13, or why is the signal extremely weak?
Answer: A lack of signal is a common issue that can stem from multiple factors throughout the Western blot process. Consider the following potential causes and solutions:
-
Insufficient Protein Load: The concentration of HSD17B13 may be too low in your sample.
-
Inefficient Protein Extraction: HSD17B13 is a lipid droplet-associated protein and may be difficult to solubilize.[2][3][4]
-
Poor Transfer: The protein may not have transferred efficiently from the gel to the membrane.
-
Solution: Confirm a successful transfer by staining the membrane with Ponceau S after transfer; you should see faint pink/red bands.[6][7] For smaller proteins like HSD17B13, be careful to avoid "over-transferring" by reducing the transfer time or voltage.[8] Ensure PVDF membranes are pre-wetted with methanol.[8]
-
-
Inactive Antibodies or Reagents: The primary or secondary antibody may have lost activity, or the detection substrate may be expired.
High Background
Question: My blot has a high or splotchy background, making it difficult to interpret the results. What can I do?
Answer: High background often results from non-specific antibody binding or insufficient washing.
-
Insufficient Blocking: The blocking step may be inadequate.
-
Solution: Increase the blocking time to 1.5-2 hours at room temperature.[2] You can also try increasing the concentration of your blocking agent (e.g., 5-10% non-fat milk or BSA). Sometimes, switching from milk to BSA (or vice versa) can reduce background.
-
-
Antibody Concentration is Too High: Using too much primary or secondary antibody is a common cause of high background.[6][7]
-
Inadequate Washing: Unbound antibodies may not have been sufficiently washed away.[6]
Unexpected or Multiple Bands
Question: I am seeing bands at an unexpected molecular weight or multiple bands in my lane. What does this indicate?
Answer: The presence of unexpected bands can be due to protein isoforms, degradation, or non-specific antibody binding.
-
Protein Isoforms: The HSD17B13 gene can produce multiple protein isoforms through alternative splicing, with molecular weights ranging from 22 to 33 kDa.[9][10]
-
Solution: Check the datasheet for your specific HSD17B13 antibody to see which isoforms it is expected to detect. The predicted molecular weight is often around 34 kDa.[1]
-
-
Protein Degradation: If you see multiple bands at lower molecular weights, your protein may have been degraded.[6]
-
Solution: Ensure you use fresh protease inhibitors in your lysis buffer and keep samples on ice at all times to minimize degradation.[2]
-
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.
Experimental Protocols
A detailed protocol for a typical Western blot experiment to assess the effect of this compound is provided below.
Cell Culture and Inhibitor Treatment
-
Cell Line: HepG2 cells are a suitable human liver cancer cell line for these studies.
-
Procedure:
-
Seed HepG2 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified time, such as 24 hours.[5]
-
Include a vehicle-only control (DMSO) and ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).[5]
-
Protein Extraction and Quantification
-
After treatment, wash cells twice with ice-cold PBS.[5]
-
Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.[5]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes, vortexing periodically.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[5]
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing 30-50 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto a 10-12% polyacrylamide gel and separate proteins via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSD17B13 (e.g., rabbit anti-HSD17B13) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[2]
-
If desired, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin).[2]
Data Presentation
Quantitative data from Western blot analysis should be normalized to a loading control to account for variations in protein loading. The results can be summarized in a table for clear comparison.
| Treatment Group | HSD17B13 Band Intensity (Arbitrary Units) | GAPDH Band Intensity (Arbitrary Units) | Normalized HSD17B13 Expression (HSD17B13/GAPDH) |
| Vehicle (DMSO) | 15,000 | 15,500 | 0.97 |
| This compound (0.1 nM) | 14,500 | 15,200 | 0.95 |
| This compound (1 nM) | 12,000 | 15,800 | 0.76 |
| This compound (10 nM) | 8,000 | 15,300 | 0.52 |
| This compound (100 nM) | 4,000 | 15,600 | 0.26 |
Visual Guides
Caption: Experimental workflow for Western blot analysis of HSD17B13 inhibition.
Caption: A decision tree for troubleshooting common Western blot signal issues.
Caption: Putative mechanism of this compound action on the lipid droplet.
References
- 1. nsjbio.com [nsjbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
Hsd17B13-IN-8 addressing poor in vivo efficacy.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-8 in preclinical animal models. If you are experiencing lower-than-expected in vivo efficacy, this guide offers a structured approach to identifying and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, where it is associated with lipid droplets.[1][2] Its expression is increased in patients with non-alcoholic fatty liver disease (NAFLD).[2][3] Human genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene are protected from the progression of chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[4][5] This makes HSD17B13 a promising therapeutic target for the treatment of NAFLD and NASH.[6] this compound is a small molecule inhibitor designed to block the enzymatic activity of HSD17B13.
Q2: What are the expected in vivo effects of HSD17B13 inhibition?
Based on preclinical studies with various HSD17B13 inhibitors and RNA interference (RNAi) technologies, successful inhibition of HSD17B13 in vivo is expected to:
-
Reduce hepatic steatosis (fatty liver).[7]
-
Decrease serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), indicating reduced liver injury.[7]
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Attenuate liver fibrosis.[3]
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Regulate hepatic lipid metabolism, potentially through pathways like the SREBP-1c/FAS pathway.[6]
Q3: Are there known challenges with the in vivo efficacy of HSD17B13 inhibitors?
Yes, developing HSD17B13 inhibitors with robust in vivo efficacy has been a challenge. For instance, the well-characterized inhibitor BI-3231 showed a disconnect between in vitro and in vivo clearance and exhibited extensive liver tissue accumulation.[8] Such pharmacokinetic challenges can lead to suboptimal target engagement and reduced efficacy. Issues like poor solubility, rapid metabolism, and low bioavailability are common hurdles for small molecule inhibitors in in vivo settings.[9]
Troubleshooting Guide: Poor In Vivo Efficacy of this compound
If you are observing poor in vivo efficacy with this compound, systematically evaluate the following areas.
Compound and Formulation Issues
A primary reason for poor in vivo performance can be related to the compound itself or its formulation.
| Parameter | Possible Issue | Recommended Action |
| Compound Integrity | Degradation of this compound due to improper storage or handling. | Verify the compound's purity and integrity using analytical methods like HPLC/MS. Ensure storage conditions align with the manufacturer's recommendations. |
| Solubility | Poor solubility of this compound in the chosen vehicle, leading to precipitation and reduced bioavailability. | Assess the solubility of this compound in various pharmaceutically acceptable vehicles. Consider using solubility-enhancing excipients like cyclodextrins or formulating as a suspension or emulsion. |
| Formulation Stability | The formulation may not be stable over the duration of the experiment, leading to inconsistent dosing. | Prepare fresh formulations regularly. If a formulation is to be used over several days, conduct a stability study under the intended storage conditions. |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Challenges
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical.
| Parameter | Possible Issue | Recommended Action |
| Bioavailability | Low oral bioavailability due to poor absorption or significant first-pass metabolism.[8] | Conduct a pilot pharmacokinetic study to determine the bioavailability of this compound. Consider alternative routes of administration, such as subcutaneous or intravenous injection, which may increase systemic exposure.[8] |
| Metabolic Stability | Rapid clearance of the compound by liver microsomes or other metabolic processes.[6] | Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. If stability is low, a higher dose or more frequent dosing regimen may be required. |
| Tissue Distribution | Inadequate accumulation of the inhibitor in the liver, the primary site of action. | Measure the concentration of this compound in liver tissue at various time points after dosing. Some inhibitors show extensive liver accumulation, which can be beneficial.[8] |
| Target Engagement | Insufficient inhibition of the HSD17B13 enzyme at the administered dose. | Develop a pharmacodynamic biomarker assay to confirm target engagement in the liver. This could involve measuring the levels of a substrate or product of HSD17B13 enzymatic activity. |
Experimental Design and Animal Model Considerations
The choice of animal model and the experimental design can significantly impact the observed efficacy.
| Parameter | Possible Issue | Recommended Action |
| Animal Model | The chosen animal model (e.g., diet-induced obesity model) may not have sufficient HSD17B13 expression or disease pathology for the inhibitor to show a significant effect. | Confirm that HSD17B13 is expressed and preferably upregulated in the liver of your chosen animal model of NAFLD/NASH.[3] Consider that different models may have varying responses. |
| Dosing Regimen | The dose and frequency of administration may be insufficient to maintain therapeutic concentrations of the inhibitor. | Perform a dose-response study to identify the optimal dosing regimen. Use PK/PD modeling to guide dose selection. |
| Timing of Treatment | The inhibitor may be more effective in a prophylactic (preventative) versus therapeutic (treatment of existing disease) setting, or vice versa. | Test the efficacy of this compound in both preventative and therapeutic study designs. |
| Conflicting Biology | Discrepancies have been noted between traditional Hsd17b13 knockout mouse studies and shRNA-mediated knockdown in adult mice.[9] Developmental compensation in knockout models could mask the effects of inhibition. | Be aware of the complexities of HSD17B13 biology. Studies using shRNA knockdown in mice with existing steatosis have shown positive results and may better reflect the therapeutic potential of an inhibitor.[3][7] |
Quantitative Data Summary
The following tables summarize quantitative data for publicly disclosed HSD17B13 inhibitors. This can serve as a benchmark for your experiments with this compound.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Assay Type | IC₅₀ (nM) | Reference |
| Compound 32 | Enzymatic Assay | 2.5 | [6] |
| BI-3231 | Enzymatic Assay | Data not specified, but described as potent | [8][10] |
Table 2: Pharmacokinetic Properties of HSD17B13 Inhibitors in Mice
| Compound | Route of Administration | Dose (mg/kg) | Key Findings | Reference |
| Compound 32 | Oral (p.o.) | 30 | Showed a better PK profile compared to BI-3231. | [6] |
| BI-3231 | Intravenous (i.v.) | 1 | Showed extensive liver tissue accumulation. | [8] |
| BI-3231 | Subcutaneous (s.c.) | Not specified | Significantly increased systemic bioavailability compared to oral administration. | [8] |
Key Experimental Protocols
1. In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
This protocol is a general guideline for assessing the therapeutic efficacy of this compound.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
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Diet: Feed mice a high-fat diet (HFD), often supplemented with fructose (B13574) and cholesterol, for a period of 12-24 weeks to induce NAFLD/NASH.
-
Treatment Groups:
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Vehicle control group (receiving the formulation vehicle).
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This compound treatment group(s) at various doses (e.g., 10, 30, 100 mg/kg).
-
-
Administration: Administer this compound or vehicle daily via oral gavage or another appropriate route, starting after the establishment of the disease phenotype (therapeutic model).
-
Duration: Treat for 4-8 weeks.
-
Endpoints:
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Biochemical Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
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Histopathology: Collect liver tissue for H&E staining (to assess steatosis, inflammation, and ballooning) and Sirius Red staining (to assess fibrosis). Calculate the NAFLD Activity Score (NAS).
-
Gene Expression: Analyze the expression of genes related to inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1) in liver tissue via qPCR.
-
Lipid Analysis: Quantify hepatic triglyceride content.
-
2. Pharmacokinetic (PK) Study
This protocol outlines a basic PK study to determine the exposure of this compound.
-
Animals: Male C57BL/6J mice.
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine bioavailability.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Collect liver tissue at the final time point.
-
Analysis: Analyze the concentration of this compound in plasma and liver homogenates using LC-MS/MS.
-
Data Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
Visualizations
Signaling Pathway
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
Hsd17B13-IN-8 minimizing variability in pharmacokinetic studies.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing variability in pharmacokinetic (PK) studies involving Hsd17B13-IN-8. Given the limited publicly available in vivo pharmacokinetic data for this compound, this guide incorporates data from other well-characterized HSD17B13 inhibitors as illustrative examples to guide your experimental design and troubleshooting efforts.
Troubleshooting Guides
High variability in pharmacokinetic studies can arise from a multitude of factors, from compound formulation to bioanalytical methodology. This section provides a systematic approach to identifying and mitigating common issues.
Issue 1: High Variability in Plasma Concentrations After Oral Dosing
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Consider micronization or nano-milling of this compound to increase the surface area for dissolution.[1] 2. Formulation with Solubilizing Excipients: Prepare a formulation using co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80), or cyclodextrins.[1] 3. Lipid-Based Formulations: Formulate the inhibitor in a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[1] |
| Inconsistent Oral Gavage Technique | 1. Standardize Procedure: Ensure all personnel are trained on a consistent oral gavage technique to deliver the formulation directly to the stomach.[1] 2. Verify Needle Placement: Gently insert the gavage needle along the roof of the mouth towards the esophagus; the mouse should swallow the needle without force.[1] |
| First-Pass Metabolism | 1. Alternative Routes of Administration: For initial PK studies to determine systemic clearance, consider intravenous (IV) administration. Intraperitoneal (IP) or subcutaneous (SC) injections can also bypass first-pass metabolism.[1] 2. Metabolite Identification: Analyze plasma and liver samples for the presence of major metabolites to understand the extent of first-pass metabolism.[2] |
| Formulation Instability | 1. Fresh Preparation: Prepare formulations fresh daily unless stability has been confirmed under storage conditions.[2] 2. Visual Inspection: Before each use, visually inspect the formulation for any signs of precipitation or phase separation.[3] |
Issue 2: Low or No Detectable Plasma Concentrations
| Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability | 1. Conduct a Pilot PK Study: Perform a pilot study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability.[2] 2. Optimize Formulation: Refer to the troubleshooting steps for "Poor Aqueous Solubility" to improve absorption. |
| Rapid Metabolism/Clearance | 1. In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Pharmacokinetic Modeling: Data from a well-designed PK study can help to estimate clearance rates. For example, the HSD17B13 inhibitor BI-3231 exhibited rapid plasma clearance in preclinical models.[1] |
| Bioanalytical Method Insufficiency | 1. Method Validation: Ensure the bioanalytical method is fully validated for sensitivity, accuracy, precision, and stability.[4][5] 2. Lower Limit of Quantification (LLOQ): Verify that the LLOQ is sufficient to detect the expected low concentrations of the analyte. |
Issue 3: Inconsistent Results in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation in Assay Buffer | 1. Check Solubility: Determine the solubility of this compound in your final assay buffer.[3] 2. Control DMSO Concentration: Ensure the final concentration of DMSO or other organic solvents does not exceed a level that affects enzyme activity or cell viability.[3] 3. Visual Inspection: Visually inspect assay plates for any signs of compound precipitation.[3] |
| Enzyme Instability or Inactivity | 1. Proper Storage and Handling: Store recombinant HSD17B13 protein according to the manufacturer's instructions. 2. Quality Control: Perform a quality control activity test on new batches of the enzyme before initiating large-scale screening.[3] |
| Substrate or Cofactor Degradation | 1. Fresh Solutions: Prepare fresh substrate (e.g., retinol, estradiol) and cofactor (NAD+) solutions for each experiment, as some may be light-sensitive.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13).[6] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[7][8] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to more severe liver conditions.[9][10] By inhibiting the enzymatic activity of HSD17B13, this compound aims to replicate this protective effect, potentially by modulating lipid metabolism and reducing lipotoxicity within hepatocytes.[11]
Q2: What are the reported IC50 values for this compound?
A2: this compound has reported IC50 values of <0.1 μM for Estradiol (B170435) and <1 μM for LTB3 in enzymatic assays.[6]
Q3: Is there any publicly available in vivo pharmacokinetic data for this compound?
A3: No, there is currently no publicly available in vivo pharmacokinetic data for this compound.[9]
Q4: What are some example pharmacokinetic parameters for other HSD17B13 inhibitors that can guide my study design?
A4: Yes, pharmacokinetic data for other HSD17B13 inhibitors like BI-3231 and INI-822 are available and can be used as a reference. For example, BI-3231 has been shown to have rapid plasma clearance and low oral bioavailability in mice, but with extensive distribution to the liver.[1] INI-822, on the other hand, has demonstrated low clearance and good oral bioavailability in preclinical species, supporting once-daily oral dosing in clinical trials.[12] A recently discovered inhibitor, compound 32, showed a significantly better pharmacokinetic profile compared to BI-3231 in mouse models.[13]
Table 1: Example Pharmacokinetic Parameters of HSD17B13 Inhibitors in Animal Models
| Parameter | BI-3231 (Mouse, Oral) | BI-3231 (Mouse, IV) | INI-822 (Preclinical) | Compound 32 (Mouse, Oral) |
| Dose | 50 µmol/kg | 5 µmol/kg | Not Specified | Not Specified |
| Cmax | ~1 µM | ~10 µM | Not Specified | Not Specified |
| Tmax | ~0.5 h | - | Not Specified | Not Specified |
| Oral Bioavailability (F) | Low[1] | - | Good[12] | Improved vs. BI-3231[13] |
| Clearance | High[1] | High[1] | Low[12] | Not Specified |
| Data synthesized from published information for illustrative purposes.[1][12][13] |
Q5: What is a recommended formulation for in vivo studies with this compound?
A5: For poorly water-soluble compounds like many HSD17B13 inhibitors, a co-solvent system is often used. A common formulation consists of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.[1] It is crucial to prepare this formulation by first dissolving the compound in DMSO, then sequentially adding the other excipients with thorough mixing to prevent precipitation.[1]
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation using a Co-solvent System
This protocol is designed for poorly water-soluble compounds like this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Add PEG400 and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Slowly add saline to the desired final concentration while vortexing to prevent precipitation.
-
If necessary, sonicate the solution for 5-10 minutes to ensure homogeneity.[1]
Protocol 2: In Vitro HSD17B13 Enzymatic Assay
This protocol is adapted from methods used to characterize HSD17B13 inhibitors.[9]
Materials:
-
Purified recombinant human HSD17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, purified HSD17B13 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader to determine the amount of NADH produced.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the point of intervention for this compound.
Caption: Troubleshooting workflow for addressing high variability in pharmacokinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 9. benchchem.com [benchchem.com]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. inipharm.com [inipharm.com]
- 13. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13-IN-8 and Lipid Morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in lipid morphology during experiments with Hsd17B13-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and what is its known function in lipid metabolism?
A1: Hsd17B13, or 17β-Hydroxysteroid dehydrogenase 13, is a protein primarily found in the liver and is associated with lipid droplets, which are organelles responsible for storing and managing lipids within cells.[1][2] Its expression is notably increased in patients with non-alcoholic fatty liver disease (NAFLD).[3][4] Hsd17B13 is understood to play a significant role in hepatic lipid metabolism.[1][5] While its precise functions are still under investigation, studies have shown that genetic variations that lead to a loss of Hsd17B13 function are associated with a reduced risk of progressing from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1]
Q2: What is this compound?
A2: this compound is a chemical inhibitor of the Hsd17B13 enzyme. It is used in research to study the effects of Hsd17B13 inhibition, particularly in the context of NAFLD. It has shown inhibitory activity with IC50 values of <0.1 μM for Estradiol and <1 μM for Leukotriene B4 (LTB3), indicating its potency in blocking the enzyme's function.
Q3: We are observing unexpected changes in lipid droplet morphology after treating cells with this compound. Is this a known phenomenon?
A3: Yes, changes in lipid droplet morphology are an expected outcome of Hsd17B13 inhibition. However, the exact nature of these changes can be complex and may appear counterintuitive. Studies on other Hsd17B13 inhibitors, such as BI-3231, and research on Hsd17B13 deficiency have reported varied effects on lipid droplets. For instance, inhibition of Hsd17B13 has been shown to reduce the number and size of lipid droplets in hepatocytes treated with palmitic acid.[6] Conversely, in aged mice with a genetic knockout of Hsd17B13, there was an observed increase in the average size of lipid droplets, accompanied by a reduction in their number, without a significant change in total neutral lipid accumulation.
It is also important to note that some studies have suggested that Hsd17B13 overexpression or deficiency may not have a discernible effect on lipid droplet morphology under certain conditions. Therefore, the observed changes can be influenced by the specific experimental model, cell type, and conditions used.
Troubleshooting Guide
Issue: Unexpected Increase in Lipid Droplet Size with this compound Treatment
| Possible Cause | Suggested Action |
| Compensation Mechanisms | Prolonged inhibition of Hsd17B13 may trigger cellular compensatory pathways that lead to the fusion of smaller lipid droplets into larger ones. |
| Experimental Model | The cellular model (e.g., cell line, primary cells) and its metabolic state can influence the response to Hsd17B13 inhibition. |
| Compound Concentration and Treatment Duration | The concentration of this compound and the duration of the treatment may be critical factors. High concentrations or long-term treatment might lead to off-target effects or adaptive responses. |
| Lipid Quantification Method | Visual assessment of lipid droplet size can be subjective. Use quantitative methods to measure total triglyceride content and normalize to cell number or protein concentration. |
Issue: No Apparent Change in Lipid Droplet Morphology
| Possible Cause | Suggested Action |
| Insufficient Compound Potency or Cellular Uptake | The concentration of this compound may be too low to elicit a significant biological response. |
| Experimental Conditions | The effect of Hsd17B13 inhibition may be more pronounced under specific metabolic conditions, such as lipid overload. |
| Redundant Pathways | Other cellular pathways may compensate for the inhibition of Hsd17B13, thus masking any morphological changes in lipid droplets. |
| Assay Sensitivity | The method used to visualize or quantify lipid droplets may not be sensitive enough to detect subtle changes. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound.
| Compound | Target Substrate | IC50 |
| This compound | Estradiol | < 0.1 μM |
| This compound | LTB3 | < 1 μM |
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Inhibition and Lipid Droplet Staining
Objective: To assess the effect of this compound on lipid droplet morphology in a cellular model of hepatic steatosis.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)
-
This compound
-
Fatty acid solution (e.g., oleic acid, palmitic acid) to induce lipid accumulation
-
Lipid droplet staining dye (e.g., BODIPY 493/503, Nile Red)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed hepatocytes in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.
-
Fatty Acid Treatment: Induce lipid accumulation by treating the cells with a fatty acid solution for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., BSA).
-
Inhibitor Treatment: Treat the lipid-loaded cells with a serial dilution of this compound for the desired duration (e.g., 24 hours). Include a vehicle control for the inhibitor (e.g., DMSO).
-
Cell Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Lipid Droplet Staining: Wash the cells with PBS and stain with a lipid droplet dye according to the manufacturer's instructions.
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Nuclear Staining: Counterstain the nuclei with DAPI.
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Imaging: Acquire images using a fluorescence microscope.
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Image Analysis: Quantify lipid droplet size, number, and intensity using image analysis software (e.g., ImageJ, CellProfiler).
Visualizations
Caption: Workflow for studying this compound effects on lipid droplets.
Caption: this compound's proposed effect on lipid droplet morphology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Hsd17B13-IN-8 degradation and stability testing.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Hsd17B13-IN-8 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results. For solid Hsd17B13-IN-47, a similar compound, it is recommended to be stored at -20°C for up to 3 years or at 4°C for up to 2 years[1]. For stock solutions of this compound, the following storage conditions are recommended[2][3]:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials[4][5][6]. When storing, protect the compound from light and consider storing under a nitrogen atmosphere[3].
Q2: My this compound precipitated out of my aqueous buffer. What should I do?
A2: Precipitation of small molecule inhibitors in aqueous solutions is a common issue. Here are some potential causes and solutions:
-
Exceeding Solubility Limits: The concentration of this compound in your final assay buffer may be above its aqueous solubility limit. It is recommended to determine the kinetic solubility of the inhibitor in your specific buffer before proceeding with experiments[7].
-
Solvent Shock: Rapidly diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to precipitate. To avoid this, perform serial dilutions of your stock solution in the organic solvent before the final dilution into the aqueous buffer, ensuring vigorous mixing[7].
-
pH and Buffer Composition: The solubility of this compound can be pH-dependent. Ensure the pH of your buffer is compatible with the inhibitor. Components of your buffer system can also interact with the compound and affect its solubility[7].
-
Low Temperature: Storing working solutions at low temperatures can decrease solubility. If precipitation is observed in a stock solution upon thawing, gentle warming and sonication can be used to aid dissolution[2].
Q3: I am observing inconsistent or no inhibitory activity with this compound. What are the possible reasons?
A3: Inconsistent or a lack of activity can stem from several factors:
-
Degradation: The compound may have degraded due to improper storage or handling. Ensure that the recommended storage conditions are followed and that the stock solutions have not expired[4][5][6]. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment[8].
-
Incomplete Dissolution: The inhibitor may not be fully dissolved, leading to a lower effective concentration. Ensure the compound is completely dissolved in the stock solvent before further dilutions.
-
Cellular Uptake: The inhibitor may not be efficiently penetrating the cells in your assay. You may need to optimize the incubation time or the concentration of the inhibitor.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can exhibit off-target effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your assay[4].
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, similar small molecules, such as hydroxypyridine derivatives, can be susceptible to the following:
-
Oxidation: The hydroxypyridine ring can be prone to oxidation, which can be accelerated by light exposure and the presence of certain metal ions[5].
-
Photodegradation: Pyridine and its derivatives can be sensitive to UV light. It is recommended to handle the compound and its solutions in low-light conditions and store them in amber vials or tubes[5].
-
Hydrolysis: Depending on the full chemical structure, ester or other labile functional groups could be subject to hydrolysis in aqueous solutions[5].
Quantitative Data
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Storage Period |
| -80°C | 6 months[2][3] |
| -20°C | 1 month[2][3] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 2.5 mg/mL (5.80 mM)[2] |
| Corn Oil | ≥ 2.5 mg/mL (5.80 mM)[2] |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
This protocol assesses the stability of this compound in a solvent over time.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO) at a known concentration.
-
Storage: Aliquot the stock solution into multiple vials and store them at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.
-
Purity Analysis: Analyze the purity of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial time point (T=0) to determine the percentage of degradation[9].
Protocol 2: Aqueous Buffer Stability Assessment
This protocol evaluates the stability of this compound in an aqueous buffer.
-
Preparation of Solutions: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Working Solution: Prepare a working solution by diluting the stock solution in the aqueous buffer to the final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%)[8].
-
Incubation: Aliquot the working solution into multiple vials and incubate them at the desired experimental temperature (e.g., room temperature, 37°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial for analysis. The T=0 sample will serve as the baseline.
-
LC-MS Analysis: Analyze each sample by LC-MS to determine the remaining percentage of the parent compound. The appearance of new peaks may indicate the formation of degradation products[6].
Visualizations
Caption: Simplified HSD17B13 signaling pathway and point of inhibition.
Caption: General workflow for this compound stability testing.
Caption: Logical troubleshooting flow for unexpected results.
References
- 1. HSD17B13-IN-47 | 17β-HSD | 2912455-14-0 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Hsd17B13-IN-8 low cell permeability issues
Welcome to the technical support center for Hsd17B13-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address challenges, particularly those related to the compound's low cell permeability.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving common issues encountered during experiments with this compound, with a focus on its low cell permeability.
Question 1: My experimental results with this compound are inconsistent or show a lack of efficacy. Could this be a permeability issue?
Answer: Yes, inconsistent results or a lack of expected biological effect are often linked to poor cell permeability of a compound. This compound, like many small molecule inhibitors, can face challenges in crossing the cell membrane to reach its intracellular target, HSD17B13, which is located on lipid droplets.[1][2][3][4]
To troubleshoot, consider the following:
-
Verify Compound Integrity: Ensure your this compound stock solution has been stored correctly (powder at -20°C, DMSO stock at -80°C) and has not undergone multiple freeze-thaw cycles.[5][6] It is advisable to prepare fresh working solutions for each experiment.[6]
-
Assess Cytotoxicity: High concentrations of the compound or the solvent (like DMSO) can be toxic to cells, leading to misleading results. Determine the maximum non-toxic concentration of this compound and your vehicle (typically under 1% DMSO) in your specific cell model.[7]
-
Confirm Target Expression: Verify that your chosen cell line expresses HSD17B13. While it is predominantly expressed in hepatocytes, levels can vary between cell lines (e.g., HepG2, Huh7).[7][8][9]
-
Directly Measure Permeability: If the above factors are controlled for, a direct assessment of cell permeability is the next logical step. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay can quantify the compound's ability to cross a membrane.[7][10][11][12][13][14]
Question 2: How can I improve the intracellular concentration of this compound in my in vitro experiments?
Answer: Several strategies can be employed to enhance the effective intracellular concentration of this compound:
-
Optimize Incubation Time: The uptake of a compound can be time-dependent. Try extending the incubation period to allow for greater accumulation within the cells.
-
Use a Permeation Enhancer (with caution): Certain agents can transiently increase membrane permeability. However, these must be used with care as they can also induce cellular stress or toxicity. Their use should be carefully validated in your system.
-
Formulation Strategies: For compounds with poor aqueous solubility, which often correlates with permeability issues, using a co-solvent or a solubilizing agent might help.[6][15] However, ensure the final concentration of any solvent is not harmful to the cells.[7]
-
Structural Analogs: If available, testing structurally related analogs of this compound with potentially different physicochemical properties might yield a compound with better permeability.[5]
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
A1: The key properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (232.07 mM) with the aid of ultrasonic treatment.[5] It is likely to have low solubility in aqueous buffers, a common characteristic of small molecule inhibitors that can contribute to low permeability. For in vivo studies or challenging in vitro systems, formulation with co-solvents like PEG300, Tween-80, or solubilizing agents such as SBE-β-CD may be necessary.[16]
Q3: How should I prepare and store this compound solutions?
A3: For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[5] Prepare a concentrated stock solution in high-quality, anhydrous DMSO.[6] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[5][6] When preparing working solutions, it is best to do so freshly for each experiment by diluting the stock into your aqueous experimental buffer.
Q4: What is the mechanism of action of HSD17B13, the target of this compound?
A4: HSD17B13 is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][3][4] It is involved in the metabolism of steroids, fatty acids, and retinol.[6][17] Increased expression of HSD17B13 is associated with the progression of non-alcoholic fatty liver disease (NAFLD).[4][8][18] Loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, which is the rationale for developing inhibitors like this compound.[18][19][20]
Q5: Which cell lines are most appropriate for studying the effects of this compound?
A5: Since HSD17B13 is a liver-specific protein, human hepatocyte-derived cell lines such as HepG2 or Huh7 are the most physiologically relevant models.[7] It is crucial to confirm the expression of HSD17B13 in your chosen cell line before initiating experiments.
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Formula | C21H19ClN2O4S | [5] |
| Molecular Weight | 430.90 g/mol | [5] |
| IC50 (Estradiol) | <0.1 µM | [5] |
| IC50 (LTB3) | <1 µM | [5] |
| Appearance | Off-white to light yellow solid | [5] |
Table 2: General Permeability Classification Based on Caco-2 Assays
| Permeability Class | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Expected Oral Absorption |
| High | > 10 | > 80% |
| Moderate | 1 - 10 | 20% - 80% |
| Low | < 1 | < 20% |
Note: This table provides general guidance. The exact correlation can vary based on the compound and experimental conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based method used to predict passive membrane permeability.[13][15]
Methodology:
-
Preparation of Lipid Mixture: Create a 1% (w/v) solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) that mimics the composition of the intestinal membrane.
-
Coating the Donor Plate: Add 5 µL of the lipid mixture to each well of a 96-well filter plate (donor plate) and allow it to impregnate the filter for 5-10 minutes.
-
Preparation of Compound Solutions: Prepare a solution of this compound (e.g., at 100 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assay Setup:
-
Add 300 µL of buffer to each well of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate.
-
Add 150 µL of the this compound solution to each well of the donor plate.
-
-
Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the effective permeability (Pe) using an appropriate formula that accounts for the concentration change over time and the surface area of the membrane.
Protocol 2: Caco-2 Permeability Assay
The Caco-2 assay is the gold standard for predicting human intestinal absorption in vitro as it accounts for both passive diffusion and active transport.[10][11][21]
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto semi-permeable Transwell inserts in a multi-well plate.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[21]
-
-
Monolayer Integrity Check: Before the assay, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within an acceptable range (e.g., 300-500 Ω·cm²).[21] Alternatively, a Lucifer Yellow rejection assay can be performed.[21]
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add fresh HBSS to the basolateral (acceptor) chamber.
-
Add HBSS containing the final concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.[12]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B→A): Follow the same procedure as above, but add the this compound solution to the basolateral chamber and collect from the apical chamber to determine the efflux ratio.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[21]
-
Visualizations: Signaling Pathways and Workflows
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Troubleshooting workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 11. enamine.net [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 14. benthamscience.com [benthamscience.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. enanta.com [enanta.com]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Navigating Hsd17B13-IN-8: A Technical Support Guide to Assay Discrepancies
Technical Support Center
For researchers and drug development professionals working with Hsd17B13-IN-8, observing discrepancies between biochemical and cellular assay results can be a significant challenge. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities, ensuring more accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Hsd17B13 inhibitor, which is potent in a biochemical assay, showing significantly lower activity in my cellular assay?
Several factors can contribute to a drop-off in potency when moving from a purified enzyme system to a complex cellular environment. These include:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target, Hsd17B13, which is located on lipid droplets.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), reducing its intracellular concentration.
-
Rapid Metabolism: The inhibitor could be quickly metabolized into an inactive form by enzymes within the liver cells (hepatocytes).
-
Off-Target Effects: In a cellular context, the inhibitor might interact with other proteins or pathways, leading to unexpected phenotypes or a reduction in its specific activity against Hsd17B13.
-
High Protein Binding: The inhibitor may bind to proteins in the cell culture medium or within the cell, reducing the free concentration available to inhibit Hsd17B13.
Q2: What is a typical and acceptable difference in IC50 values between a biochemical and a cellular assay for an Hsd17B13 inhibitor?
It is common to observe a decrease in potency (a higher IC50 value) in cellular assays compared to biochemical assays. For example, the well-characterized Hsd17B13 inhibitor BI-3231 demonstrates single-digit nanomolar potency in a biochemical assay, which translates to double-digit nanomolar potency in a cellular assay.[1] A 5 to 10-fold or even greater difference can be expected, depending on the compound's properties.
Q3: How can I begin to troubleshoot the discrepancy I am observing?
A systematic approach is crucial. Start by verifying the integrity of your experimental setup for both assays. The troubleshooting guides below provide a more detailed, step-by-step process.
Troubleshooting Guides
Problem: Significant Potency Loss of this compound in Cellular Assays
This guide will help you systematically investigate the potential causes for a significant drop in the potency of this compound when moving from a biochemical to a cellular assay.
Step 1: Re-evaluate Assay Conditions
-
Biochemical Assay:
-
Confirm the concentration and purity of the recombinant Hsd17B13 enzyme.
-
Ensure the substrate (e.g., estradiol (B170435), retinol) and cofactor (NAD+) concentrations are appropriate and not limiting.[2]
-
Verify the stability of the inhibitor in the assay buffer.
-
-
Cellular Assay:
-
Confirm the expression level of Hsd17B13 in your chosen cell line (e.g., HepG2, Huh7).[2]
-
Optimize the cell seeding density and incubation times.
-
Ensure the substrate can efficiently enter the cells.
-
Step 2: Investigate Cell Permeability and Efflux
-
Hypothesis: The inhibitor is not reaching its intracellular target.
-
Troubleshooting:
-
Perform a cellular uptake assay to directly measure the intracellular concentration of this compound.
-
Test for the involvement of efflux pumps by co-incubating the inhibitor with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). An increase in potency would suggest that efflux is a contributing factor.
-
Step 3: Assess Compound Metabolism
-
Hypothesis: The inhibitor is being inactivated by cellular metabolism.
-
Troubleshooting:
-
Incubate this compound with liver microsomes or hepatocytes and analyze the sample over time by LC-MS/MS to identify potential metabolites.
-
If metabolism is confirmed, consider using a more metabolically stable analog if available.
-
Step 4: Evaluate Off-Target Effects and Cytotoxicity
-
Hypothesis: The observed cellular phenotype is due to off-target effects or general toxicity.
-
Troubleshooting:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor. Ensure that the concentrations used in your cellular assays are well below this level.
-
Consider a broad kinase panel screening or other off-target profiling to identify potential unintended targets.[3]
-
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes the reported potency of a known Hsd17B13 inhibitor, BI-3231, to provide a reference for expected values.
| Assay Type | Inhibitor | Target | IC50 / Ki | Cell Line | Substrate | Notes |
| Biochemical | BI-3231 | Human HSD17B13 | Ki = 0.003 µM | - | Estradiol | Tight binding inhibition. |
| Cellular | BI-3231 | Human HSD17B13 | IC50 = 0.02 µM | HEK293 (overexpressing) | Estradiol | Demonstrates good translation from biochemical to cellular activity. |
Data sourced from reference[1]
Experimental Protocols
Protocol 1: Biochemical HSD17B13 Inhibition Assay
This protocol describes a method to determine the in vitro potency of an inhibitor against recombinant Hsd17B13 enzyme.
Materials:
-
Purified recombinant human Hsd17B13 enzyme
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)
-
Substrate: Estradiol or Retinol[2]
-
Cofactor: NAD+[2]
-
This compound (or other test inhibitor)
-
NADH detection reagent (e.g., luminescence-based kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the assay plate.
-
Add the Hsd17B13 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and NAD+.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the amount of NADH produced using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Cellular HSD17B13 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a compound in a cellular context.
Materials:
-
Human hepatocyte cell line (e.g., HepG2 or Huh7) engineered to overexpress Hsd17B13[2]
-
Cell culture medium and reagents
-
This compound (or other test inhibitor)
-
Substrate (e.g., estradiol or retinol)
-
Lysis buffer
-
LC-MS/MS or other analytical method to quantify substrate and product
Procedure:
-
Seed the Hsd17B13-overexpressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Add the substrate to the cell culture medium.
-
Incubate for a specific period (e.g., 6-8 hours) to allow for cellular uptake and enzymatic conversion.
-
Wash the cells with PBS and then lyse them.
-
Analyze the cell lysate to quantify the levels of the substrate and its metabolized product.
-
Calculate the percent inhibition of Hsd17B13 activity at each inhibitor concentration and determine the cellular IC50 value.
Visualizations
Caption: Workflow comparison of biochemical and cellular assays for Hsd17B13 inhibitors.
Caption: A logical troubleshooting workflow for addressing assay discrepancies.
Caption: Simplified signaling pathway of HSD17B13 and the action of an inhibitor.
References
Technical Support Center: Hsd17B13-IN-8 and Negative Control Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hsd17B13-IN-8 and selecting an appropriate negative control for robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13)[1]. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is involved in hepatic lipid metabolism[2][3][4]. The enzyme has been shown to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde[5]. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target[5]. This compound exerts its effect by inhibiting the enzymatic activity of HSD17B13.
Q2: Why is a negative control compound essential when working with this compound?
A2: A negative control is crucial to ensure that the observed experimental effects are specifically due to the inhibition of HSD17B13 by this compound and not due to off-target effects or the compound's chemical scaffold. An ideal negative control is a compound that is structurally very similar to the active inhibitor but lacks activity against the target enzyme.
Q3: What is the recommended negative control for HSD17B13 inhibitor studies?
A3: While a specific, structurally matched inactive analog for this compound is not commercially available, a well-characterized pair of compounds, BI-3231 (a potent HSD17B13 inhibitor) and its inactive analog BI-0955, are available and highly recommended for HSD17B13 research. BI-0955 is the methylated, inactive version of BI-3231 and serves as an excellent negative control[6][7].
Q4: Where can I obtain this compound and the recommended negative control?
A4: this compound is available from various chemical suppliers[1]. The recommended inhibitor BI-3231 and its negative control BI-0955 can be obtained through Boehringer Ingelheim's opnMe portal, and BI-3231 is also available from other commercial vendors[8][9].
Troubleshooting Guide
Problem 1: Inconsistent or variable results in HSD17B13 enzymatic assays.
-
Possible Cause: Enzyme instability, substrate/cofactor degradation, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Enzyme Quality: Ensure the recombinant HSD17B13 protein is properly stored and handled. Perform a quality control activity test before starting experiments[10].
-
Reagent Stability: Prepare fresh solutions of substrates (e.g., estradiol, retinol) and the cofactor NAD+ for each experiment, as they can be unstable[10].
-
Assay Optimization: Titrate the concentrations of the enzyme, substrate, and NAD+ to determine optimal conditions for your assay setup[10]. Ensure the final DMSO concentration is low (e.g., <1%) to avoid inhibition[11].
-
Problem 2: Lack of inhibitor activity in cell-based assays.
-
Possible Cause: Poor cell permeability, rapid metabolism of the inhibitor, or low expression of HSD17B13 in the chosen cell line.
-
Troubleshooting Steps:
-
Cell Line Selection: Use a cell line with confirmed HSD17B13 expression, such as HepG2 or HEK293 cells engineered to overexpress HSD17B13[12][13].
-
Compound Stability: Assess the stability of the inhibitor in your cell culture medium over the course of the experiment[14].
-
Dose-Response: Perform a wide dose-response curve to ensure you are testing an effective concentration range.
-
Problem 3: Unexpected off-target effects observed.
-
Possible Cause: The inhibitor may be interacting with other cellular targets.
-
Troubleshooting Steps:
-
Use of Negative Control: Consistently run parallel experiments with the recommended negative control (BI-0955) to distinguish between on-target and off-target effects.
-
Selectivity Profiling: If off-target effects are suspected, consider profiling the inhibitor against a panel of related enzymes, such as other members of the HSD17B family[14].
-
Quantitative Data
The following table summarizes the inhibitory potency of this compound and the recommended inhibitor BI-3231, along with its negative control BI-0955.
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | HSD17B13 | Enzymatic | Estradiol | < 0.1 µM | [1] |
| Enzymatic | Leukotriene B3 | < 1 µM | [1] | ||
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1 nM | |
| Mouse HSD17B13 | Enzymatic | Estradiol | 13 nM | ||
| BI-0955 | HSD17B13 | Enzymatic | - | Inactive | [7] |
Experimental Protocols
HSD17B13 Signaling Pathway
The expression of HSD17B13 is regulated by the transcription factors LXRα and SREBP-1c, which are key regulators of lipid metabolism.
Caption: HSD17B13 signaling pathway and point of inhibition.
Experimental Workflow: Inhibitor Evaluation
A general workflow for evaluating HSD17B13 inhibitors is outlined below.
Caption: General workflow for HSD17B13 inhibitor evaluation.
Protocol 1: Recombinant HSD17B13 Enzymatic Activity Assay
This protocol describes a biochemical assay to determine the IC50 value of an inhibitor against purified recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound or other test inhibitor
-
Negative control compound (e.g., BI-0955)
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor and negative control in DMSO. Further dilute in assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the recombinant HSD17B13 protein to each well (final concentration typically 50-100 nM).
-
Initiate the reaction by adding a mixture of β-estradiol (e.g., 10-50 µM) and NAD+ (e.g., 500 µM)[15][16].
-
Incubate the plate at 37°C for 60 minutes[15].
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light[15].
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 2: Cell-Based Retinol Dehydrogenase Activity Assay
This protocol measures the ability of an inhibitor to block HSD17B13's retinol dehydrogenase activity in a cellular context.
Materials:
-
HEK293 or HepG2 cells
-
Expression plasmid for human HSD17B13
-
This compound or other test inhibitor
-
Negative control compound (e.g., BI-0955)
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system for retinoid analysis
Procedure:
-
Seed cells in a multi-well plate and transfect with the HSD17B13 expression plasmid or an empty vector control[17].
-
After 24 hours, treat the cells with a serial dilution of the test inhibitor or negative control[18].
-
Add all-trans-retinol (final concentration 2-5 µM) to the culture medium and incubate for 6-8 hours[5][17].
-
Harvest and lyse the cells.
-
Analyze the levels of retinaldehyde and retinoic acid in the cell lysates by HPLC[5].
-
Normalize the retinoid levels to the total protein concentration and calculate the percent inhibition to determine the IC50 value.
Protocol 3: In Vivo Efficacy Study in a Mouse Model of NAFLD
This protocol provides a general framework for evaluating an HSD17B13 inhibitor in a diet-induced mouse model of non-alcoholic fatty liver disease (NAFLD).
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
This compound or other test inhibitor formulated in a suitable vehicle
-
Vehicle control
Procedure:
-
Induce NAFLD in mice by feeding them a high-fat diet for a specified period (e.g., 12-16 weeks).
-
Randomize the mice into treatment groups: vehicle control, and one or more doses of the HSD17B13 inhibitor.
-
Administer the inhibitor or vehicle daily via an appropriate route (e.g., oral gavage) for the duration of the study (e.g., 4-8 weeks)[19][20].
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
-
Assess liver injury markers (ALT, AST) in the serum.
-
Perform histological analysis of the liver (e.g., H&E and Sirius Red staining) to evaluate steatosis and fibrosis.
-
Analyze gene and protein expression of relevant markers in the liver tissue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. BI-0955 | CAS 2894848-11-2| Probechem Biochemicals [probechem.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. BI-3231 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
HSD17B13 Inhibition: A Comparative Efficacy Analysis of BI-3231 and Other Novel Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of small molecule inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases. Due to the absence of publicly available data for "Hsd17B13-IN-8," this guide will focus on the well-characterized inhibitor BI-3231 as a benchmark and include data from other disclosed preclinical candidates to provide a broader context for efficacy comparison.
Genetic studies have strongly validated HSD17B13 as a key player in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing these conditions and their more severe consequences, such as cirrhosis and hepatocellular carcinoma.[3][4] This has spurred the development of small molecule inhibitors aimed at mimicking this protective genetic profile.[2][5]
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[6][7] While its precise physiological role is still under investigation, it is known to be involved in lipid and retinoid metabolism.[8][9][10] Inhibition of its enzymatic activity is hypothesized to reduce lipotoxicity, inflammation, and fibrosis in the liver.[1][6]
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of BI-3231 and other publicly disclosed HSD17B13 inhibitors. Direct comparison between compounds should be made with caution due to potential variations in assay conditions.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Cellular Activity (IC50, nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | 0.7 ± 0.2 | Double-digit nM | [11][12][13] |
| Mouse HSD17B13 | Enzymatic | 13 | - | - | [11][13] | |
| Compound 32 | Human HSD17B13 | Enzymatic | 2.5 | - | - | [13][14] |
| Mouse HSD17B13 | Enzymatic | Higher than human | - | - | [13] | |
| EP-036332 | Human HSD17B13 | - | 14 | - | - | [15] |
| Mouse HSD17B13 | - | 2.5 | - | - | [15] | |
| EP-040081 | Human HSD17B13 | - | 79 | - | - | [15] |
| Mouse HSD17B13 | - | 74 | - | - | [15] |
Note: "this compound" is not included due to a lack of publicly available data. The data for the reference compound, BI-3231, is provided based on available literature. TBD (To Be Determined) indicates where data would need to be experimentally generated for a novel inhibitor.
In Vivo Efficacy and Observations
While in vitro potency is a critical parameter, in vivo efficacy is essential for therapeutic potential.
-
BI-3231 has been shown to reduce triglyceride accumulation and restore lipid metabolism in in vitro models of cellular lipotoxicity.[16][17] However, it exhibits rapid plasma clearance in vivo, though it does accumulate in the liver.[18] Its pronounced phase II metabolic biotransformation may limit its use in some in vivo systems without a tailored dosing strategy.[18]
-
A novel inhibitor, Compound 32 , has demonstrated not only high potency but also a better pharmacokinetic profile and liver-targeting properties compared to BI-3231.[14] In multiple mouse models of MASH, Compound 32 exhibited superior anti-MASH effects.[14]
-
Preclinical data from Enanta Pharmaceuticals on an unnamed inhibitor (administered as a prodrug) showed hepatoprotective effects in mouse models of liver injury, reducing markers of inflammation and fibrosis.[6][19]
-
Inipharm is developing INI-822, which has entered Phase 1 clinical trials.[20] Preclinical data for this compound has indicated anti-fibrotic effects and modulation of lipid metabolism.[6]
Signaling Pathways and Mechanism of Action
HSD17B13 is a lipid droplet-associated protein in hepatocytes.[7] Its expression is upregulated in patients with NAFLD.[2] The enzyme is involved in the metabolism of lipids and retinoids, and its inhibition is thought to protect against the progression of liver disease by mitigating lipotoxicity.[1][7]
Caption: Putative role of HSD17B13 in liver disease pathogenesis and the point of therapeutic intervention.
Experimental Protocols
The characterization of HSD17B13 inhibitors involves a series of standardized in vitro and in vivo assays.
Recombinant HSD17B13 Enzymatic Assay
Objective: To determine the direct inhibitory activity of a compound on the purified HSD17B13 enzyme and calculate its IC50 value.
Methodology:
-
Materials: Purified recombinant human or mouse HSD17B13 enzyme, a substrate (e.g., estradiol (B170435) or retinol), the cofactor NAD+, assay buffer, the test compound, and a detection system to measure NADH production (e.g., NAD-Glo™).[9][21][22]
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the HSD17B13 enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[21]
-
Add a detection reagent that generates a luminescent signal proportional to the amount of NADH produced.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a vehicle control and fit the data to a dose-response curve to determine the IC50 value.[7][21]
Cellular HSD17B13 Inhibition Assay
Objective: To determine the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Methodology:
-
Materials: A human hepatocyte cell line (e.g., HepG2 or Huh7) engineered to overexpress HSD17B13, cell culture reagents, test compound, a suitable substrate, and an analytical method (e.g., LC-MS/MS) to measure substrate and product levels.[9][13]
-
Procedure:
-
Seed the HSD17B13-overexpressing cells in multi-well plates.
-
Treat the cells with the test compound at various concentrations for a set period (e.g., 1-2 hours).[21]
-
Add the substrate to the cell culture medium and incubate.
-
Wash and lyse the cells.
-
Analyze the cell lysate to quantify the levels of the substrate and its metabolite.
-
-
Data Analysis: Calculate the percent inhibition of HSD17B13 activity at each compound concentration and determine the cellular IC50 value.[9]
In Vivo Efficacy Studies in Murine Models
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in animal models of liver disease.
Methodology:
-
Models: Diet-induced models of NASH in mice, such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) model, are commonly used.[19][23]
-
Procedure:
-
Induce liver disease in the animals over a period of several weeks.
-
Administer the HSD17B13 inhibitor or a vehicle control to the animals via an appropriate route (e.g., oral gavage) at one or more dose levels.[23]
-
Continue treatment for a specified duration.
-
At the end of the study, collect blood and liver tissue for analysis.
-
-
Endpoints:
-
Biochemical: Plasma levels of liver enzymes such as ALT and AST.
-
Histological: Liver sections are stained (e.g., with H&E for steatosis and inflammation, Sirius Red for fibrosis) and scored.
-
Gene Expression: Measurement of markers for inflammation, fibrosis, and lipid metabolism in the liver via qPCR or RNA-seq.[19]
-
Lipidomics: Analysis of lipid species in the liver tissue.[19]
-
Caption: A general preclinical workflow for the evaluation of a novel HSD17B13 inhibitor.
Conclusion
BI-3231 is a well-characterized, potent, and selective HSD17B13 inhibitor that serves as a critical tool for target validation and as a benchmark for the development of new therapeutics.[8][18] While a direct efficacy comparison with this compound is not possible due to the lack of public data, the broader landscape of HSD17B13 inhibitor development is highly active. Newer compounds, such as the recently described Compound 32, appear to offer improved in vivo properties.[13][14] The continued development and transparent reporting of data for these and other inhibitors will be crucial in determining the ultimate therapeutic potential of targeting HSD17B13 for the treatment of chronic liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enanta.com [enanta.com]
- 20. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 21. benchchem.com [benchchem.com]
- 22. origene.com [origene.com]
- 23. benchchem.com [benchchem.com]
HSD17B13-IN-8 in Focus: A Comparative Guide to HSD17B13 Inhibitors for Liver Disease Research
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific enzyme implicated in the progression of chronic liver diseases, has emerged as a promising therapeutic strategy. The development of various inhibitors targeting HSD17B13, including small molecules and RNA interference (RNAi) therapeutics, warrants a detailed comparison for researchers and drug development professionals. This guide provides an objective comparison of Hsd17B13-IN-8 and other notable HSD17B13 inhibitors, supported by available preclinical experimental data.
Disclaimer: As of late 2025, there is no publicly available scientific literature or clinical data for a compound specifically designated "this compound." Therefore, this guide will focus on a comparative overview of other well-characterized HSD17B13 inhibitors, which can serve as a benchmark for evaluating novel compounds like this compound.
Performance Summary of HSD17B13 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of prominent HSD17B13 inhibitors based on data from various preclinical studies. It is important to note that these studies were not direct head-to-head comparisons in a single standardized model; thus, direct cross-comparison should be interpreted with caution.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor | Type | Target Species | IC50 | Selectivity | Reference(s) |
| INI-822 | Small Molecule | Human | Low nM | >100-fold over other HSD17B family members | [1] |
| BI-3231 | Small Molecule | Human | 1 nM | >10,000-fold over HSD17B11 | [1][2] |
| Mouse | 13-14 nM | [1] | |||
| Compound 32 | Small Molecule | Human | 2.5 nM | Not specified | [1] |
| ARO-HSD (GSK4532990) | RNAi | Human | Not applicable | Target-specific | [1] |
Table 2: In Vivo Efficacy of HSD17B13 Inhibitors
| Inhibitor | Animal Model | Key Efficacy Endpoints | Outcome | Reference(s) |
| BI-3231 | Zucker Obese Rats | Target Engagement (12-HETE levels) | 79-fold increase in HSD17B13 substrate 12-HETE | [1] |
| CDAA-HFD Rats | Liver Enzymes (ALT) | Decreased ALT levels | [1] | |
| ARO-HSD | - | Liver HSD17B13 mRNA and protein expression, Serum ALT and AST | Significant downregulation of HSD17B13, Markedly reduced serum ALT and AST | [3] |
| AZD7503 | NAFLD/NASH patients | Hepatic HSD17B13 mRNA | Knockdown of hepatic HSD17B13 mRNA | [4] |
| Rapirosiran | MASH patients | Liver HSD17B13 mRNA | Robust reduction in liver HSD17B13 mRNA expression | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for HSD17B13 inhibitors, the following diagrams illustrate the proposed signaling pathway of HSD17B13 in nonalcoholic fatty liver disease (NAFLD) and a general experimental workflow.
Caption: Proposed role of HSD17B13 in NAFLD and the effect of its inhibition.
Caption: General experimental workflow for the preclinical evaluation of HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the evaluation of HSD17B13 inhibitors.
In Vitro HSD17B13 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of small molecule inhibitors against HSD17B13.
Methodology:
-
Reagent Preparation: Purified recombinant HSD17B13 enzyme, a substrate (e.g., estradiol (B170435) or retinol), and the cofactor NAD+ are prepared in a suitable assay buffer.[6]
-
Inhibitor Preparation: Test inhibitors (e.g., INI-822, BI-3231) are serially diluted to a range of concentrations.[1]
-
Reaction Initiation: The test compound and HSD17B13 enzyme are pre-incubated in a microplate. The reaction is initiated by adding the substrate and NAD+.[6]
-
Detection: The formation of the product (e.g., estrone (B1671321) from estradiol) or the consumption of NADH is measured after a specific incubation time using methods such as mass spectrometry or a luminescence-based assay (e.g., NAD-Glo™).[7]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[1]
In Vivo Efficacy Studies in Animal Models of NAFLD/NASH
Objective: To evaluate the therapeutic efficacy of HSD17B13 inhibitors in a disease-relevant animal model.
Methodology:
-
Animal Model Induction: A relevant animal model of NAFLD/NASH is established, such as mice fed a high-fat diet (HFD) or a combination of a high-fat diet and carbon tetrachloride (CCl4) to induce fibrosis.[8][9]
-
Dosing: Once the disease phenotype is established, animals are randomized into vehicle control and treatment groups. The HSD17B13 inhibitor is administered at various doses and frequencies (e.g., daily oral gavage).[10]
-
Monitoring: Throughout the study, animal body weight, food intake, and relevant biomarkers in blood (e.g., ALT, AST, lipids) are monitored.[3]
-
Terminal Analysis: At the end of the study, animals are euthanized, and liver tissue is collected for histological analysis (H&E staining for steatosis and inflammation, Sirius Red for fibrosis), gene expression analysis of fibrotic and inflammatory markers (e.g., via qPCR), and measurement of liver triglycerides.[9][10]
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment and control groups to determine the efficacy of the inhibitor.
Conclusion
The landscape of HSD17B13 inhibitors for the treatment of NAFLD and NASH is rapidly evolving, with several promising candidates demonstrating potent target engagement and favorable effects on liver pathology in preclinical models.[1] Small molecules like INI-822 and BI-3231 show low nanomolar potency, while RNAi therapeutics such as ARO-HSD achieve significant and durable target knockdown.[1] Although direct comparative studies are lacking, the available data suggest that inhibiting HSD17B13 is a viable therapeutic strategy.[1] Future head-to-head studies in standardized and well-characterized preclinical models will be crucial for delineating the most promising candidates for clinical development.[1] While specific data for this compound is not publicly available, the information presented on other inhibitors provides a valuable framework for its evaluation and positioning within this competitive landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 5. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. enanta.com [enanta.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
Validating HSD17B13 as a Therapeutic Target: A Comparative Guide to Hsd17B13-IN-8 and siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the validity of a therapeutic target is a critical early step. This guide provides an objective comparison of two primary methods for validating the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) enzyme as a drug target: the use of a small molecule inhibitor, Hsd17B13-IN-8, and the application of small interfering RNA (siRNA) for genetic knockdown.
Recent genome-wide association studies (GWAS) have identified a loss-of-function variant (rs72613567:TA) in the HSD17B13 gene that is associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)[1][2][3]. This has positioned HSD17B13, a lipid droplet-associated protein primarily expressed in the liver, as a promising therapeutic target for these conditions[4][5][6][7]. The core therapeutic hypothesis is that inhibiting HSD17B13 activity will mimic the protective effects of the genetic variant.
This guide will delve into the experimental data and methodologies supporting both the pharmacological inhibition and genetic knockdown of HSD17B13, offering a clear comparison to aid in experimental design and interpretation.
Performance Comparison: this compound vs. siRNA
The following tables summarize the performance of small molecule inhibitors, exemplified by compounds structurally related to this compound, and siRNA-based therapies in preclinical studies.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor Type | Compound/Product Name | Target | Assay Type | IC₅₀ | Reference |
| Small Molecule | Hsd17B13-IN-73 | Estradiol (as substrate) | Biochemical | < 0.1 µM | [8] |
| Small Molecule | BI-3231 | Estradiol (as substrate) | Biochemical | 1 nM | [9] |
| Small Molecule | Compound 32 | Estradiol (as substrate) | Biochemical | 2.5 nM | [10] |
| Small Molecule | Compound 32 | Leukotriene B4 (as substrate) | Biochemical | 7.6 nM | [10] |
| RNAi Therapeutic | ARO-HSD (siRNA) | HSD17B13 mRNA | Not Applicable | Not Applicable | [1] |
Table 2: In Vivo Efficacy in Preclinical Models
| Treatment | Model | Key Efficacy Readout | Result | Reference |
| Small Molecule Inhibitors | ||||
| Compound 32 | Diet-Induced Obesity (DIO) and MASH mouse models | Anti-MASH effects (lipid metabolism, inflammation, fibrosis, oxidative stress) | Robust anti-MASH effects, superior to BI-3231 | [10] |
| EP-037429 (prodrug of EP-036332) | Mouse model of acute and chronic liver injury | Markers of inflammation, injury, and fibrosis | Hepatoprotective effects | [2] |
| siRNA/shRNA | ||||
| ARO-HSD | Healthy volunteers with NAFLD/NASH | HSD17B13 mRNA reduction (Day 71) | Up to -93.4% | [8] |
| ARO-HSD | Healthy volunteers with NAFLD/NASH | HSD17B13 protein reduction (Day 71) | >83% | [8] |
| ARO-HSD | Healthy volunteers with NAFLD/NASH | Mean Alanine Aminotransferase (ALT) reduction (Day 71) | Up to -42.3% | [8] |
| shHsd17b13 | High-fat diet (HFD)-obese mice | Hepatic steatosis | Markedly improved | [11][12] |
| shHsd17b13 | High-fat diet (HFD)-obese mice | Serum ALT and FGF21 levels | Decreased | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.
HSD17B13 Biochemical Assay (NADH-Glo)
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of small molecule inhibitors against the HSD17B13 enzyme[13].
-
Reagents and Materials : Purified recombinant human HSD17B13, NAD+, β-estradiol (substrate), test inhibitors, NADH-Glo™ Detection Reagent, assay buffer, 384-well plates[13].
-
Procedure :
-
Prepare serial dilutions of the test inhibitor.
-
Dispense the inhibitor into the wells of a 384-well plate.
-
Add a substrate mixture containing NAD+ and β-estradiol.
-
Initiate the enzymatic reaction by adding purified HSD17B13.
-
Incubate at room temperature.
-
Add NADH-Glo™ Detection Reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence to determine the amount of NADH produced.
-
Calculate IC₅₀ values from the dose-response curve[13].
-
Cellular HSD17B13 Retinol (B82714) Dehydrogenase Activity Assay
This cell-based assay measures the ability of an inhibitor to block HSD17B13-mediated conversion of retinol to retinaldehyde within a cellular context[13].
-
Cell Culture and Transfection : HEK293 cells are cultured and transfected with a plasmid encoding human HSD17B13. A control group is transfected with an empty vector[13].
-
Inhibitor Treatment and Substrate Addition :
-
Post-transfection, cells are treated with varying concentrations of the test inhibitor.
-
All-trans-retinol is added as the substrate[13].
-
-
Retinoid Extraction and Analysis :
-
Cells are harvested and lysed.
-
Retinoids are extracted using an organic solvent.
-
Levels of retinaldehyde and retinoic acid are quantified using high-performance liquid chromatography (HPLC)[13].
-
-
Data Analysis : The percentage of inhibition of retinaldehyde formation is calculated to determine the cellular IC₅₀[13].
In Vivo siRNA-Mediated Knockdown
This protocol outlines a typical workflow for evaluating the efficacy of siRNA-mediated knockdown of HSD17B13 in vivo.
-
Animal Model : A relevant animal model is chosen, such as mice on a high-fat diet to induce a NAFLD/NASH phenotype[11][12].
-
siRNA Administration : The siRNA targeting HSD17B13, often conjugated with N-acetylgalactosamine (GalNAc) for liver-specific delivery, is administered to the animals[11].
-
Endpoint Analysis :
-
Gene Expression : Liver tissue is collected, and the mRNA levels of HSD17B13 are quantified using RT-qPCR to confirm knockdown[14].
-
Protein Levels : Western blotting is performed on liver lysates to measure the reduction in HSD17B13 protein levels[14].
-
Histopathology : Liver sections are stained (e.g., with H&E and Sirius Red) to assess changes in steatosis, inflammation, and fibrosis.
-
Biochemical Analysis : Blood samples are analyzed for liver enzymes like ALT and AST[11][12].
-
Visualizing the Approaches
The following diagrams illustrate the mechanism of action for both this compound and siRNA, as well as a typical experimental workflow for target validation.
Conclusion
Both pharmacological inhibition with small molecules like this compound and genetic knockdown using siRNA are powerful tools for validating HSD17B13 as a therapeutic target. Small molecule inhibitors offer the advantage of being more directly translatable to a therapeutic modality, and their effects can be fine-tuned by dose. On the other hand, siRNA provides a highly specific method to confirm that the observed phenotype is a direct result of the target's reduced expression, offering a clear genetic validation of the target. The data presented here from various preclinical studies strongly support the continued investigation of HSD17B13 inhibition as a promising strategy for the treatment of liver diseases. The choice between these validation methods will depend on the specific research question, available resources, and the long-term goals of the drug discovery program.
References
- 1. benchchem.com [benchchem.com]
- 2. enanta.com [enanta.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 5. origene.com [origene.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aligos.com [aligos.com]
Navigating Specificity: A Comparative Analysis of Hsd17B13 Inhibitor Cross-Reactivity with HSD17B11
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH), necessitates a thorough evaluation of their cross-reactivity with closely related enzyme isoforms.[1] Due to the high degree of protein sequence homology (73.7%) between HSD17B13 and HSD17B11, achieving selectivity is a critical challenge in the development of potent and safe therapeutics.[1][2] This guide provides a comparative analysis of inhibitor cross-reactivity, using a well-characterized inhibitor as a case study, and outlines the experimental protocols required for such an assessment.
Quantitative Comparison of Inhibitor Activity
The inhibitory potency and selectivity of small molecule inhibitors are typically determined by in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the enzymatic activity by 50%.[1] A significant difference in IC50 values against the target enzyme versus related isoforms indicates high selectivity.
While specific data for "Hsd17B13-IN-8" is not publicly available, data for a potent and selective HSD17B13 inhibitor, BI-3231, illustrates the desired selectivity profile.
Table 1: Inhibitory Activity of BI-3231 against human HSD17B13 and HSD17B11
| Compound | Target Enzyme | IC50 | Selectivity (fold) |
| BI-3231 | hHSD17B13 | 1 nM | >7,000 |
| hHSD17B11 | >10,000 nM |
Data sourced from high-throughput screening campaigns.[1][3]
This substantial difference in IC50 values demonstrates the high selectivity of BI-3231 for HSD17B13 over its closest homolog, HSD17B11.[1]
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined enzymatic assays.
HSD17B13 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of HSD17B13 by measuring the conversion of a substrate to its product.[3]
Enzyme Source: Purified recombinant human HSD17B13.[3] Substrate: Estradiol or Leukotriene B4 (LTB4).[4] Cofactor: NAD+.[3][4]
Procedure:
-
50 nL of the test compound or DMSO (as a control) is dispensed into the wells of a 1536-well assay plate.[1]
-
The enzymatic reaction is initiated by adding the assay buffer containing the HSD17B13 enzyme, substrate, and cofactor.[1]
-
The reaction is incubated at a controlled temperature for a specific period.[1]
-
The reaction is stopped, and the amount of product formed is quantified. A common method is measuring the production of NADH, a product of the dehydrogenase reaction, which can be monitored by luminescence or MALDI-TOF MS.[1][5]
-
The percentage of inhibition is calculated by comparing the signal from wells with the test compound to the control wells.[1]
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[1]
HSD17B11 Cross-Reactivity Assay
A similar assay setup is used to determine the cross-reactivity of the inhibitor against HSD17B11.
Enzyme Source: Purified recombinant human HSD17B11.[3] Substrate: Estradiol.[4] Cofactor: NAD+.[3]
Procedure: The experimental procedure is analogous to the HSD17B13 assay, with HSD17B11 being substituted as the enzyme. The inhibitory effect of the compound on HSD17B11 activity is measured and compared to its effect on HSD17B13 to determine selectivity.[3]
Visualizing Experimental Workflow and Biological Context
Diagrams can effectively illustrate complex experimental processes and biological pathways.
References
Unraveling the Role of HSD17B13 in Liver Disease: A Comparative Guide to Inhibition Strategies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of liver disease is paramount. A key player in this field is the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, a lipid droplet-associated protein predominantly expressed in the liver. Emerging evidence has strongly linked HSD17B13 to the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), positioning it as a promising therapeutic target.
This guide provides a comprehensive comparison of experimental approaches to studying HSD17B13, with a focus on rescue experiments involving its overexpression and subsequent inhibition. While specific data for a compound designated "Hsd17B13-IN-8" is not available in the public domain, we will explore the methodologies and expected outcomes based on research with other known HSD17B13 inhibitors.
The Significance of HSD17B13 in Hepatic Lipid Metabolism
HSD17B13 is a member of the short-chain dehydrogenase/reductase superfamily.[1] Its expression is upregulated in the livers of patients with NAFLD.[2][3] Studies have shown that adenovirus-mediated overexpression of HSD17B13 in the livers of mice leads to accelerated lipid droplet formation and increased neutral lipid accumulation, suggesting a direct role in the pathogenesis of hepatic steatosis.[4][5] Conversely, genetic variants that result in a loss of HSD17B13 function have been associated with a reduced risk of chronic liver diseases, including a lower progression rate from simple steatosis to the more severe NASH.[6][7] This protective genetic evidence provides a strong rationale for the development of HSD17B13 inhibitors as a therapeutic strategy.[3]
The enzyme is believed to influence lipid metabolism and inflammation through various pathways, including potential involvement with NF-κB and MAPK signaling.[8][9] Its retinol (B82714) dehydrogenase activity also suggests a link to retinoic acid-regulated pathways.[6][10]
HSD17B13 Signaling Pathway
The precise signaling cascade of HSD17B13 is an active area of research. Current understanding suggests its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipid metabolism.[1][6][7] Once expressed, HSD17B13 localizes to lipid droplets and is thought to modulate their size and number, contributing to the accumulation of lipids within hepatocytes.[10] This can lead to lipotoxicity, cellular stress, inflammation, and the activation of hepatic stellate cells, which are central to the development of fibrosis.
Caption: Proposed signaling pathway of HSD17B13 in liver disease.
HSD17B13 Overexpression and Rescue Experiment Workflow
A common experimental approach to validate the function of a protein and the efficacy of its inhibitor is a "rescue" experiment. This involves first inducing a disease phenotype by overexpressing the target protein and then attempting to reverse or "rescue" this phenotype by treating with an inhibitor.
Caption: General experimental workflow for a rescue experiment.
Experimental Protocols
Below are detailed methodologies for key experiments involved in an HSD17B13 rescue study.
In Vitro HSD17B13 Overexpression and Inhibition
-
Cell Culture and Transfection:
-
Culture human hepatocyte cell lines (e.g., HepG2, Huh7) in appropriate media.
-
Transfect cells with a plasmid vector encoding human HSD17B13 using a suitable transfection reagent. A control group should be transfected with an empty vector.
-
Verify overexpression of HSD17B13 via qRT-PCR or Western blot.[8]
-
-
Induction of Lipotoxicity and Inhibitor Treatment:
-
To mimic NAFLD conditions, treat the transfected cells with a lipotoxic stimulus, such as palmitic acid (e.g., 200-500 µM), for 24-48 hours.[8][11]
-
Concurrently, treat a subset of the HSD17B13-overexpressing cells with the HSD17B13 inhibitor at various concentrations. A well-characterized inhibitor like BI-3231 could be used as a positive control.[11]
-
-
Endpoint Analysis:
-
Lipid Accumulation: Stain cells with Oil Red O to visualize and quantify intracellular lipid droplets.[10]
-
Gene Expression: Perform qRT-PCR to analyze the expression of genes involved in fibrosis (e.g., α-SMA, Collagen I) and inflammation.[8][10]
-
Cell Viability: Assess cell viability using an MTT assay to determine any cytotoxic effects of the treatment.[8]
-
In Vivo HSD17B13 Overexpression and Inhibition
-
Animal Model and Overexpression:
-
Use a relevant animal model, such as mice fed a high-fat diet (HFD), to induce a background of steatosis.[5]
-
Administer an adeno-associated virus serotype 8 (AAV8) vector carrying the HSD17B13 gene (AAV8-Hsd17b13) to specifically overexpress the protein in the liver. A control group should receive a control AAV8 vector.[5]
-
-
Inhibitor Treatment:
-
Following the establishment of HSD17B13 overexpression, administer the HSD17B13 inhibitor to a cohort of the AAV8-Hsd17b13 treated animals. The route of administration and dosage will depend on the pharmacokinetic properties of the inhibitor.
-
-
Endpoint Analysis:
-
Serum Analysis: Collect blood samples to measure levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as triglycerides and cholesterol.[5]
-
Histology: Harvest liver tissue and perform histological staining, including Hematoxylin and Eosin (H&E) for general morphology and lipid droplet assessment, and Sirius Red or Masson's trichrome for fibrosis.[5]
-
Gene and Protein Expression: Analyze liver tissue for the expression of fibrotic and inflammatory markers at both the mRNA (qRT-PCR) and protein (Western blot) levels.[5][10]
-
Comparison of HSD17B13 Inhibitors and Alternative Approaches
While specific data for this compound is unavailable, a comparison can be drawn between small molecule inhibitors and other therapeutic modalities targeting HSD17B13.
| Therapeutic Approach | Mechanism of Action | Advantages | Disadvantages |
| Small Molecule Inhibitors (e.g., BI-3231) | Directly bind to the HSD17B13 enzyme and inhibit its catalytic activity.[11] | - Potential for oral bioavailability.- Can be designed for high specificity.[11]- Reversible action. | - Potential for off-target effects.- Requires extensive medicinal chemistry optimization. |
| RNA interference (RNAi) | Utilizes small interfering RNAs (siRNAs) to specifically degrade HSD17B13 mRNA, thereby preventing protein synthesis.[3] | - Highly specific to the target mRNA.- Can achieve potent and sustained knockdown. | - Delivery to hepatocytes can be challenging.- Potential for immune responses. |
| Antisense Oligonucleotides (ASOs) | Short, synthetic nucleic acid strands that bind to the target mRNA, leading to its degradation. | - Can be designed for high specificity.- Can achieve significant target reduction. | - Requires parenteral administration.- Potential for off-target hybridization. |
Conclusion
The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of NAFLD and NASH. Rescue experiments involving the overexpression of HSD17B13 followed by treatment with an inhibitor are crucial for validating the therapeutic potential of new compounds. While information on "this compound" is not currently in the public domain, the experimental frameworks and comparative approaches outlined in this guide provide a solid foundation for researchers and drug developers working to advance novel treatments for chronic liver disease through the targeting of HSD17B13. The continued exploration of small molecule inhibitors, alongside RNA-based therapies, will be instrumental in realizing the full therapeutic potential of modulating this key enzyme.
References
- 1. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Validation of HSD17B13 Inhibitors in Liver Cell Lines
An Objective Analysis for Researchers and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] HSD17B13 is an enzyme predominantly expressed in the liver, where it is associated with lipid droplets in hepatocytes.[3][4] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[1][5] This has catalyzed the development of small molecule inhibitors aimed at mimicking this protective genetic profile.
While specific validation data for a compound designated "Hsd17B13-IN-8" is not publicly available, this guide provides a comparative overview of the validation of potent HSD17B13 inhibitors in relevant liver cell lines, such as HepG2 and Huh7. This guide will focus on well-characterized inhibitors like BI-3231 and others for which experimental data has been published, offering a framework for evaluating novel inhibitors.
HepG2 and Huh7 are widely used human hepatoma cell lines that serve as valuable in vitro models for studying liver function and disease. HSD17B13 has been shown to co-localize with lipid droplet-associated proteins in HepG2 cells and is found on the surface of lipid droplets in Huh7 cells, confirming their suitability for validating HSD17B13 inhibitors.[4][6]
Comparative Efficacy of HSD17B13 Inhibitors
The primary goal in developing HSD17B13 inhibitors is to achieve high potency and selectivity to mitigate the lipotoxic effects associated with the enzyme's activity.[7] The following table summarizes the in vitro potency of several publicly disclosed HSD17B13 inhibitors.
| Table 1: In Vitro Potency of HSD17B13 Inhibitors | |||||
| Inhibitor | Target | IC50 | Assay Type | Substrate | Source |
| Hsd17B13-IN-78 | Human HSD17B13 | <0.1 µM | Enzymatic | Estradiol | [8] |
| BI-3231 | Human HSD17B13 | 1 nM | Enzymatic | Estradiol | [8] |
| BI-3231 | Mouse HSD17B13 | 13 nM | Enzymatic | Estradiol | [8] |
| Inhibitor 32 | Not Specified | 2.5 nM | Not Specified | Not Specified | [9] |
| EP-036332 | Human HSD17B13 | 14 nM | Not Specified | Not Specified | [9] |
| EP-036332 | Mouse Hsd17B13 | 2.5 nM | Not Specified | Not Specified | [9] |
| HSD17B13-IN-23 | Not Specified | < 0.1 µM | Not Specified | Estradiol | [9] |
Experimental Protocols for Inhibitor Validation
Reproducible and rigorous experimental design is critical for the validation of HSD17B13 inhibitors. Below are detailed methodologies for key experiments in liver cell lines.
HSD17B13 Cellular Assay Protocol
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context, providing insight into cell permeability and target engagement.
1. Cell Culture:
-
Culture HepG2 or Huh7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]
-
For some applications, using a human cell line (e.g., HEK293 or HepG2) stably overexpressing HSD17B13 can enhance the assay signal.[7][8]
2. Procedure:
-
Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere and reach desired confluency.[8]
-
Treat the cells with a range of concentrations of the test inhibitor (e.g., this compound) or a known inhibitor like BI-3231 as a positive control.
-
Induce lipid accumulation by treating cells with palmitic acid (PA) to mimic lipotoxic conditions, as HSD17B13 expression is increased by PA.[11]
-
Add a known HSD17B13 substrate to the cell culture medium.[7]
-
After an appropriate incubation period, collect the cell lysate or culture medium.[7]
3. Data Analysis:
-
Quantify the conversion of the substrate to its product using methods like LC-MS/MS.[7]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[7]
Cytotoxicity Assay Protocol (MTT Assay)
It is crucial to assess whether the inhibitor itself is toxic to the liver cells, as cytotoxicity can confound the results of efficacy studies. Based on studies with similar inhibitors, significant cytotoxicity is not expected.[12]
1. Cell Treatment:
-
Seed HepG2 or Huh7 cells in a 96-well plate.
-
Treat cells with various concentrations of the test inhibitor for a specified period (e.g., 48 hours).[12]
2. MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate, allowing viable cells to convert MTT into formazan (B1609692) crystals.
3. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells. A significant reduction in viability indicates cytotoxicity.[12]
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the accumulation of intracellular lipid droplets, a key phenotype modulated by HSD17B13.[10]
1. Cell Preparation:
-
Culture and treat cells with the inhibitor and/or a lipid-loading agent (e.g., palmitic acid) on coverslips or in multi-well plates.
2. Staining Procedure:
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Wash the cells and stain with a freshly prepared Oil Red O solution.
-
Wash again to remove unbound dye.
-
Counterstain the nuclei with hematoxylin (B73222) if desired.
3. Visualization and Quantification:
-
Visualize the red-stained lipid droplets using a microscope.
-
For quantification, the stain can be eluted from the cells and the absorbance measured.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is essential for understanding the validation process.
Caption: Proposed HSD17B13 signaling pathway in hepatocytes and point of inhibition.
Caption: Experimental workflow for validating HSD17B13 inhibitors in liver cell lines.
Conclusion
The inhibition of HSD17B13 is a genetically validated and highly promising strategy for the treatment of NAFLD and NASH. While specific data for this compound is not in the public domain, the validation of any novel inhibitor for this target will rely on a systematic evaluation of its potency, cellular activity, and safety in relevant liver cell line models such as HepG2 and Huh7. The well-characterized inhibitor BI-3231 serves as a critical benchmark for these validation studies.[7][11] Future research, including head-to-head comparisons of emerging inhibitors in standardized assays, will be crucial for identifying the most promising therapeutic candidates to advance into preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. news-medical.net [news-medical.net]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. benchchem.com [benchchem.com]
A Preclinical Head-to-Head: A Comparative Guide to HSD17B13 Inhibitors INI-822 and BI-3231
For researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical comparison of two notable small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13): INI-822 and BI-3231. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of these compounds.
HSD17B13 has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to more severe liver diseases. Both INI-822, developed by Inipharm, and BI-3231, a well-characterized chemical probe from Boehringer Ingelheim, aim to replicate this protective effect by inhibiting the enzymatic activity of HSD17B13. While "Hsd17B13-IN-8" is not referenced in publicly available literature, BI-3231 serves as a potent and selective tool for understanding the therapeutic potential of HSD17B13 inhibition.
Quantitative Data Summary
The following tables provide a structured overview of the available preclinical data for INI-822 and BI-3231, focusing on their in vitro potency, selectivity, and effects in relevant cell-based and in vivo models.
Table 1: In Vitro Potency and Selectivity
| Parameter | INI-822 | BI-3231 | Reference |
| Target | HSD17B13 | HSD17B13 | [1] |
| Potency | Low nM | IC50 (human): 1 nM, IC50 (mouse): 13 nM, Ki (human): 0.7 nM | [1][2] |
| Selectivity | >100-fold selectivity over other HSD17B family members | >10,000-fold selectivity over HSD17B11 (IC50 > 10 µM) | [1][3] |
Table 2: Preclinical Efficacy
| Model | INI-822 | BI-3231 | Reference |
| Cell-Based Assays | Decreased fibrotic proteins (αSMA and collagen type 1) by up to 45% and 42% respectively in a human "liver-on-a-chip" model of NASH. | Significantly decreased triglyceride accumulation in HepG2 cells and primary mouse hepatocytes under lipotoxic stress. Restored lipid metabolism and homeostasis and increased mitochondrial respiratory function. | [4][5][6] |
| In Vivo Models (Rats) | Reduced alanine (B10760859) transaminase (ALT) levels in Zucker rats on a high-fat, high-cholesterol diet and Sprague-Dawley rats on a choline-deficient, amino acid-defined high-fat diet. Increased hepatic phosphatidylcholines, mimicking the protective human genetic variant. A 79-fold increase in the HSD17B13 substrate, 12-HETE, was observed, consistent with target engagement. | Data not publicly available. | [4][7][8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and experimental approaches, the following diagrams have been generated using the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified HSD17B13 enzyme.
-
Materials:
-
Recombinant human HSD17B13 protein.
-
Substrate: β-estradiol or retinol.
-
Cofactor: NAD+.
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[10]
-
Test compound (e.g., INI-822, BI-3231) serially diluted in DMSO.
-
384-well assay plates.
-
NADH detection reagent (e.g., NAD(P)H-Glo™).
-
-
Procedure:
-
Add test compounds to the assay plate.
-
Add a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).[11]
-
Initiate the reaction by adding the purified HSD17B13 protein.
-
Incubate the reaction at room temperature for a defined period (e.g., 2 hours).[10]
-
Add the NADH detection reagent to each well.
-
Incubate in the dark at room temperature for 1 hour.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression.
-
Cell-Based HSD17B13 Inhibition Assay
-
Objective: To measure the inhibitory activity of a compound on HSD17B13 in a cellular context.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.
-
Cell culture medium and supplements.
-
Test compound.
-
Lipotoxic inducer (e.g., palmitic acid).[5]
-
Reagents for endpoint analysis (e.g., triglyceride quantification kit, cell viability assay).
-
-
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound.
-
Induce lipotoxicity by adding palmitic acid.
-
After incubation, lyse the cells or collect the culture medium.
-
Measure the desired endpoint, such as intracellular triglyceride levels or markers of liver injury (e.g., ALT).
-
Determine the effect of the inhibitor on the measured parameter and calculate the EC50 value if applicable.
-
"Liver-on-a-Chip" (Organ-on-a-Chip) Fibrosis Assay
-
Objective: To assess the anti-fibrotic potential of an inhibitor in a human-relevant, multi-cell type microphysiological system.
-
Materials:
-
A microphysiological system (e.g., CNBio PhysioMimix™) with co-cultures of primary human hepatocytes, Kupffer cells, and stellate cells.[1]
-
High-fat media to induce a NASH phenotype.
-
Test compound.
-
Reagents for immunofluorescence staining of fibrotic markers (e.g., α-smooth muscle actin, collagen type 1).
-
-
Procedure:
-
Establish the co-culture in the microphysiological system.
-
Induce a NASH-like phenotype using high-fat media.
-
Treat the cultures with the test compound over a period of several days.
-
At the end of the treatment period, fix and permeabilize the cells.
-
Perform immunofluorescence staining for fibrotic markers.
-
Image the cultures and quantify the expression of fibrotic proteins.
-
Conclusion
Both INI-822 and BI-3231 demonstrate potent and selective inhibition of HSD17B13. INI-822 has shown promising anti-fibrotic effects in a human "liver-on-a-chip" model and beneficial effects on liver enzymes and lipid profiles in animal models of liver disease.[4][7] BI-3231 is a well-characterized chemical probe with demonstrated ability to reduce lipotoxicity in cellular models.[5][6] The preclinical data for both compounds support the continued investigation of HSD17B13 inhibition as a therapeutic strategy for NASH and other chronic liver diseases. This guide provides a foundational comparison to aid researchers in their evaluation of these and other emerging HSD17B13 inhibitors.
References
- 1. inipharm.com [inipharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 4. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 8. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 9. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
HSD17B13 Inhibitor Performance: A Comparative Analysis in Primary Hepatocytes vs. Immortalized Cell Lines
For researchers, scientists, and drug development professionals, understanding the cellular context of drug performance is paramount. This guide provides a comparative analysis of an HSD17B13 inhibitor's effectiveness in primary hepatocytes versus immortalized cell lines, offering insights into the nuances of these two widely used in vitro models.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a significant therapeutic target, particularly in the context of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). As a lipid droplet-associated protein predominantly expressed in hepatocytes, its inhibition is a promising strategy to mitigate the progression of these conditions. This guide focuses on the performance of HSD17B13 inhibitors, using the well-characterized inhibitor BI-3231 as a representative compound to illustrate the comparative performance in primary hepatocytes and the commonly used immortalized human hepatoma cell line, HepG2. While specific data for Hsd17B13-IN-8 is not extensively available in public literature, the principles and experimental approaches detailed here are broadly applicable for evaluating novel inhibitors of HSD17B13.
Data Presentation: Quantitative Comparison of HSD17B13 Inhibitor Performance
The choice of cellular model can significantly impact the observed efficacy and potency of a drug candidate. Primary hepatocytes, freshly isolated from liver tissue, are considered the gold standard for in vitro liver studies as they closely mimic the physiological functions of the liver.[1] However, they are limited by availability, cost, and a shorter lifespan in culture. Immortalized cell lines like HepG2 offer a more scalable and reproducible alternative, though they may not fully recapitulate the complex metabolic pathways of primary cells.
The following tables summarize the performance of the HSD17B13 inhibitor BI-3231 in primary mouse hepatocytes and HepG2 cells, based on available research.
Table 1: In Vitro Potency of HSD17B13 Inhibitor BI-3231
| Parameter | Primary Mouse Hepatocytes | HepG2 Cells | Reference |
| Inhibitor | BI-3231 | BI-3231 | [2] |
| Target | HSD17B13 | HSD17B13 | [2] |
| IC50 | 13 nM (mouse HSD17B13) | 1 nM (human HSD17B13) | [3] |
| Effect on Triglyceride Accumulation | Significantly decreased | Significantly decreased | [2][4] |
| Cytotoxicity (CC50) | > 50 µM | > 50 µM | [4] |
Note: IC50 values can be influenced by assay conditions. The difference in IC50 between mouse and human HSD17B13 is noteworthy.
Table 2: Effects of HSD17B13 Inhibition on Cellular Phenotypes
| Cellular Model | Inhibitor | Key Endpoint | Observed Effect | Reference |
| Primary Mouse Hepatocytes | BI-3231 | Palmitic Acid-Induced Lipotoxicity | Reduction of Triglyceride Accumulation | [2][3] |
| Improved Hepatocyte Proliferation | [3] | |||
| Increased Mitochondrial Respiration | [3] | |||
| HepG2 Cells | BI-3231 | Palmitic Acid-Induced Lipotoxicity | Reduction of Triglyceride Accumulation | [2][4] |
| HSD17B13 Knockdown | Hepatic Steatosis | Markedly improved | [5] | |
| Huh7 Cells | HSD17B13 Overexpression | Lipid Droplet Content | Increased intracellular lipid droplets | [5] |
Experimental Protocols: Methodologies for Evaluating HSD17B13 Inhibitors
Detailed and reproducible experimental protocols are crucial for the accurate assessment of drug candidates. Below are methodologies for key experiments to evaluate the performance of HSD17B13 inhibitors in both primary hepatocytes and immortalized cell lines.
Protocol 1: HSD17B13 Enzymatic Activity Assay
This assay determines the in vitro potency of an HSD17B13 inhibitor by measuring the reduction in the production of NADH, a cofactor in the enzymatic reaction.
Materials:
-
Recombinant human or mouse HSD17B13 protein
-
HSD17B13 inhibitor (e.g., this compound)
-
Substrate (e.g., β-estradiol or retinol)
-
Cofactor: NAD+
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)
-
NADH detection reagent (e.g., luminescence-based kit)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the HSD17B13 inhibitor in the assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the 384-well plate.
-
Prepare a substrate mix containing the substrate (e.g., β-estradiol) and NAD+ in the assay buffer.
-
Initiate the reaction by adding the purified HSD17B13 protein to the wells, followed by the addition of the substrate mix.
-
Incubate the plate at room temperature for 2 hours.[3]
-
Add the NADH detection reagent and incubate for an additional 1 hour.[3]
-
Measure the luminescence, which is proportional to the amount of NADH produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Lipid Accumulation Assay (Oil Red O Staining)
This protocol is used to visualize and quantify the effect of an HSD17B13 inhibitor on intracellular lipid accumulation in hepatocytes.
Materials:
-
Primary hepatocytes or immortalized liver cell line (e.g., HepG2)
-
Cell culture medium
-
HSD17B13 inhibitor
-
Lipotoxic agent (e.g., oleic acid and palmitic acid mixture)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Oil Red O staining solution
-
Microscope
Procedure:
-
Cell Seeding: Plate the cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Induction of Steatosis: Treat the cells with a lipotoxic agent (e.g., a mixture of oleic and palmitic acids) to induce lipid droplet formation.[5]
-
Inhibitor Treatment: Concurrently, treat the cells with various concentrations of the HSD17B13 inhibitor or vehicle control (DMSO).[5]
-
Incubation: Incubate the plate for 24-48 hours.
-
Staining:
-
Wash the cells with PBS and fix with 4% PFA.
-
Wash again with PBS and then with 60% isopropanol.
-
Stain the cells with the Oil Red O working solution.
-
Wash with water to remove excess stain.
-
-
Quantification:
-
Visually assess lipid droplet accumulation under a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of the HSD17B13 inhibitor.
Materials:
-
Primary hepatocytes or immortalized liver cell line
-
Cell culture medium
-
HSD17B13 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the HSD17B13 inhibitor for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the point of inhibition.
Caption: A generalized experimental workflow for comparing HSD17B13 inhibitor performance.
References
Confirming On-Target Engagement of HSD17B13 Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a significant therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1] This has spurred the development of small molecule inhibitors to mimic this protective effect. While specific data for "Hsd17B13-IN-8" is not publicly available, this guide will use the well-characterized inhibitor BI-3231 as a representative compound to compare methods for confirming on-target engagement in a cellular context. The principles and protocols described herein are broadly applicable to other HSD17B13 inhibitors.
Confirmation of on-target engagement is a critical step in drug discovery, ensuring that a compound's biological effects are mediated through its intended target. This guide provides an objective comparison of key experimental methods to validate the interaction of inhibitors with HSD17B13 in cells, complete with experimental data and detailed protocols.
Comparative Analysis of On-Target Engagement Assays
Several robust methods exist to confirm that a compound directly binds to and inhibits HSD17B13 within a cellular environment. The choice of assay depends on the specific question being addressed, throughput requirements, and available resources.
| Assay Type | Principle | Advantages | Limitations | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in a cellular environment.[2][3] | Confirms target engagement in a physiologically relevant context; provides direct evidence of binding.[2] | Can be technically challenging and lower throughput.[2] | Change in melting temperature (ΔTm). |
| Cellular HSD17B13 Retinol (B82714) Dehydrogenase Activity Assay | Measures the inhibition of HSD17B13's enzymatic activity (conversion of retinol to retinaldehyde) in cells.[4][5] | Provides functional confirmation of inhibition in a cellular setting. | Does not directly measure binding; can be influenced by off-target effects on the pathway. | IC50 value.[4] |
| Drug Affinity Responsive Target Stability (DARTS) | Relies on the principle that ligand binding protects the target protein from proteolysis.[6][7] | Does not require modification of the compound; can be used with complex cell lysates.[6] | May not be suitable for all protein-ligand interactions; requires specific antibodies for detection. | Increased protein stability in the presence of the compound. |
Quantitative Data Summary
The following table summarizes key quantitative data for the representative HSD17B13 inhibitor, BI-3231.
| Compound | Target | Assay Type | Cell Line | IC50 | ΔTm (°C) | Cofactor Dependence |
| BI-3231 | Human HSD17B13 | Enzymatic (Biochemical) | - | 1 nM | - | NAD+ dependent[8][9] |
| BI-3231 | Human HSD17B13 | Cellular Activity | HEK293 (overexpressing hHSD17B13) | 11 ± 5 nM[1] | - | Not Applicable |
| BI-3231 | Human HSD17B13 | nanoDSF (Thermal Shift) | - | - | +16.7 (at 5 µM)[1] | NAD+ dependent[1] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the methodology for confirming the direct binding of an HSD17B13 inhibitor to its target in cells.
Workflow:
Caption: CETSA experimental workflow.
Methodology:
-
Cell Culture and Treatment: Culture a human hepatocyte cell line (e.g., HepG2) to ~80% confluency. Treat the cells with the HSD17B13 inhibitor at various concentrations or with a vehicle control for a specified time.
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler.[1]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble HSD17B13 in the supernatant at each temperature by Western blotting using an anti-HSD17B13 antibody. The temperature at which 50% of the protein has denatured is the melting temperature (Tm). A positive shift in Tm in the inhibitor-treated samples compared to the control indicates target engagement.
Cellular HSD17B13 Retinol Dehydrogenase Activity Assay
This assay measures the functional inhibition of HSD17B13 in a cellular context.[4]
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
HSD17B13 Inhibition vs. Genetic Knockout: A Phenotypic Comparison for Researchers
A detailed examination of the therapeutic potential of targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) for chronic liver diseases reveals important distinctions between pharmacological inhibition and genetic knockout models. While human genetic data strongly support HSD17B13 as a therapeutic target, preclinical models have presented a more complex picture.
Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1][2] This has spurred significant interest in developing therapeutic strategies to mimic this protective effect. Two primary approaches for validating this target in preclinical settings are the use of small molecule inhibitors and the generation of genetic knockout animal models.
This guide provides a comparative analysis of the phenotypic outcomes observed with pharmacological inhibition of HSD17B13, using data from well-characterized inhibitors as a proxy, versus the phenotypes reported in HSD17B13 knockout mouse models. It is important to note that comprehensive, publicly available preclinical data for a specific inhibitor designated as "Hsd17B13-IN-8" is not available at this time. Therefore, this comparison utilizes data from extensively studied inhibitors such as BI-3231 and compound 32 to represent the pharmacological approach.
Quantitative Phenotypic Comparison
The following tables summarize the key phenotypic differences observed between HSD17B13 genetic knockout mouse models and mice treated with HSD17B13 inhibitors in the context of diet-induced liver disease.
Table 1: Effects on Liver Histology and Injury
| Parameter | HSD17B13 Genetic Knockout (Mouse Models) | HSD17B13 Pharmacological Inhibition (Representative Inhibitors) |
| Steatosis (Fatty Liver) | Conflicting results: some studies report no change or even worsening of steatosis, while others show modest, sex- and diet-specific protective effects.[2][3][4][5][6] A shift towards larger lipid droplets has also been observed.[6] | Generally consistent reports of reduced hepatic steatosis in preclinical models of NAFLD/NASH.[3][7] |
| Inflammation | Inconsistent findings: some studies report no significant change or an increase in inflammatory markers and the presence of microgranulomas.[3][4][6] | Generally demonstrates a reduction in hepatic inflammation in various preclinical models.[7] |
| Fibrosis | Most studies report no significant protection against the development of liver fibrosis.[3][6] | Has been shown to reduce liver fibrosis in preclinical models of NASH.[7] |
| Liver Enzymes (ALT/AST) | No significant difference in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels compared to wild-type controls in diet-induced injury models.[6] | Shown to reduce elevated levels of ALT and AST in preclinical models of liver injury. |
Table 2: Effects on Gene Expression and Metabolism
| Parameter | HSD17B13 Genetic Knockout (Mouse Models) | HSD17B13 Pharmacological Inhibition (Representative Inhibitors) |
| Inflammatory Gene Expression | Increased expression of some immune response genes has been reported.[4] | Reduction in the expression of key pro-inflammatory genes in the liver. |
| Fibrotic Gene Expression | No significant difference in the expression of fibrosis-related genes.[6] | Decreased expression of genes associated with fibrosis, such as those for collagen and tissue inhibitor of metalloproteinases (TIMPs).[8] |
| Lipid Metabolism | Impaired hepatic lipid metabolism, with enrichment of certain cholesterol esters, monoglycerides, and sphingolipids.[4][6] | Modulates hepatic lipid metabolism, including inhibition of the SREBP-1c/FAS pathway, leading to reduced lipid accumulation.[9] |
Discrepancies and Potential Explanations
The disparate outcomes between HSD17B13 genetic knockout models and what is observed with pharmacological inhibitors, as well as in human carriers of loss-of-function variants, highlight the complexities of translating findings from animal models.[3] Several factors may contribute to these differences:
-
Developmental Compensation: The complete absence of the HSD17B13 protein from conception in knockout models may trigger compensatory mechanisms that are not present when the protein's function is acutely inhibited in adult animals.[3]
-
Species-Specific Differences: The physiological role and substrate specificity of HSD17B13 may differ between mice and humans, leading to different outcomes upon its inactivation.[6]
-
Nature of Inactivation: A genetic knockout results in the total absence of the protein, whereas a small molecule inhibitor targets its enzymatic activity, which may not be a complete ablation and could have different downstream consequences. Furthermore, some human loss-of-function variants result in a truncated, partially functional protein, which may differ from a complete knockout.[5]
Pharmacological inhibition in adult animals with established disease more closely mimics the intended therapeutic use in humans and has thus far provided more consistently promising results that align better with the human genetic data.[2][3]
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the proposed signaling pathway of HSD17B13 and a typical experimental workflow for comparing knockout and inhibitor models.
Caption: Proposed role of HSD17B13 in hepatocytes and points of intervention.
Caption: Comparative experimental workflow for evaluating HSD17B13 interventions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments cited in the comparison.
1. Animal Model of NAFLD/NASH
-
Model: Male C57BL/6J mice (8-10 weeks old) are typically used.
-
Diet: To induce NAFLD and NASH, mice are fed a high-fat diet (HFD), often with added fructose (B13574) and cholesterol, for a period of 16-24 weeks.
-
Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Monitoring: Body weight and food intake are monitored regularly.
2. Pharmacological Inhibition Studies
-
Compound Administration: A representative HSD17B13 inhibitor (e.g., BI-3231, compound 32) is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Dosing: The inhibitor or vehicle is administered to the HFD-fed mice, typically via oral gavage, once daily for the final 4-8 weeks of the diet regimen.
-
Groups: Experimental groups typically include: (1) Chow-fed + vehicle, (2) HFD-fed + vehicle, and (3) HFD-fed + inhibitor.
3. Histological Analysis
-
Tissue Collection: At the end of the study, mice are euthanized, and liver tissue is harvested.
-
Fixation and Staining: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify fibrosis.
-
Scoring: Histological features are scored by a trained pathologist blinded to the treatment groups, often using the NAFLD Activity Score (NAS).
4. Gene Expression Analysis (qPCR)
-
RNA Extraction: RNA is isolated from frozen liver tissue using a commercial kit.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.
-
Quantitative PCR: Real-time quantitative PCR (qPCR) is performed using specific primers for genes of interest (e.g., markers for inflammation like Tnf-α, Il-6, and fibrosis like Col1a1, Timp1) and a housekeeping gene for normalization.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Benchmarking Hsd17B13-IN-8 Against Published HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) has seen a surge of interest in 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a promising drug target. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and cirrhosis.[1] This has led to the development of several small molecule inhibitors aimed at mimicking this protective effect. This guide provides a comparative analysis of Hsd17B13-IN-8 against other published HSD17B13 inhibitors, offering a data-driven resource for researchers in the field.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the in vitro potency of this compound and other key HSD17B13 inhibitors based on publicly available data. Direct comparison should be approached with caution as experimental conditions may vary between studies.
| Inhibitor | Target | IC50 | Assay Substrate | Source |
| This compound (proxy Hsd17B13-IN-78) | Human HSD17B13 | <0.1 µM | Estradiol | [2] |
| BI-3231 | Human HSD17B13 | 1 nM | Estradiol | [2][3] |
| Mouse HSD17B13 | 13 nM | Estradiol | [2][3] | |
| INI-822 | Human HSD17B13 | Low nM | Multiple | [2] |
| Inhibitor 32 | Human HSD17B13 | 2.5 nM | Not Specified | [4] |
| EP-036332 | Human HSD17B13 | 14 nM | Not Specified | [4] |
| Mouse HSD17B13 | 2.5 nM | Not Specified | [4] | |
| EP-040081 | Human HSD17B13 | 79 nM | Not Specified | [4] |
| Mouse HSD17B13 | 74 nM | Not Specified | [4] | |
| HSD17B13-IN-23 | Human HSD17B13 | < 0.1 µM | Estradiol | [4] |
| Human HSD17B13 | < 1 µM | Leukotriene B3 | [4] |
Note: Data for this compound was not publicly available. Hsd17B13-IN-78 is used as a proxy based on available information.
HSD17B13 Signaling Pathway and Point of Inhibition
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[2][5] It is involved in hepatic lipid metabolism, and its inhibition is a key strategy for preventing the progression of liver disease.[6][7] The enzyme is understood to play a role in the metabolism of various bioactive lipids, including steroids and pro-inflammatory mediators.[2] The diagram below illustrates a simplified signaling pathway involving HSD17B13 and the point at which inhibitors exert their effect.
Caption: Simplified HSD17B13 signaling pathway in a hepatocyte and the inhibitory action of small molecules.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize HSD17B13 inhibitors.
In Vitro HSD17B13 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., Estradiol or Leukotriene B4)[8]
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
Detection reagents
Procedure:
-
Inhibitor Preparation: Serially dilute the test inhibitor to a range of concentrations.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, recombinant HSD17B13 enzyme, and the cofactor NAD+.
-
Incubation: Add the serially diluted inhibitor to the reaction mixture and incubate for a specified period.
-
Initiate Reaction: Add the substrate (e.g., estradiol) to initiate the enzymatic reaction.
-
Detection: After a set incubation time, measure the formation of the product using appropriate methods such as mass spectrometry.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[1]
HSD17B13 Cellular Assay
Objective: To assess the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and target engagement.
Materials:
-
Human cell line overexpressing HSD17B13 (e.g., HEK293 or HepG2)[2]
-
Cell culture media and reagents
-
Test compound
-
Substrate for cellular uptake
-
Lysis buffer
-
Detection reagents
Procedure:
-
Cell Culture: Culture the HSD17B13-overexpressing cells in appropriate media until they reach the desired confluency.
-
Compound Treatment: Add the test compound at various concentrations to the cell culture medium and incubate for a specific duration.
-
Substrate Addition: Introduce a suitable substrate to the cells.
-
Cell Lysis: After incubation, lyse the cells to release the intracellular contents.
-
Quantification: Quantify the level of the metabolic product from the cell lysate or supernatant.
-
Data Analysis: Determine the cellular IC50 value based on the reduction in product formation by plotting the inhibitor concentration against the response.[2]
Experimental Workflow for Inhibitor Benchmarking
The process of comparing HSD17B13 inhibitors follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for the preclinical evaluation of HSD17B13 inhibitors.
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for NAFLD and NASH. While direct head-to-head comparative studies are often limited in the public domain, the available data for compounds like BI-3231 and INI-822 provide a valuable benchmark for evaluating new chemical entities such as this compound. Further characterization of this compound, including its cellular potency, selectivity, and in vivo pharmacokinetic and pharmacodynamic properties, will be crucial in determining its therapeutic potential relative to other inhibitors in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Hsd17B13-IN-8: A Comparative Guide to Downstream Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream pathway modulation by Hsd17B13-IN-8, a potent and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). The data presented herein is based on studies investigating the effects of HSD17B13 loss-of-function, which serves as a proxy for the pharmacological inhibition by this compound.
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is implicated in the metabolism of steroids, fatty acids, and bile acids.[3][4] Notably, increased expression of HSD17B13 is associated with non-alcoholic fatty liver disease (NAFLD), while loss-of-function variants of HSD17B13 are protective against the progression of chronic liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][5] This makes HSD17B13 a compelling therapeutic target for these conditions.
Comparison of HSD17B13 Activity vs. Inhibition
The following tables summarize the key differences in downstream pathway modulation between a state of normal or elevated HSD17B13 activity and a state of HSD17B13 inhibition, based on data from loss-of-function studies.
Table 1: Modulation of Lipid Metabolism
| Parameter | HSD17B13 Activity (NAFLD/NASH) | HSD17B13 Inhibition (via this compound) | Reference |
| Hepatic Triglycerides (TGs) | Increased | Decreased | [6] |
| Hepatic Phosphatidylcholines (PCs) | Decreased | Increased | [6][7] |
| Hepatic Diacylglycerols (DAGs) | Increased | Decreased | [4] |
| Lipid Droplet Accumulation | Promoted | Attenuated | [5][6] |
| Fatty Acid Synthesis/Uptake | Increased | Decreased | [6] |
Table 2: Modulation of Inflammatory Pathways
| Gene/Protein | HSD17B13 Activity (NAFLD/NASH) | HSD17B13 Inhibition (via this compound) | Reference |
| Interleukin 6 (IL-6) | Upregulated | Downregulated | [6] |
| C-X-C Motif Chemokine Ligand 3 (CXCL3) | Upregulated | Downregulated | [6] |
| Transforming Growth Factor beta 1 (TGF-β1) | Upregulated | Downregulated | [6] |
| NF-κB Signaling Pathway | Activated | Suppressed | [6] |
| MAPK Signaling Pathway | Activated | Suppressed | [6] |
| PAF/STAT3 Signaling | Activated | Suppressed | [8] |
Table 3: Modulation of Fibrotic Pathways
| Gene/Protein | HSD17B13 Activity (NAFLD/NASH) | HSD17B13 Inhibition (via this compound) | Reference |
| Alpha-Smooth Muscle Actin (α-SMA) | Increased | Decreased | [3] |
| Collagen Type I Alpha 1 Chain (COL1A1) | Increased | Decreased | [6] |
| Tissue Inhibitor of Metalloproteinase 1 (TIMP1) | Increased | Decreased | [6] |
| Hepatic Stellate Cell (HSC) Activation | Promoted | Inhibited | [5][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by HSD17B13 and a typical experimental workflow for validating the effects of an inhibitor like this compound.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hsd17B13-IN-8 and Other Tool Compounds for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hsd17B13-IN-8 with other key tool compounds targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme has emerged as a promising therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2]
This document summarizes available quantitative data, details key experimental methodologies, and provides visual diagrams of signaling pathways and experimental workflows to aid in the selection of appropriate tool compounds for HSD17B13 research.
Disclaimer: Publicly available data for a compound specifically named "this compound" is limited. This guide utilizes data from closely related compounds and well-characterized inhibitors of HSD17B13 to provide a comparative framework.
Performance Comparison of HSD17B13 Inhibitors
The development of small molecule inhibitors against HSD17B13 has yielded several potent and selective compounds. This section provides a comparative summary of their in vitro potency and in vivo efficacy based on available preclinical data.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and its key comparators.
| Compound | Target Species | IC50 (nM) | Substrate | Selectivity Highlights | Reference(s) |
| This compound (and related series) | Human | < 100 | Estradiol | Not specified in publicly available data. | [3] |
| BI-3231 | Human | 1 | Estradiol | >10,000-fold over HSD17B11 | [1] |
| Mouse | 13-14 | Estradiol | [1] | ||
| INI-822 | Human | Low nM | Not Specified | >100-fold over other HSD17B family members | [1][4] |
| Compound 32 | Human | 2.5 | Not Specified | Not specified | [5][6] |
| EP-036332 | Human | 14 | Leukotriene B4 | >7,000-fold over HSD17B1 | [7][8] |
| Mouse | 2.5 | [7][8] | |||
| EP-040081 | Human | 79 | Leukotriene B4 | >1,265-fold over HSD17B1 | [7][8] |
| Mouse | 74 | [7][8] |
In Vivo Efficacy
Preclinical studies in rodent models of NAFLD/NASH are crucial for evaluating the therapeutic potential of HSD17B13 inhibitors. The following table summarizes key findings from in vivo studies with comparator compounds.
| Compound | Animal Model | Key Efficacy Endpoints | Reference(s) |
| BI-3231 | Palmitic acid-induced lipotoxicity in mouse hepatocytes | Reduced triglyceride accumulation, improved lipid homeostasis, and increased mitochondrial activity.[9][10] | [9][10] |
| INI-822 | Animal models of liver homeostasis | Demonstrated improvements in markers of liver homeostasis.[11] In a human liver-on-a-chip model, it decreased fibrotic protein levels.[4] | [4][11] |
| Compound 32 | Mouse models of MASH | Exhibited robust anti-MASH effects and regulated hepatic lipids.[5][6] | [5][6] |
| EP-036332 / EP-040081 | Mouse model of autoimmune hepatitis | Decreased blood levels of ALT and various cytokines.[7][8] | [7][8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the proposed signaling pathway of HSD17B13 and a general workflow for evaluating its inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the rigorous evaluation of tool compounds.
HSD17B13 Biochemical Inhibition Assay (Luminescent Readout)
This protocol is adapted from established methods for measuring HSD17B13 activity and its inhibition.[3][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Test compound (e.g., this compound)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, 0.02% Triton X-100
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stocks in the assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Add the diluted test compound or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Include "maximum signal" wells (enzyme, substrate, no inhibitor) and "background" wells (no enzyme).
-
Add the HSD17B13 enzyme solution to all wells except the background wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add a solution containing β-estradiol and NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Signal Detection:
-
Add the NAD-Glo™ detection reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
In Vivo Efficacy Study in a Diet-Induced Mouse Model of NAFLD
This protocol provides a general framework for evaluating the in vivo efficacy of an HSD17B13 inhibitor.[2][14]
Objective: To assess the therapeutic efficacy of a test compound in a mouse model of NAFLD.
Animals: Male C57BL/6J mice, 8 weeks of age.
Induction of NAFLD:
-
Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and hepatic steatosis.
-
A control group is fed a standard chow diet.
Treatment Groups (n=8-10 mice per group):
-
Group 1: Lean Control (Chow diet + Vehicle)
-
Group 2: HFD Control (HFD + Vehicle)
-
Group 3: HFD Treatment (HFD + Test Compound at various doses)
Compound Administration:
-
Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).
-
Administer the compound or vehicle daily via oral gavage for the duration of the treatment period.
Endpoint Analysis:
-
Biochemical Analysis: At the end of the study, collect blood and measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury. Quantify hepatic triglyceride content.
-
Histopathology: Harvest the livers and fix them in formalin. Embed the tissue in paraffin (B1166041) and stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score). Use Sirius Red staining to evaluate fibrosis.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in inflammation, fibrosis, and lipid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. inipharm.com [inipharm.com]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Assessing the Selectivity of Hsd17B13 Inhibitors: A Comparative Guide
The development of potent and selective inhibitors for 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13), a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), necessitates a thorough evaluation of their selectivity profile.[1][2][3] This guide provides a comparative framework for assessing the selectivity of Hsd17B13 inhibitors, with a focus on kinase panel screening. Due to the lack of publicly available data for a compound specifically named "Hsd17B13-IN-8," this guide will utilize the well-characterized inhibitor BI-3231 as a case study to illustrate the principles and methodologies involved.
Comparative Selectivity Data
A critical aspect of characterizing any new inhibitor is to determine its specificity for the intended target relative to other related and unrelated proteins, such as kinases. High selectivity is crucial to minimize off-target effects and potential toxicity. While Hsd17B13 is not a kinase, assessing inhibitor activity against a panel of kinases is a standard step in preclinical drug development to identify any unintended inhibitory action.
As a reference, the selectivity of the potent Hsd17B13 inhibitor BI-3231 has been demonstrated against its closest homolog, HSD17B11. This high degree of selectivity is a key attribute for a chemical probe or therapeutic candidate.[4]
Table 1: Comparative Inhibitory Activity of BI-3231
| Target | IC50 (nM) | Selectivity Fold |
| Hsd17B13 | 3 | - |
| HSD17B11 | >10,000 | >3,333 |
IC50 values represent the concentration of the inhibitor required to reduce enzymatic activity by 50%. Data for BI-3231 is used as a representative example of a selective Hsd17B13 inhibitor.[4]
Experimental Protocols
A standardized approach is essential for generating reliable and comparable selectivity data. The following outlines a general protocol for assessing the selectivity of an Hsd17B13 inhibitor against a kinase panel.
Kinase Selectivity Panel Assay
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a broad panel of kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A panel of purified, active kinases.
-
Kinase-specific substrates (peptides or proteins).
-
ATP (radiolabeled [γ-³³P]ATP or unlabeled for luminescence-based assays).
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
Multi-well assay plates (e.g., 96-well or 384-well).
-
Detection reagents (e.g., for radiometric or luminescence-based readouts).
-
Plate reader (scintillation counter or luminometer).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range for initial screening is from 10 µM down to the low nanomolar range.
-
Reaction Setup: In the wells of the assay plate, combine the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The concentration of ATP is often kept at or near the Km for each specific kinase to provide a more accurate measure of inhibitory potency.[5]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto a filter membrane to capture the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.[6]
-
Luminescence-based Assay (e.g., ADP-Glo™): After incubation, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal, which is measured by a luminometer.[7][8]
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO). Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, by fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
References
- 1. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hsd17B13-IN-8
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management and Disposal of Hsd17B13-IN-8.
Immediate Safety and Handling Protocols
Proper handling of this compound is the first step in ensuring its safe disposal. A thorough risk assessment should be conducted before working with this compound. Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified, with side shields. |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Respirator | Use a certified chemical fume hood when handling the solid compound. A respirator with a particulate filter may be necessary for weighing larger quantities. |
Disposal Plan for this compound
The disposal of this compound and any contaminated materials must be carried out in accordance with all applicable federal, state, and local regulations. Unused compounds should be treated as hazardous chemical waste.
Key Disposal Principles:
-
Do not dispose of this compound down the drain or in regular trash.
-
Treat all unused or expired compounds as hazardous chemical waste.
-
Segregate waste contaminated with this compound from other laboratory waste streams.
-
Label waste containers clearly and accurately.
Below is a logical workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of accidental exposure or spill, follow these first aid measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[1]
For spills, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
Storage of this compound
Proper storage is essential for maintaining the stability of this compound and ensuring safety.
-
Temperature: Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
Light: Protect from light.[1]
By adhering to these guidelines, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Hsd17B13-IN-8
Essential Safety and Handling Guide for Hsd17B13-IN-8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a novel and potent small-molecule inhibitor, it is imperative to handle this compound with the utmost care, treating it as potentially hazardous due to the lack of fully investigated toxicological properties.[1] The following procedures are based on best practices for handling potent research chemicals.
Hazard Identification and Assumed Safety Profile
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, an assumed safety profile has been established based on guidelines for similar research compounds.[1][2]
| Category | Guidance |
| Physical State | Solid powder.[1] |
| Potential Hazards | Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation. The toxicological properties have not been fully investigated. It should be handled as a highly potent compound.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[2] The required PPE varies depending on the laboratory activity.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator | • All handling of the powdered form must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.[1][2]• Use anti-static weighing paper and dedicated tools.[2]• Change gloves immediately if contaminated.[2] |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields | • Handle all solutions within a chemical fume hood to avoid splashing and aerosol generation.[2]• Ensure caps (B75204) on all vials and tubes are securely fastened.[2] |
| Cell Culture and In Vitro Assays | • Nitrile Gloves• Lab Coat• Safety Glasses | • Conduct all procedures in a certified biological safety cabinet (BSC).[2]• Dispose of all contaminated media and consumables as chemical waste.[2] |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher Respirator | • Evacuate and secure the area immediately.• Use an appropriate chemical spill kit.[2]• Absorb liquids with inert material and carefully sweep up solids to avoid generating dust.[2] |
Operational Plans: Safe Handling and Experimental Protocols
Adherence to strict protocols is essential when working with this compound to ensure personnel safety and experimental integrity.
Experimental Protocol: Weighing and Aliquoting (Solid Form)
-
Preparation: Before handling the compound, ensure you are in a designated area equipped with a certified chemical fume hood or a ventilated balance enclosure.[1][2] Don all required PPE as specified in the table above.
-
Equipment Setup: Place an analytical balance inside the enclosure. Use anti-static weigh boats and dedicated spatulas.[2]
-
Taring: Tare the balance with the weigh boat inside the enclosure.
-
Transfer: Carefully transfer the desired amount of this compound powder from the primary container to the weigh boat. Minimize the creation of airborne dust.
-
Secure Container: Securely close the primary container before removing it from the enclosure.
-
Cleanup: Clean all tools thoroughly after use or dispose of them as contaminated solid waste.[1]
Experimental Protocol: Solution Preparation
-
Environment: Conduct all solution preparation activities within a chemical fume hood.[2]
-
Personal Protection: Wear the appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.[2]
-
Dissolution: Add the desired solvent to the vessel containing the weighed this compound powder.
-
Mixing: Cap the vessel securely and mix gently to dissolve the compound. Avoid splashing and the generation of aerosols.[2]
-
Storage: Store the prepared stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Emergency Procedures
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Immediately call a Poison Center or a doctor.[1] |
| If Inhaled | Move the person into fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[1] |
| In Case of Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
Chemical Spill Response
In the event of a spill, a systematic response is required to ensure safety and proper cleanup.
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Maintain separate and clearly labeled hazardous waste containers for solid and liquid waste.[1]
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any disposable labware. Place these items in a designated, sealed waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemical-resistant container.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
